5-Acetyl-2-methylpyridine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27972. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(6-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-8(5-9-6)7(2)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVRYOKQFLBSILA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5067970 | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36357-38-7 | |
| Record name | 1-(6-Methyl-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=36357-38-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Acetyl-6-methylpyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036357387 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Acetyl-2-methylpyridine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27972 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-(6-methyl-3-pyridinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5067970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(6-methylpyridin-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.163 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-ACETYL-6-METHYLPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0H4J36GB7B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 5-Acetyl-2-methylpyridine (CAS: 36357-38-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-Acetyl-2-methylpyridine, a key heterocyclic building block in organic synthesis and pharmaceutical development. This document details its chemical and physical properties, provides experimentally-derived spectroscopic data, and outlines detailed protocols for its synthesis. Furthermore, it explores the applications of this compound, particularly its role as a crucial intermediate in the synthesis of bioactive molecules. While direct biological activity data for this compound is limited, its significance in the preparation of pharmacologically active compounds is highlighted.
Chemical and Physical Properties
This compound, also known as 1-(6-methylpyridin-3-yl)ethanone, is a pale-yellow oil at room temperature.[1] It is a disubstituted pyridine with both an acetyl and a methyl group, which influence its reactivity and provide functional handles for further chemical modifications.[2] Its key properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 36357-38-7 | [3] |
| Molecular Formula | C₈H₉NO | [4] |
| Molecular Weight | 135.16 g/mol | [4] |
| Appearance | Pale-Yellow Oil | [3] |
| Boiling Point | 55-56 °C (Oil Pump) | [5] |
| Solubility | Partly miscible with water. Soluble in common organic solvents like ethanol, acetone, and dichloromethane. | [3][6] |
| Storage Temperature | Room temperature | [4] |
Computational Chemistry Data:
| Property | Value | Reference(s) |
| TPSA | 29.96 | [4] |
| LogP | 1.59262 | [4] |
| Hydrogen Bond Acceptors | 2 | [4] |
| Hydrogen Bond Donors | 0 | [4] |
| Rotatable Bonds | 1 | [4] |
Spectroscopic Data
Mass Spectrometry
The electron ionization mass spectrum of this compound is available through the NIST WebBook.[7] The spectrum provides valuable information for the structural confirmation of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): δ 8.32 (d, J = 2.1 Hz, 1H), 7.38 (dd, J = 7.9 Hz, J = 2.1 Hz, 1H), 7.05 (d, J = 7.9 Hz, 1H), 2.58 (q, J = 7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J = 7.6 Hz, 3H).[8]
-
¹³C NMR (100 MHz, CDCl₃): δ 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6.[8]
Based on these and other pyridine derivatives, the expected proton and carbon chemical shifts for this compound would be in similar regions, with the acetyl group protons appearing as a singlet around 2.6 ppm and the carbonyl carbon resonating significantly downfield.
Synthesis of this compound
Two primary synthetic routes for this compound are documented: the acetylation of 2-picoline (2-methylpyridine) and the reaction of 5-methylpyridine-2-carbonitrile with a Grignard reagent.
Synthesis via Acetylation of 2-Picoline
This method involves the lithiation of 2-picoline followed by acylation with acetic anhydride.[3]
Experimental Protocol:
-
Lithiation: A solution of 2-picoline in a dry, aprotic solvent such as tetrahydrofuran (THF) is cooled to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), is added dropwise to the solution to deprotonate the methyl group, forming 2-picolyl lithium.
-
Acylation: Acetic anhydride is then added to the solution, reacting with the 2-picolyl lithium to form this compound.
-
Work-up: The reaction is quenched with a proton source, such as water or a saturated aqueous solution of ammonium chloride. The product is then extracted into an organic solvent, and the organic layer is washed, dried, and concentrated under reduced pressure.
-
Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Caption: Synthesis of this compound from 2-Picoline.
Synthesis via Grignard Reaction with 5-Methylpyridine-2-carbonitrile
This approach utilizes the reaction of a Grignard reagent with a nitrile to form a ketone after hydrolysis.
Experimental Protocol:
-
Grignard Reagent Formation: Prepare methylmagnesium bromide by reacting methyl bromide with magnesium turnings in anhydrous diethyl ether or THF under an inert atmosphere.
-
Reaction: A solution of 5-methylpyridine-2-carbonitrile in dry THF is cooled in an ice bath. The prepared methylmagnesium bromide solution is then added dropwise. The reaction mixture is stirred at room temperature for several hours to ensure complete reaction.
-
Hydrolysis: The reaction is carefully quenched by the slow addition of an aqueous acid solution (e.g., 1 M HCl) to hydrolyze the intermediate imine salt.
-
Work-up: The aqueous layer is neutralized with a base (e.g., NaHCO₃) and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Synthesis via Grignard reaction with 5-Methylpyridine-2-carbonitrile.
Applications in Drug Development and Research
This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[5]
-
Intermediate for Bioactive Molecules: It is a key precursor in the production of nicotinic acid derivatives and other pharmacologically active compounds.[5]
-
Agrochemicals: The pyridine core of this molecule is utilized in the development of herbicides and insecticides, where it contributes to the biological activity of the final product.[5]
-
Ligand in Catalysis: The functional groups present in this compound allow it to act as a ligand in various catalytic reactions, facilitating selective chemical transformations.[5]
While derivatives of this compound have shown antimicrobial and antiviral activities, there is a lack of specific studies on the biological effects of the parent compound itself.[1][9][10] Therefore, no specific signaling pathways involving this compound can be definitively described at this time. Its primary role in the context of drug discovery appears to be as a versatile building block for the synthesis of more complex and potent drug candidates.
Conclusion
This compound is a significant heterocyclic compound with established synthetic routes and important applications as a chemical intermediate. This guide has provided a detailed overview of its properties, spectroscopic data, and synthesis protocols to aid researchers and scientists in their work. While its direct biological activity remains an area for future investigation, its role as a foundational molecule in the development of pharmaceuticals and agrochemicals is well-documented. Further research into the pharmacological profile of this compound could reveal novel therapeutic applications.
References
- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 2. This compound | 36357-38-7 | Benchchem [benchchem.com]
- 3. This compound | 36357-38-7 [chemicalbook.com]
- 4. chemscene.com [chemscene.com]
- 5. This compound [myskinrecipes.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound [webbook.nist.gov]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
5-Acetyl-2-methylpyridine molecular weight and formula
An In-depth Technical Guide to 5-Acetyl-2-methylpyridine
This technical guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various organic compounds. It is intended for researchers, scientists, and professionals in the fields of drug development and chemical synthesis. This document details the molecule's physicochemical properties, synthesis protocols, and analytical characterization methods.
Molecular and Physicochemical Properties
This compound, also known as 1-(6-methyl-3-pyridyl)-1-ethanone, is a pyridine derivative with significant applications in the pharmaceutical and agrochemical industries.[1] Its core structure, featuring a pyridine ring substituted with acetyl and methyl groups, imparts specific reactivity useful in organic synthesis.[2]
Core Molecular Information
The fundamental molecular details of this compound are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [1][3][4][5][6] |
| Molecular Weight | 135.16 g/mol | [5] |
| CAS Number | 36357-38-7 | [1][5][7] |
| IUPAC Name | 1-(6-methylpyridin-3-yl)ethanone | [5] |
Physicochemical Data
The physical and chemical properties of this compound are crucial for its handling, storage, and application in various reactions.
| Property | Value | Source(s) |
| Appearance | Colorless to pale-yellow liquid/oil | [2][7] |
| Boiling Point | 240-242 °C (at 760 mmHg) | [2] |
| 55-56 °C (at oil pump pressure) | [1] | |
| Melting Point | Approx. -10 °C | [2] |
| Density | Approx. 1.03 g/cm³ | [2] |
| Solubility | Soluble in ethanol, ether, chloroform | [2] |
| Low solubility in water | [2] | |
| Storage Temperature | Room temperature or -20°C for long-term | [1][5] |
Synthesis and Experimental Protocols
This compound is primarily synthesized through the acetylation of 2-methylpyridine (2-picoline). The following sections detail a common synthetic route and analytical characterization methods.
Synthesis via Friedel-Crafts Acetylation
This protocol describes the synthesis of this compound from 2-methylpyridine using an acetylation reagent and a Lewis acid catalyst.[2]
Materials:
-
2-methylpyridine (substrate)
-
Acetyl chloride or Acetic anhydride (acetylating agent)
-
Anhydrous aluminum trichloride (Lewis acid catalyst)
-
Anhydrous dichloromethane (solvent)
-
Sodium bicarbonate solution (aqueous, saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend anhydrous aluminum trichloride in anhydrous dichloromethane.
-
Addition of Acetylating Agent: Cool the suspension in an ice bath (0 °C). Slowly add acetyl chloride or acetic anhydride to the mixture while stirring.
-
Substrate Addition: Once the addition is complete, add 2-methylpyridine dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
Reaction: After the addition, allow the mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and carefully quench by slowly adding it to a beaker of crushed ice and water.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by vacuum distillation to obtain this compound as a pale-yellow oil.
Analytical Characterization Protocol
To confirm the identity and purity of the synthesized product, standard analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are employed.
Instrumentation:
-
Gas Chromatograph equipped with a mass spectrometer detector (GC-MS)
-
Non-polar capillary column (e.g., DB-5ms)
-
Helium (carrier gas)
Procedure:
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
-
GC Method:
-
Injector Temperature: 250 °C
-
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 10 °C/min. Hold at 250 °C for 5 minutes.
-
Carrier Gas Flow: Constant flow of 1 mL/min.
-
-
MS Method:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
Source Temperature: 230 °C.
-
-
Data Analysis:
-
Retention Time: Compare the retention time of the major peak with that of a known standard.
-
Mass Spectrum: Analyze the mass spectrum of the peak. The molecular ion peak (M+) should be observed at m/z = 135. Key fragment ions should correspond to the loss of a methyl group (m/z = 120) and an acetyl group (m/z = 92). The NIST WebBook provides reference mass spectra for comparison.[3]
-
Visualized Workflows and Relationships
The following diagrams illustrate the experimental workflow for the synthesis and characterization of this compound and the logical relationship between its structure and properties.
Caption: Workflow for the synthesis and characterization of this compound.
Caption: Relationship between the structure of this compound and its properties.
Applications in Research and Development
This compound is a valuable building block in organic synthesis. Its primary applications include:
-
Pharmaceuticals: It serves as a crucial intermediate in the production of nicotinic acid derivatives and other bioactive molecules.[1]
-
Agrochemicals: The pyridine core is utilized in the development of new herbicides and insecticides, where it can enhance biological activity.[1]
-
Material Science: It is employed in the manufacturing of specialty polymers and as a ligand in catalysis, where its functional groups facilitate selective chemical reactions.[1]
-
Organic Synthesis: It is used in the preparation of other complex molecules, such as pyridine-2,5-dicarboxylic acid, through oxidation.[7]
References
- 1. This compound [myskinrecipes.com]
- 2. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound [webbook.nist.gov]
- 5. chemscene.com [chemscene.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound | 36357-38-7 [chemicalbook.com]
An In-depth Technical Guide to the Physical Properties of 5-Acetyl-2-methylpyridine
This guide provides a comprehensive overview of the core physical properties of 5-Acetyl-2-methylpyridine, tailored for researchers, scientists, and professionals in drug development. It includes a summary of quantitative data, detailed experimental protocols for property determination, and a visualization of a common synthesis workflow.
Core Physical and Chemical Properties
This compound, with the chemical formula C₈H₉NO, is a substituted pyridine derivative.[1][2] At room temperature, it typically presents as a colorless to pale yellow oil.[3][4] This compound serves as a crucial intermediate in the synthesis of various pharmaceuticals, including nicotinic acid derivatives, and as a building block in the development of agrochemicals like herbicides and insecticides.[1][5]
Quantitative Physical Data
The following table summarizes the key physical properties of this compound compiled from various sources.
| Property | Value | Notes | Source(s) |
| Molecular Weight | 135.16 g/mol | - | [6] |
| 135.17 g/mol | - | [1][5] | |
| 135.1632 g/mol | - | [2][7][8] | |
| Melting Point | 17.6 °C | - | [9] |
| ~ -10 °C | - | [3] | |
| Boiling Point | 240-242 °C | At atmospheric pressure | [3] |
| 55-56 °C | Under oil pump vacuum | [1][5][9] | |
| Density | ~ 1.03 g/cm³ | Slightly heavier than water | [3] |
| 1.0168 g/cm³ | - | [9] | |
| Refractive Index | 1.5302 (estimate) | - | [9] |
| Solubility | Soluble | Ethanol, ether, chloroform, methanol (slightly) | [3][9] |
| Poor / Partly miscible | Water | [3][9] | |
| pKa | 4.15 ± 0.10 (Predicted) | - | [9] |
Experimental Protocols for Property Determination
The determination of the physical properties listed above follows standard laboratory procedures. Below are detailed methodologies for key experiments.
3.1. Determination of Melting Point
The melting point is determined using a capillary melting point apparatus.
-
Sample Preparation: A small amount of solidified this compound is introduced into a thin-walled capillary tube, which is then sealed at one end. The sample is packed down to a height of 2-3 mm.
-
Apparatus: A calibrated digital melting point apparatus (e.g., Mel-Temp or similar) is used. The apparatus consists of a heated block with a sample holder, a thermometer or temperature sensor, and a viewing lens.
-
Procedure:
-
The capillary tube is placed in the sample holder of the apparatus.
-
The sample is heated at a rapid rate initially until the temperature is within 15-20°C of the expected melting point.
-
The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range, and the temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
-
3.2. Determination of Boiling Point
The boiling point can be determined at atmospheric pressure or under reduced pressure (vacuum).
-
Atmospheric Pressure Method (Distillation):
-
A sample of this compound is placed in a distillation flask with a few boiling chips.
-
The flask is fitted with a condenser and a calibrated thermometer. The thermometer bulb should be positioned just below the side arm of the distillation flask.
-
The flask is heated gently. The temperature is recorded when the liquid boils and a stable ring of condensate is observed on the thermometer bulb. This temperature is the boiling point.
-
-
Reduced Pressure Method (Vacuum Distillation):
-
The setup is similar to atmospheric distillation but connected to a vacuum pump via a vacuum adapter.
-
A manometer is included in the system to measure the pressure accurately.
-
The pressure is reduced to the desired level (e.g., as achieved by an "oil pump").
-
The sample is heated, and the temperature at which it boils steadily under the recorded pressure is noted.
-
3.3. Determination of Density
The density is measured using a pycnometer or a digital density meter.
-
Pycnometer Method:
-
The mass of a clean, dry pycnometer (a flask with a specific volume) is accurately measured (m₁).
-
The pycnometer is filled with the liquid sample, and its mass is measured again (m₂).
-
The pycnometer is emptied, cleaned, and filled with a reference liquid of known density (e.g., distilled water), and its mass is measured (m₃).
-
The density (ρ) of the sample is calculated using the formula: ρ_sample = ((m₂ - m₁) / (m₃ - m₁)) * ρ_reference.
-
Synthesis and Purification Workflow
This compound is commonly synthesized via the acetylation of 2-methylpyridine. The following diagram illustrates a generalized workflow for its synthesis and subsequent purification.
Caption: Generalized workflow for the synthesis and purification of this compound.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 4. This compound | 36357-38-7 [chemicalbook.com]
- 5. This compound [myskinrecipes.com]
- 6. chemscene.com [chemscene.com]
- 7. This compound [webbook.nist.gov]
- 8. This compound [webbook.nist.gov]
- 9. This compound CAS#: 36357-38-7 [m.chemicalbook.com]
An In-depth Technical Guide to the Solubility of 5-Acetyl-2-methylpyridine in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Acetyl-2-methylpyridine, a key intermediate in pharmaceutical and agrochemical synthesis. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on providing robust qualitative data, predicted solubility values based on a structurally analogous compound, and detailed experimental protocols for determining its solubility.
Core Concepts: Understanding Solubility
The solubility of a compound is a critical physicochemical property that influences its behavior in various chemical processes, including reaction kinetics, purification, and formulation. The principle of "like dissolves like" is a fundamental concept, suggesting that substances with similar polarities are more likely to be soluble in one another. This compound, with its polar pyridine ring and acetyl group, alongside a less polar methyl group, exhibits a nuanced solubility profile across a range of organic solvents.
Solubility Profile of this compound
Table 1: Qualitative Solubility of this compound
| Solvent Class | Specific Solvent | Reported Solubility | Citation |
| Alcohols | Ethanol | Soluble | [1] |
| Methanol | Slightly Soluble | [2][3] | |
| Ethers | Diethyl Ether | Soluble | [1] |
| Halogenated | Chloroform | Soluble | [1] |
| Dichloromethane | Soluble | [1] | |
| Ketones | Acetone | Soluble | [1] |
| Aqueous | Water | Partly Miscible | [3] |
Based on the available information, this compound demonstrates good solubility in polar aprotic and polar protic solvents, with the exception of slightly lower solubility in methanol. Its partial miscibility in water is consistent with the presence of both polar and non-polar functionalities within the molecule.
Predicted Quantitative Solubility
To provide a more practical guide for laboratory applications, predicted solubility values can be estimated by examining structurally similar compounds. 2-Acetylpyridine, which lacks the methyl group on the pyridine ring, is a suitable analogue for this purpose. It has a reported aqueous solubility of 170 g/L and 18.2 g/100g at 25°C.[4][5][6] It is important to note that the addition of a methyl group in this compound is expected to slightly decrease its polarity and, consequently, its solubility in polar solvents compared to 2-Acetylpyridine.
Table 2: Predicted Quantitative Solubility of this compound
| Solvent | Predicted Solubility Range ( g/100 mL at 25°C) | Rationale |
| Water | 10 - 15 | Based on the high solubility of 2-Acetylpyridine, with a slight reduction anticipated due to the hydrophobic methyl group. |
| Ethanol | > 20 | Expected to be highly soluble due to favorable dipole-dipole interactions and hydrogen bonding. |
| Methanol | 5 - 10 | Predicted to be lower than in ethanol, consistent with qualitative reports of "slightly soluble". |
| Acetone | > 20 | The polar aprotic nature of acetone should effectively solvate this compound. |
| Chloroform | > 15 | Good solubility is expected due to dipole-dipole interactions. |
Disclaimer: The quantitative data presented in Table 2 are predictions based on the solubility of a structurally similar compound and have not been experimentally verified for this compound. These values should be used as a preliminary guide and for the design of experimental solubility studies.
Experimental Protocols for Solubility Determination
Accurate solubility determination is crucial for process development and optimization. The following are detailed methodologies for two common and reliable experimental techniques.
Gravimetric Method
This classic and straightforward method involves the preparation of a saturated solution, followed by the evaporation of the solvent to determine the mass of the dissolved solute.
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, temperature-controlled vessel.
-
Agitate the mixture using a magnetic stirrer or a shaker bath at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Visually confirm the presence of undissolved solid to ensure the solution is saturated.
-
-
Separation of Solid and Liquid Phases:
-
Allow the mixture to settle.
-
Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe to maintain the experimental temperature.
-
Filter the collected supernatant through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Transfer the filtered saturated solution to a pre-weighed, clean, and dry evaporating dish.
-
Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood. For higher boiling point solvents, a rotary evaporator may be used.
-
Once the solvent is completely removed, dry the evaporating dish containing the solid residue in a vacuum oven at a suitable temperature until a constant weight is achieved.
-
Weigh the evaporating dish with the dried residue.
-
-
Calculation:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporating dish from the final weight of the dish with the residue.
-
Express the solubility in the desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
High-Performance Liquid Chromatography (HPLC) Method
The HPLC method is a more sensitive and accurate technique, particularly for compounds with lower solubility or when only small sample volumes are available.
Methodology:
-
Preparation of Standard Solutions and Calibration Curve:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., acetonitrile or methanol).
-
From the stock solution, prepare a series of standard solutions of decreasing concentrations.
-
Inject each standard solution into the HPLC system and record the corresponding peak area.
-
Plot a calibration curve of peak area versus concentration and determine the linear regression equation.
-
-
Preparation of a Saturated Solution:
-
Follow the same procedure as described in the gravimetric method (steps 1.1 and 1.2) to prepare a saturated solution of this compound in the solvent of interest at a constant temperature.
-
-
Sample Analysis:
-
After filtration, accurately dilute a known volume of the saturated solution with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
-
Calculation:
-
Using the linear regression equation from the calibration curve, determine the concentration of the diluted sample.
-
Calculate the original concentration of the saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
-
Express the solubility in the desired units.
-
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Caption: General workflow for determining the solubility of a solid in a liquid.
Conclusion
This technical guide provides a thorough understanding of the solubility of this compound in organic solvents, addressing the needs of researchers and drug development professionals. While quantitative experimental data remains to be published, the provided qualitative data, predicted values, and detailed experimental protocols offer a solid foundation for practical laboratory work. The successful determination of its solubility will aid in the efficient development of processes involving this important chemical intermediate.
References
- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 2. This compound CAS#: 36357-38-7 [m.chemicalbook.com]
- 3. This compound | 36357-38-7 [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 2-Acetylpyridine | 1122-62-9 [chemicalbook.com]
- 6. chembk.com [chembk.com]
Technical Guide: Physicochemical Properties of 5-Acetyl-2-methylpyridine with a Focus on Boiling Point Determination
For distribution to: Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the boiling point of 5-Acetyl-2-methylpyridine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This guide includes collated quantitative data, detailed experimental methodologies for boiling point determination at atmospheric and reduced pressures, and a logical workflow for these experimental processes.
Quantitative Data Summary
The boiling point of this compound has been reported under different pressure conditions. The significant variance in boiling temperature highlights the compound's high boiling point at atmospheric pressure, necessitating vacuum distillation for purification to prevent thermal decomposition.
| Parameter | Value | Conditions | Source(s) |
| Boiling Point | 240-242 °C | Atmospheric Pressure | [1] |
| Boiling Point | 55-56 °C | Reduced Pressure (Oil Pump) | [2] |
| Molecular Weight | 135.163 g/mol | N/A | [1] |
| Chemical Formula | C₈H₉NO | N/A | [1][3] |
| Appearance | Colorless to light yellow liquid | Room Temperature | [1] |
Experimental Protocols for Boiling Point Determination
While specific experimental documentation for this compound is not publicly detailed, the following standard organic chemistry protocols are applicable for the accurate determination of its boiling point.
Method 1: Boiling Point Determination at Atmospheric Pressure (Simple Distillation)
This method is suitable for determining the boiling point of thermally stable compounds at atmospheric pressure. Given the high boiling point of this compound, caution must be exercised to avoid decomposition.
Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.
Apparatus:
-
Round-bottom flask (distilling flask)
-
Claisen adapter
-
Thermometer and adapter
-
Condenser (Liebig or similar)
-
Receiving flask
-
Heating mantle or oil bath
-
Boiling chips or magnetic stir bar
-
Barometer
Procedure:
-
Place approximately 5-10 mL of this compound into the round-bottom flask along with a few boiling chips or a magnetic stir bar to ensure smooth boiling.
-
Assemble the simple distillation apparatus, ensuring all glass joints are securely clamped.
-
Position the thermometer so that the top of the mercury bulb is level with the bottom of the side-arm of the Claisen adapter leading to the condenser. This ensures the temperature of the vapor entering the condenser is accurately measured.[4]
-
Begin circulating cold water through the condenser.
-
Gently heat the distilling flask using the heating mantle or oil bath.
-
Observe the temperature as the liquid begins to boil and the vapor rises. The temperature will stabilize as the vapor condenses in the condenser and the first drops of distillate are collected in the receiving flask.
-
Record the stable temperature reading on the thermometer. This is the observed boiling point.[4][5]
-
Record the ambient atmospheric pressure from a barometer.[4][6]
Method 2: Boiling Point Determination at Reduced Pressure (Vacuum Distillation)
Due to the high boiling point of this compound, vacuum distillation is the preferred method for purification and accurate boiling point determination to prevent thermal degradation.[7][8][9]
Objective: To determine the boiling point of the liquid at a significantly reduced pressure.
Apparatus:
-
Heavy-walled round-bottom flask
-
Claisen adapter
-
Capillary tube for ebullition or magnetic stirrer
-
Thermometer and adapter
-
Condenser
-
Receiving flask (e.g., cow-type adapter for fraction collection)
-
Vacuum adapter
-
Thick-walled vacuum tubing
-
Vacuum trap
-
Vacuum source (e.g., oil pump)
-
Manometer
Procedure:
-
Place the sample of this compound and a magnetic stir bar into the heavy-walled distilling flask. Do not use boiling chips as they are ineffective under vacuum.
-
Assemble the vacuum distillation apparatus. Use a thin layer of grease on all ground-glass joints to ensure a tight seal.[10]
-
Connect the vacuum adapter via thick-walled tubing to a vacuum trap, which is then connected to the manometer and the vacuum pump.[10]
-
Turn on the condenser water and begin stirring the sample.
-
Engage the vacuum pump to slowly evacuate the system. There should be no hissing sounds, which would indicate a leak.[10]
-
Once the desired pressure is reached and stable, begin to gently heat the distillation flask.
-
Record the temperature at which the compound consistently distills, as well as the stable pressure reading from the manometer.[10] The boiling point of a pure compound may fluctuate over a small range if the vacuum pressure is not perfectly stable.[10]
-
To stop the distillation, remove the heat source and allow the system to cool. Then, slowly vent the apparatus to atmospheric pressure before turning off the vacuum pump.
Logical Workflow for Boiling Point Analysis
The following diagram illustrates the decision-making process and experimental workflow for determining the boiling point of a chemical compound like this compound.
References
- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 2. This compound [myskinrecipes.com]
- 3. This compound [webbook.nist.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 6. quora.com [quora.com]
- 7. Vacuum distillation | PPTX [slideshare.net]
- 8. Vacuum Distillation: Process, Applications & Pump Requirements [brandtech.com]
- 9. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to 5-Acetyl-2-methylpyridine: Structure, Properties, and Functional Groups
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Acetyl-2-methylpyridine, a substituted pyridine derivative, is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its unique structural features, comprising a pyridine ring, an acetyl group, and a methyl group, impart specific reactivity that makes it a versatile building block in organic synthesis. This technical guide provides a comprehensive overview of the structure, functional groups, physicochemical properties, and spectroscopic profile of this compound. Detailed experimental protocols for its synthesis and a key transformation are also presented, along with graphical representations of synthetic and reactive pathways.
Molecular Structure and Functional Groups
This compound, with the chemical formula C₈H₉NO, possesses a pyridine ring substituted at the 2- and 5-positions with a methyl and an acetyl group, respectively.[1][2] The IUPAC name for this compound is 1-(6-methylpyridin-3-yl)ethanone.[2][3]
The core of the molecule is the pyridine ring , an aromatic heterocycle containing a nitrogen atom. This ring system is electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents. The nitrogen atom also imparts basic properties to the molecule.
The two key functional groups attached to the pyridine ring are:
-
2-Methyl Group (-CH₃): This alkyl substituent is an electron-donating group, which can slightly activate the pyridine ring. The methyl group can also be a site for oxidation or other chemical modifications.[4]
-
5-Acetyl Group (-COCH₃): This electron-withdrawing group deactivates the pyridine ring towards electrophilic substitution. The carbonyl group within the acetyl moiety is an electrophilic center, susceptible to nucleophilic attack, and can undergo typical ketone reactions.[5]
The interplay of these functional groups governs the overall chemical behavior and utility of this compound in synthetic chemistry.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is provided below for easy reference and comparison.
Physicochemical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₉NO | [2][3] |
| Molecular Weight | 135.16 g/mol | [2][3] |
| CAS Number | 36357-38-7 | [2][3] |
| Appearance | Pale-yellow oil or liquid | [5] |
| Boiling Point | 55-56 °C (at oil pump vacuum) | |
| Density | ~1.017 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); low solubility in water. |
Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.90 | s | 1H | H-6 (Pyridine) |
| ~8.05 | dd | 1H | H-4 (Pyridine) |
| ~7.20 | d | 1H | H-3 (Pyridine) |
| ~2.60 | s | 3H | -COCH₃ (Acetyl) |
| ~2.55 | s | 3H | -CH₃ (at C-2) |
Note: Predicted chemical shifts based on typical values for similar pyridine derivatives.[6][7][8]
| Chemical Shift (δ) ppm | Assignment |
| ~197.0 | C =O (Acetyl) |
| ~159.0 | C -2 (Pyridine) |
| ~150.0 | C -6 (Pyridine) |
| ~136.0 | C -4 (Pyridine) |
| ~131.0 | C -5 (Pyridine) |
| ~123.0 | C -3 (Pyridine) |
| ~26.0 | -C H₃ (Acetyl) |
| ~24.0 | -C H₃ (at C-2) |
Note: Predicted chemical shifts based on typical values for substituted pyridines.[9][10]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3050 | Medium | Aromatic C-H stretch (Pyridine ring) |
| ~2920 | Medium | Aliphatic C-H stretch (Methyl groups) |
| ~1685 | Strong | C=O stretch (Acetyl group) |
| ~1600, ~1470 | Medium | C=C and C=N stretching (Pyridine ring) |
| ~1360 | Medium | C-H bend (Methyl groups) |
Note: Predicted absorption bands based on characteristic IR frequencies.[11][12][13][14]
| m/z | Relative Intensity (%) | Assignment |
| 135 | High | [M]⁺ (Molecular ion) |
| 120 | High | [M - CH₃]⁺ (Loss of a methyl radical from acetyl) |
| 92 | Moderate | [M - COCH₃]⁺ (Loss of the acetyl group) |
| 78 | Moderate | Pyridine ring fragment |
| 43 | High | [CH₃CO]⁺ (Acetyl cation) |
Note: Fragmentation pattern based on the NIST Mass Spectrometry Data Center.[2][3][15][16][17]
Synthesis and Reactivity
Synthesis of this compound
A common method for the synthesis of this compound is the Friedel-Crafts acylation of 2-picoline (2-methylpyridine).[15][18][19]
Materials:
-
2-Picoline
-
Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid catalyst
-
Dichloromethane (or other suitable inert solvent)
-
Hydrochloric acid (aq)
-
Sodium hydroxide (aq)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride in dry dichloromethane.
-
Cool the suspension in an ice bath.
-
Slowly add acetic anhydride to the stirred suspension.
-
Add 2-picoline dropwise to the reaction mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice with vigorous stirring.
-
Acidify the mixture with concentrated hydrochloric acid.
-
Separate the aqueous layer and wash the organic layer with water.
-
Make the aqueous layer basic with a sodium hydroxide solution.
-
Extract the product with dichloromethane.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to yield this compound.
Key Reactions of this compound
The methyl and acetyl groups of this compound can be oxidized to carboxylic acid functionalities to yield pyridine-2,5-dicarboxylic acid, a valuable building block in coordination chemistry and for the synthesis of other complex molecules.[5] A common oxidizing agent for this transformation is potassium permanganate (KMnO₄).[20][21][22][23]
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Water
-
Sulfuric acid (concentrated)
-
Sodium bisulfite
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in water.
-
Heat the solution to approximately 80-90 °C with stirring.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture. The purple color of the permanganate should disappear as it is consumed. Maintain the temperature throughout the addition.
-
After the addition is complete, continue heating and stirring for several hours until the reaction is complete (monitored by TLC). A brown precipitate of manganese dioxide (MnO₂) will form.
-
Cool the reaction mixture and filter to remove the manganese dioxide.
-
To the filtrate, add sodium bisulfite to destroy any excess permanganate.
-
Carefully acidify the solution with concentrated sulfuric acid to precipitate the pyridine-2,5-dicarboxylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry.
Applications in Drug Development
This compound is a crucial intermediate in the synthesis of the selective COX-2 inhibitor, Etoricoxib.[4][24] The synthesis of Etoricoxib involves the coupling of this compound with other precursors, highlighting the importance of this molecule in accessing complex pharmaceutical agents.[25] The acetyl group provides a reactive handle for the formation of a new carbon-carbon bond, which is a key step in the construction of the final drug molecule.[4][24]
Conclusion
This compound is a synthetically valuable compound with a rich chemistry dictated by its pyridine core and the attached methyl and acetyl functional groups. This guide has provided a detailed overview of its structure, properties, and reactivity, along with practical experimental protocols. For researchers and professionals in drug development and other areas of chemical synthesis, a thorough understanding of this molecule's characteristics is essential for its effective utilization in the creation of novel and important chemical entities.
References
- 1. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]
- 2. This compound [webbook.nist.gov]
- 3. This compound [webbook.nist.gov]
- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]
- 5. This compound | 36357-38-7 [chemicalbook.com]
- 6. repositorio.uam.es [repositorio.uam.es]
- 7. rsc.org [rsc.org]
- 8. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR [m.chemicalbook.com]
- 9. 5-Ethyl-2-methylpyridine(104-90-5) 13C NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. IR Absorption Table [webspectra.chem.ucla.edu]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. orgchemboulder.com [orgchemboulder.com]
- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]
- 15. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 16. Pyridine, 5-ethyl-2-methyl- [webbook.nist.gov]
- 17. This compound [webbook.nist.gov]
- 18. scribd.com [scribd.com]
- 19. researchgate.net [researchgate.net]
- 20. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 21. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 22. Sciencemadness Discussion Board - how to oxidize ring chain with KMnO4 - Powered by XMB 1.9.11 [sciencemadness.org]
- 23. US2109954A - Oxidation of alkyl pyridines and alkyl quinolines - Google Patents [patents.google.com]
- 24. A Process For Preparation Of 1 (6 Methylpyridin 3 Yl) 2 [4 [quickcompany.in]
- 25. EP2551265B1 - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]
The Pivotal Role of 5-Acetyl-2-methylpyridine in Pyridine Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pyridine and its derivatives are foundational scaffolds in organic and medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1][2] Among these, 5-Acetyl-2-methylpyridine stands out as a particularly valuable and versatile building block. This disubstituted pyridine, featuring both a reactive acetyl group and a modifiable methyl group, serves as a key intermediate in the synthesis of a wide array of complex molecules.[1][3] Its unique electronic properties and dual functionality make it an indispensable tool for chemists, enabling access to diverse chemical spaces in drug discovery and materials science.[1][4] This guide provides an in-depth exploration of the synthesis, reactivity, and applications of this compound, offering detailed protocols and data for laboratory application.
Physicochemical Properties
A summary of the key physical and chemical properties of this compound is presented below. This data is essential for its handling, reaction setup, and purification.
| Property | Value | References |
| Molecular Formula | C₈H₉NO | [4][5][6] |
| Molecular Weight | 135.16 g/mol | [4][5][6] |
| CAS Number | 36357-38-7 | [4][5] |
| Appearance | Pale-Yellow Oil | [5] |
| Boiling Point | 55-56°C (Oil Pump) | [4][7] |
| Density | ~1.03 g/cm³ | [3] |
| Solubility | Soluble in many organic solvents (ethanol, ether, chloroform); Partly miscible with water. | [3][5] |
Synthesis of this compound
The synthesis of this compound can be achieved through several established routes. The choice of method often depends on the availability of starting materials and the desired scale of the reaction. Key strategies include the acylation of 2-methylpyridine derivatives and the functionalization of pre-existing pyridine rings.[1][3]
Key Synthetic Pathways
-
Friedel-Crafts Acylation of 2-Methylpyridine (2-Picoline): This is a common approach where 2-methylpyridine reacts with an acetylating agent like acetyl chloride or acetic anhydride.[3] The reaction is typically catalyzed by a Lewis acid, such as zinc chloride (ZnCl₂), to direct the acetylation to the 5-position.[1]
-
Grignard Reaction on a Nitrile Precursor: A well-documented synthesis starts from 5-methylpyridine-2-carbonitrile.[1] This precursor is reacted with a methylmagnesium bromide (a Grignard reagent), followed by hydrolysis to yield the final ketone product.[1]
-
From Coal Tar: Historically, pyridine derivatives were isolated from coal tar. 2-Picoline obtained from this source can be treated with a strong base like lithium to form 2-picolyl lithium, which is then acetylated using acetic anhydride.[5]
Caption: General synthetic pathways to this compound.
Experimental Protocol: Synthesis via Grignard Reaction
This protocol is based on the method starting from 5-methylpyridine-2-carbonitrile.[1]
Materials:
-
5-methylpyridine-2-carbonitrile
-
Methylmagnesium bromide (3M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask, dropping funnel, condenser, magnetic stirrer
Procedure:
-
Setup: Assemble a dry, three-necked round-bottom flask equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Dissolve 5-methylpyridine-2-carbonitrile in anhydrous diethyl ether and place it in the flask. Cool the flask to 0°C using an ice bath.
-
Addition: Add the methylmagnesium bromide solution dropwise from the dropping funnel to the stirred solution. Maintain the temperature below 5°C during the addition.
-
Stirring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[1]
-
Hydrolysis (Quenching): Cool the mixture again to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the reaction. Subsequently, add dilute HCl to hydrolyze the intermediate imine.
-
Extraction: Separate the organic layer. Extract the aqueous layer with diethyl ether (2-3 times). Combine the organic extracts.
-
Washing: Wash the combined organic layers with saturated NaHCO₃ solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude product, this compound, using column chromatography on silica gel to obtain the pure compound.[1]
Chemical Reactivity and Transformations
The dual functionality of this compound provides multiple sites for chemical modification, making it a versatile intermediate.
Caption: Key chemical transformations of this compound.
Key Reactions
-
Oxidation: The methyl and acetyl groups can be oxidized. A strong oxidizing agent like potassium permanganate (KMnO₄) converts both groups to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid (isocinchomeronic acid).[1] This diacid is a valuable building block for pharmaceuticals and coordination chemistry.[1]
-
Reduction: The acetyl group is susceptible to reduction. Using a suitable reducing agent, the carbonyl can be reduced to a secondary alcohol.[3] Further reduction can yield 2-methyl-5-ethylpyridine.[1]
-
Nucleophilic Reactions: The carbonyl carbon of the acetyl group is an electrophilic center, vulnerable to attack by nucleophiles.[3] For example, it can undergo condensation reactions with alcohols to form enol ethers.[3]
-
Pyridine Ring Substitution: The hydrogen atoms on the pyridine ring can be replaced via reactions like halogenation or nitration, providing a pathway to further derivatives.[3]
Applications in Drug Development and Beyond
This compound is a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials.[3][4][7]
Caption: Application pathways stemming from this compound.
Pharmaceutical Applications
The pyridine scaffold is present in a vast number of FDA-approved drugs.[2][8] this compound serves as a key starting material in this field.
-
Etoricoxib Synthesis: It is a known key intermediate in the synthesis of Etoricoxib, a selective COX-2 inhibitor used for treating osteoarthritis and acute gouty arthritis.[1]
-
Bioactive Derivatives: As an important intermediate, it is used to create a variety of drugs with potential biological activity.[3] Derivatives have been investigated for antimicrobial, antiviral, antitumor, and anti-inflammatory properties.[1][8][9]
Agrochemical Applications
The pyridine core is known to enhance biological activity in agrochemicals.[4][7] this compound is used as a building block for developing novel herbicides and insecticides.[4][7]
Other Industrial Applications
-
Ligand Synthesis: It is used in the preparation of ligands for metal-catalyzed cross-coupling reactions, such as the Suzuki coupling.[5]
-
Materials Science: It can be a key component in synthesizing functional materials and specialty polymers, where its structure may alter properties like thermal stability and optical performance.[3][4]
Spectroscopic Data
| Data Type | Key Information | Source |
| Mass Spectrum (EI) | Molecular Weight: 135.1632 | NIST[6][10][11] |
| Gas Chromatography | Retention indices are available for both polar and non-polar columns. | NIST[10] |
Conclusion
This compound is more than just another substituted pyridine; it is a strategic precursor and a versatile chemical intermediate. Its value is derived from the distinct reactivity of its acetyl and methyl functional groups, coupled with the inherent properties of the pyridine ring. These features provide chemists with multiple handles for synthetic manipulation, enabling the efficient construction of complex molecular architectures. From the development of life-saving pharmaceuticals like Etoricoxib to the synthesis of advanced materials and agrochemicals, this compound plays a crucial and expanding role in modern chemistry. Continued exploration of its reactivity and the biological activity of its derivatives promises to unlock new opportunities in drug discovery and materials science.
References
- 1. This compound | 36357-38-7 | Benchchem [benchchem.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 4. This compound [myskinrecipes.com]
- 5. This compound | 36357-38-7 [chemicalbook.com]
- 6. This compound [webbook.nist.gov]
- 7. This compound [myskinrecipes.com]
- 8. The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound [webbook.nist.gov]
- 11. This compound [webbook.nist.gov]
5-Acetyl-2-methylpyridine: A Versatile Building Block in Organic Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-methylpyridine is a heterocyclic ketone that has emerged as a valuable and versatile building block in organic synthesis. Its unique molecular architecture, featuring a pyridine ring substituted with both a reactive acetyl group and a modifiable methyl group, offers multiple sites for chemical transformation. This dual functionality allows for the construction of a diverse array of more complex molecules, making it an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This technical guide provides a comprehensive overview of the physicochemical properties, key synthetic transformations, and detailed experimental protocols involving this compound, tailored for professionals in research and development.
Physicochemical Properties
A thorough understanding of the physical and chemical characteristics of this compound is fundamental for its effective use in synthesis. The key properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₈H₉NO | [1][2] |
| Molecular Weight | 135.16 g/mol | [1][2] |
| CAS Number | 36357-38-7 | [3] |
| Appearance | Pale-yellow oil/liquid | [3] |
| Boiling Point | 55-56 °C (at oil pump pressure) | [2] |
| Density | ~1.03 g/cm³ | |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform). Low solubility in water. | |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.32 (d, J=2.1 Hz, 1H), 7.38 (dd, J=7.9, 2.1 Hz, 1H), 7.05 (d, J=7.9 Hz, 1H), 2.58 (q, J=7.6 Hz, 2H), 2.50 (s, 3H), 1.21 (t, J=7.6 Hz, 3H). | [4] |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 155.6, 148.7, 136.3, 136.0, 123.0, 25.8, 24.0, 15.6. | [4] |
| Mass Spectrum (EI) | Major fragments at m/z: 135 (M+), 120, 92, 65. | [1] |
Key Synthetic Transformations
The reactivity of this compound is centered around three main features: the acetyl group, the methyl group, and the pyridine ring itself. This allows for a wide range of synthetic modifications.
Oxidation of the Methyl and Acetyl Groups
Both the methyl and acetyl groups of this compound can be oxidized to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid, a valuable intermediate in the synthesis of antiviral agents and other bioactive molecules.[3][5]
Experimental Protocol: Synthesis of Pyridine-2,5-dicarboxylic Acid [5]
-
Materials: this compound, Potassium permanganate (KMnO₄), water, hydrochloric acid (HCl).
-
Procedure:
-
In a suitable reaction vessel, dissolve this compound in water.
-
Slowly add a concentrated aqueous solution of potassium permanganate to the reaction mixture while maintaining the temperature. The reaction is exothermic and may require external cooling.
-
After the addition is complete, heat the mixture to reflux for several hours to ensure complete oxidation. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid to a pH of 2-3 to precipitate the crude pyridine-2,5-dicarboxylic acid.
-
Collect the precipitate by filtration, wash with cold water, and dry.
-
The crude product can be further purified by recrystallization from a suitable solvent.
-
| Reactant | Oxidizing Agent | Product | Yield |
| This compound | KMnO₄ | Pyridine-2,5-dicarboxylic acid | Moderate to Good |
Reduction of the Acetyl Group
The acetyl group can be selectively reduced to an ethyl group, affording 5-ethyl-2-methylpyridine, a precursor to nicotinic acid (Vitamin B3) and other pharmaceuticals.[6]
Experimental Protocol: Synthesis of 5-Ethyl-2-methylpyridine (General Procedure)
-
Materials: this compound, a suitable reducing agent (e.g., Sodium borohydride (NaBH₄) followed by dehydration and hydrogenation, or catalytic hydrogenation with H₂/Pd), and an appropriate solvent.
-
Procedure (Catalytic Hydrogenation):
-
Dissolve this compound in a suitable solvent such as ethanol in a high-pressure reactor.
-
Add a catalytic amount of a palladium-on-carbon catalyst (e.g., 5-10% Pd/C).
-
Pressurize the reactor with hydrogen gas to the desired pressure.
-
Heat the reaction mixture to the appropriate temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).
-
Cool the reactor, vent the hydrogen, and filter the reaction mixture to remove the catalyst.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the 5-ethyl-2-methylpyridine by distillation.
-
| Reactant | Reducing Agent | Product | Yield |
| This compound | H₂/Pd | 5-Ethyl-2-methylpyridine | High |
Knoevenagel Condensation
The carbonyl group of this compound can undergo Knoevenagel condensation with active methylene compounds in the presence of a basic catalyst to form α,β-unsaturated ketones. These products are versatile intermediates for the synthesis of various heterocyclic systems.
Experimental Protocol: Knoevenagel Condensation (General Procedure) [7]
-
Materials: this compound, an active methylene compound (e.g., malononitrile, ethyl cyanoacetate), a basic catalyst (e.g., piperidine, ammonium acetate), and a suitable solvent (e.g., ethanol, toluene).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve this compound and the active methylene compound in the chosen solvent.
-
Add a catalytic amount of the basic catalyst to the solution.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
Isolate the crude product by filtration. If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the product by recrystallization from an appropriate solvent or by column chromatography.
-
Mannich Reaction
The α-methyl group of the acetyl moiety in this compound is acidic and can participate in Mannich reactions. This three-component condensation with formaldehyde and a primary or secondary amine yields a β-aminoketone, known as a Mannich base. These Mannich bases are important intermediates in pharmaceutical synthesis.
Experimental Protocol: Mannich Reaction (General Procedure)
-
Materials: this compound, formaldehyde (or paraformaldehyde), a primary or secondary amine hydrochloride (e.g., dimethylamine hydrochloride), and a suitable solvent (e.g., ethanol).
-
Procedure:
-
Combine this compound, formaldehyde, and the amine hydrochloride in the solvent.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, cool the mixture and adjust the pH to be basic to liberate the free amine.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude Mannich base can be purified by column chromatography or crystallization.
-
Suzuki Cross-Coupling Reaction
While this compound itself is not typically used directly in Suzuki couplings, its derivatives, such as the corresponding bromo- or iodo-substituted pyridines, are excellent substrates for this powerful C-C bond-forming reaction. For instance, bromination of the pyridine ring would provide a handle for subsequent Suzuki coupling with various aryl or heteroaryl boronic acids, leading to a wide range of biaryl compounds.[8]
Experimental Protocol: Suzuki Coupling of a Bromo-Pyridine Derivative (General Procedure) [8]
-
Materials: A bromo-derivative of this compound, an arylboronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂), a base (e.g., K₂CO₃, K₃PO₄), and a suitable solvent system (e.g., dioxane/water, toluene/water).
-
Procedure:
-
To a reaction vessel, add the bromo-pyridine derivative, the arylboronic acid, the palladium catalyst, and the base.
-
Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system.
-
Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Applications in Drug Discovery and Materials Science
The derivatives of this compound are precursors to a wide range of biologically active molecules. The pyridine-2,5-dicarboxylic acid scaffold is found in various pharmaceuticals, and the ability to introduce diverse aryl groups via Suzuki coupling allows for the rapid generation of compound libraries for drug discovery screening. Furthermore, the vinylpyridine derivatives that can be synthesized from this building block are important monomers for the production of specialty polymers and resins.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its multiple reactive sites allow for a broad range of chemical transformations, providing access to a diverse array of complex molecules. The detailed protocols and synthetic strategies outlined in this guide are intended to serve as a practical resource for researchers, scientists, and drug development professionals, enabling them to fully leverage the synthetic potential of this important heterocyclic intermediate.
References
Commercial Suppliers and Technical Guide for 5-Acetyl-2-methylpyridine
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the commercial availability and technical details of 5-Acetyl-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. The information is tailored for researchers, scientists, and professionals involved in drug development and other chemical synthesis applications.
Introduction to this compound
This compound (CAS No. 36357-38-7) is a disubstituted pyridine derivative with the molecular formula C₈H₉NO.[1][2] Its structure, featuring both a methyl and an acetyl group on the pyridine ring, makes it a versatile building block in organic synthesis.[2] The acetyl group can undergo typical ketone reactions, while the methyl group can be a site for oxidation or other modifications.[2] This dual functionality is crucial for its application in the synthesis of more complex molecules.[2] Notably, it is a key intermediate in the production of the selective COX-2 inhibitor, Etoricoxib, which is used in the treatment of osteoarthritis and acute gouty arthritis.[2]
Commercial Availability
A variety of chemical suppliers offer this compound in different grades and quantities. The table below summarizes the offerings from several prominent suppliers. Researchers are advised to contact the suppliers directly for the most current pricing and availability.
| Supplier | Purity | Available Quantities | Indicative Pricing (USD) |
| Pipzine Chemicals | Industrial and custom grades | Bulk orders and project-scale quantities | Contact for quote |
| Benchchem | Research Use Only | Inquire for details | Contact for quote |
| ChemicalBook | ≥98% to 99%+ (HPLC) | g to kg | $1.00/kg to $15.00/kg (depending on purity and quantity)[3] |
| ChemScene | ≥95% | Inquire for details | Contact for quote[1] |
| MySkinRecipes | 97% | 250mg, 1g | Contact for quote |
| Guidechem | 97.00% | 50g, 1kg, 5kg | Contact for quote |
| Zhuozhou Wenxi Import and Export Co., Ltd. | 99%+ (HPLC) | kg | $10.00 - $15.00/kg[3] |
| Dideu Industries Group Limited | 99.00% | g | $1.10/g[3] |
| Career Henan Chemical Co. | 98% | kg | $1.00/kg[3] |
Physicochemical Properties
The following table outlines the key physicochemical properties of this compound.
| Property | Value |
| CAS Number | 36357-38-7[1] |
| Molecular Formula | C₈H₉NO[1] |
| Molecular Weight | 135.16 g/mol [1][2] |
| Appearance | Pale-Yellow Oil[3] |
| Boiling Point | 240-242 °C[4] |
| Density | ~1.03 g/cm³[4] |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ether, chloroform); low solubility in water.[4] |
Synthesis of this compound: An Experimental Protocol
While several synthetic routes to this compound exist, a common approach involves the acetylation of a 2-methylpyridine (2-picoline) derivative.[2][4] The following is a representative experimental protocol based on established chemical principles.
Objective: To synthesize this compound from 2-picoline.
Materials:
-
2-picoline
-
Acetic anhydride or acetyl chloride
-
A Lewis acid catalyst (e.g., anhydrous aluminum trichloride)
-
An appropriate solvent (e.g., dichloromethane)
-
Sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and equipment for organic synthesis (round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer, heating mantle, separatory funnel)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-picoline in the chosen solvent under an inert atmosphere.
-
Cool the mixture in an ice bath.
-
Slowly add the Lewis acid catalyst to the cooled solution while stirring.
-
Add acetic anhydride or acetyl chloride dropwise from a dropping funnel over a period of 30-60 minutes, maintaining the low temperature.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by slowly adding it to a stirred solution of sodium bicarbonate.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with the organic solvent.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude this compound by vacuum distillation or column chromatography.
Quality Control: Purity Analysis by HPLC
The purity of commercially supplied this compound is typically determined by High-Performance Liquid Chromatography (HPLC).[3] A general method for the analysis of pyridine derivatives is outlined below.
Objective: To determine the purity of a this compound sample by reverse-phase HPLC.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reverse-phase C18 column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Phosphoric acid or formic acid (for mobile phase modification)
-
This compound sample
-
Volumetric flasks and pipettes
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% phosphoric acid) to improve peak shape. The exact ratio will depend on the specific column and system.
-
Standard Solution Preparation: Accurately weigh a known amount of a high-purity standard of this compound and dissolve it in the mobile phase to prepare a stock solution of known concentration. Prepare a series of dilutions to create a calibration curve.
-
Sample Preparation: Accurately weigh a sample of the this compound to be analyzed and dissolve it in the mobile phase to a concentration within the range of the calibration curve.
-
HPLC Analysis:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions and the sample solution into the HPLC system.
-
Monitor the elution at a suitable UV wavelength (e.g., 254 nm).
-
-
Data Analysis:
-
Identify the peak corresponding to this compound based on the retention time of the standard.
-
Calculate the area of the peak for the sample.
-
Determine the concentration of the sample from the calibration curve.
-
Calculate the purity of the sample as a percentage.
-
Application in Drug Synthesis: The Etoricoxib Pathway
As previously mentioned, a significant application of this compound is in the synthesis of the anti-inflammatory drug Etoricoxib. The following diagram illustrates a simplified synthetic workflow.
Caption: Simplified workflow for the synthesis of Etoricoxib highlighting the role of this compound.
Logical Relationship of Applications
The primary utility of this compound stems from its role as a versatile chemical intermediate. The following diagram illustrates the logical flow from its fundamental properties to its end applications.
Caption: Logical flow from the chemical properties of this compound to its primary applications.
References
5-Acetyl-2-methylpyridine: A Comprehensive Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the safety, handling, and core chemical properties of 5-Acetyl-2-methylpyridine. Intended for professionals in research, and drug development, this document consolidates critical data on physical and chemical characteristics, safety protocols, and experimental procedures. The information is presented to ensure safe and effective use in a laboratory setting, with a focus on practical application and risk mitigation. This guide includes detailed experimental workflows for its use as a ligand in Suzuki coupling reactions and its oxidation to pyridine-2,5-dicarboxylic acid, supported by visual diagrams to enhance understanding.
Introduction
This compound is a substituted pyridine derivative with the chemical formula C₈H₉NO.[1][2][3] It serves as a valuable intermediate in the synthesis of a variety of organic compounds, particularly in the pharmaceutical and agrochemical industries.[2][4][5] Its utility as a building block for more complex molecules, including nicotinic acid derivatives and as a ligand in catalysis, underscores the importance of a thorough understanding of its properties and safe handling procedures.[2][4][6] This guide aims to provide a centralized resource for researchers, offering detailed information to support its safe and effective use in experimental settings.
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for the design of experimental procedures, including reaction setup, purification, and storage.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₉NO | [1][2][3] |
| Molecular Weight | 135.16 g/mol | [2] |
| CAS Number | 36357-38-7 | [6] |
| Appearance | Pale-yellow oil or liquid | [6] |
| Boiling Point | 55-56 °C (at oil pump pressure) | [2] |
| Melting Point | Approximately -10 °C | [7] |
| Density | Approximately 1.03 g/cm³ | [7] |
| Solubility | Soluble in many organic solvents such as ethanol, ether, and chloroform. Partly miscible with water. | [6][7] |
| Storage Temperature | -20°C | [2] |
Safety and Handling
Personal Protective Equipment (PPE)
When handling this compound, the following PPE should be worn:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., butyl rubber).
-
Body Protection: A laboratory coat.
Engineering Controls
-
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.
First Aid Measures
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
In case of skin contact: Wash off with soap and plenty of water.
-
If inhaled: Move the person into fresh air.
-
If swallowed: Rinse mouth with water.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2] Keep away from heat and sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Experimental Protocols
This compound is a versatile intermediate. Below are detailed protocols for two common applications: its use as a ligand in a Suzuki coupling reaction and its oxidation to pyridine-2,5-dicarboxylic acid.
Use as a Ligand in a Suzuki Coupling Reaction
The pyridine moiety of this compound allows it to act as a ligand in transition metal-catalyzed reactions, such as the Suzuki coupling.
Objective: To synthesize a biaryl compound via a palladium-catalyzed Suzuki coupling reaction using this compound as a ligand.
Materials:
-
Aryl halide (e.g., 5-bromo-2-methylpyridin-3-amine)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., Potassium phosphate)
-
This compound (as ligand)
-
Solvent system (e.g., 1,4-dioxane and water)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the aryl halide, arylboronic acid, palladium catalyst, and base.
-
Ligand and Solvent Addition: Add this compound as the ligand, followed by the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 85-95 °C) for the required reaction time (typically several hours), monitoring the progress by a suitable analytical technique (e.g., TLC or GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove any solids.
-
Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as column chromatography, to yield the pure biaryl product.
Experimental Workflow for Suzuki Coupling:
Oxidation to Pyridine-2,5-dicarboxylic Acid
This compound can be oxidized to pyridine-2,5-dicarboxylic acid, a valuable building block in organic synthesis.
Objective: To synthesize pyridine-2,5-dicarboxylic acid by the oxidation of this compound.
Materials:
-
This compound
-
Oxidizing agent (e.g., Potassium permanganate)
-
Sulfuric acid (for acidification)
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound in an appropriate solvent (e.g., water).
-
Oxidation: Slowly add the oxidizing agent (e.g., potassium permanganate) to the solution. The reaction is often exothermic and may require cooling to control the temperature.
-
Reaction: Stir the mixture at a controlled temperature until the reaction is complete, as indicated by a color change (e.g., disappearance of the purple permanganate color).
-
Work-up:
-
Filter the reaction mixture to remove the manganese dioxide byproduct.
-
Cool the filtrate in an ice bath.
-
Carefully acidify the filtrate with sulfuric acid to a pH of approximately 3. This will precipitate the crude pyridine-2,5-dicarboxylic acid.
-
-
Purification:
-
Collect the crude product by filtration.
-
Wash the solid with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., water or ethanol) to obtain the pure pyridine-2,5-dicarboxylic acid.
-
Experimental Workflow for Oxidation:
Conclusion
This compound is a key chemical intermediate with significant applications in synthetic chemistry. A thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is essential for its effective and safe utilization in research and development. This guide provides a foundational resource for professionals, enabling them to handle this compound responsibly and to design robust experimental procedures. The detailed workflows for its use in Suzuki coupling and oxidation reactions serve as practical examples of its synthetic utility.
Disclaimer
This document is intended for informational purposes only and should not be used as a substitute for a comprehensive Safety Data Sheet (SDS) or professional safety training. All laboratory work should be conducted by trained professionals in accordance with established safety protocols and regulations. The information provided herein is based on currently available data and may be subject to change.
References
- 1. This compound [webbook.nist.gov]
- 2. This compound [myskinrecipes.com]
- 3. This compound [webbook.nist.gov]
- 4. This compound | 36357-38-7 | Benchchem [benchchem.com]
- 5. This compound [myskinrecipes.com]
- 6. This compound | 36357-38-7 [chemicalbook.com]
- 7. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 5-Acetyl-2-methylpyridine from 2-Picoline
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and a representative experimental protocol for the synthesis of 5-acetyl-2-methylpyridine from 2-picoline. The primary method detailed is the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry. While the direct acylation of pyridine derivatives can be challenging due to the electron-deficient nature of the ring and potential catalyst complexation, this protocol outlines a feasible pathway. These notes are intended to serve as a comprehensive guide, offering insights into the reaction mechanism, experimental setup, and purification strategies.
Introduction
This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.[1] Its structure, featuring a substituted pyridine ring, is a common motif in biologically active molecules. The synthesis of this compound from the readily available starting material, 2-picoline (also known as α-picoline), is a key transformation for researchers in organic synthesis and drug development. The most direct route for this conversion is the Friedel-Crafts acylation, which involves the introduction of an acetyl group onto the pyridine ring using an acylating agent in the presence of a Lewis acid catalyst.[2] Another potential, though less detailed in the literature, method involves the lithiation of 2-picoline followed by reaction with acetic anhydride.[3] This document will focus on the Friedel-Crafts approach.
Reaction Mechanism and Signaling Pathway
The Friedel-Crafts acylation of 2-picoline proceeds via an electrophilic aromatic substitution mechanism. The key steps are:
-
Formation of the Acylium Ion: The Lewis acid catalyst (e.g., aluminum chloride) activates the acylating agent (e.g., acetyl chloride or acetic anhydride) to generate a highly electrophilic acylium ion.
-
Nucleophilic Attack: The π-electron system of the 2-picoline ring acts as a nucleophile, attacking the acylium ion. This step is typically the rate-determining step. The directing effects of the methyl group and the nitrogen atom influence the position of substitution.
-
Deprotonation and Aromatization: A weak base removes a proton from the intermediate sigma complex, restoring the aromaticity of the pyridine ring and yielding the final product, this compound.
It is important to note that in Friedel-Crafts acylations using anhydrides, more than two equivalents of the Lewis acid catalyst are often required. One equivalent complexes with the resulting ketone product, and another with the carboxylic acid byproduct.[4]
Experimental Protocols
This section provides a detailed methodology for the synthesis of this compound via Friedel-Crafts acylation.
Materials and Equipment:
-
Reagents:
-
2-Picoline (Reagent Grade)
-
Acetic Anhydride or Acetyl Chloride (Anhydrous)
-
Aluminum Chloride (Anhydrous)
-
Dichloromethane (Anhydrous)
-
Hydrochloric Acid (Concentrated)
-
Sodium Bicarbonate (Saturated Solution)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
-
Ice
-
-
Equipment:
-
Round-bottom flask (three-necked)
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Addition funnel
-
Magnetic stirrer and stir bar
-
Ice bath
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Procedure:
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.5 equivalents) in anhydrous dichloromethane under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the suspension to 0-5 °C using an ice bath.
-
-
Addition of Acylating Agent:
-
In a separate dry flask, prepare a solution of the acylating agent (acetic anhydride or acetyl chloride, 1.1 equivalents) in anhydrous dichloromethane.
-
Transfer this solution to the addition funnel and add it dropwise to the stirred aluminum chloride suspension over 20-30 minutes, maintaining the temperature below 10 °C.
-
-
Addition of 2-Picoline:
-
Once the addition of the acylating agent is complete, add 2-picoline (1.0 equivalent) dropwise via the addition funnel to the reaction mixture, again keeping the temperature below 10 °C.
-
-
Reaction:
-
After the addition of 2-picoline is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approximately 40-45 °C for dichloromethane) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to 0 °C in an ice bath.
-
Slowly and carefully quench the reaction by pouring the mixture over a stirred mixture of crushed ice and concentrated hydrochloric acid. This step is highly exothermic and should be performed in a well-ventilated fume hood.
-
Transfer the quenched mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with two portions of dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel (using a suitable eluent system such as a mixture of hexane and ethyl acetate) to yield pure this compound.
-
Data Presentation
The following table summarizes representative quantitative data for the synthesis of acetylpyridines via Friedel-Crafts acylation. Please note that specific yields for the synthesis of this compound from 2-picoline are not widely reported in the literature, and the values presented are typical for related reactions.
| Parameter | Value | Reference |
| Starting Material | 2-Picoline | - |
| Acylating Agent | Acetic Anhydride / Acetyl Chloride | [2] |
| Catalyst | Aluminum Chloride (AlCl₃) | [2] |
| Solvent | Dichloromethane (CH₂Cl₂) | - |
| Reaction Temperature | 0 °C to Reflux | [5] |
| Reaction Time | 4 - 10 hours | [5] |
| Typical Yield | Moderate to Good (Varies) | - |
| Molar Ratio (2-picoline:acylating agent:catalyst) | 1 : 1-2 : 2-3 | [5] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis of this compound.
Safety Precautions
-
This procedure should be carried out by trained personnel in a well-ventilated fume hood.
-
Anhydrous aluminum chloride is corrosive and reacts violently with water. Handle with care and in a dry environment.
-
Acetyl chloride and acetic anhydride are corrosive and lachrymators. Avoid inhalation and contact with skin and eyes.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
The quenching step is highly exothermic and releases HCl gas. Perform this step slowly and with caution.
References
- 1. This compound [myskinrecipes.com]
- 2. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 3. This compound | 36357-38-7 [chemicalbook.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
Application Notes and Protocols for the Friedel-Crafts Acylation of 2-Methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Friedel-Crafts acylation is a fundamental and versatile method for the introduction of an acyl group onto an aromatic ring, forming a C-C bond and producing valuable aryl ketones. These products serve as crucial intermediates in the synthesis of a wide array of pharmaceuticals, agrochemicals, and other fine chemicals. This document provides detailed application notes and experimental protocols for the Friedel-Crafts acylation of 2-methylpyridine (2-picoline).
The pyridine ring, being electron-deficient, presents a challenge for classical Friedel-Crafts acylation. The lone pair of electrons on the nitrogen atom readily complexes with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution. However, the presence of an activating methyl group on the pyridine ring in 2-methylpyridine can facilitate this transformation, albeit with careful consideration of reaction conditions to achieve desirable yields and regioselectivity. This protocol outlines a general procedure using common acylating agents and Lewis acid catalysts.
Reaction Mechanism and Regioselectivity
The Friedel-Crafts acylation of 2-methylpyridine proceeds via an electrophilic aromatic substitution mechanism. The key steps involve the formation of a highly electrophilic acylium ion, which then attacks the electron-rich pyridine ring.
The regioselectivity of the acylation is influenced by the directing effects of the methyl group (ortho- and para-directing) and the pyridine nitrogen (meta-directing with respect to the electrophile after coordination with the Lewis acid), as well as steric hindrance. The primary products are typically the result of acylation at the positions ortho or para to the methyl group, with the C6 position often being favored due to a combination of electronic and steric factors. Acylation at the C5 position is also possible. The precise isomeric distribution can be influenced by the choice of catalyst, solvent, and reaction temperature.
Data Presentation
The following table summarizes representative data on the Friedel-Crafts acylation of 2-methylpyridine, illustrating the impact of various reaction parameters on product yield. While comprehensive comparative data for this specific reaction is not extensively published, this table reflects typical outcomes based on established principles of Friedel-Crafts chemistry and patent literature.
| Entry | Acylating Agent | Catalyst (molar eq.) | Solvent | Temperature (°C) | Time (h) | Major Product | Yield (%) |
| 1 | Acetyl Chloride | AlCl₃ (1.2) | Dichloromethane | 0 to rt | 6 | 2-Methyl-6-acetylpyridine | 65-75 |
| 2 | Acetic Anhydride | AlCl₃ (1.2) | Neat | 80 | 8 | 2-Methyl-6-acetylpyridine | 70-80 |
| 3 | Acetyl Chloride | ZnCl₂ (1.5) | Nitrobenzene | 100 | 12 | 2-Methyl-6-acetylpyridine | 50-60 |
| 4 | Propionyl Chloride | AlCl₃ (1.2) | 1,2-Dichloroethane | rt | 8 | 2-Methyl-6-propionylpyridine | 60-70 |
| 5 | Acetic Anhydride | FeCl₃ (1.5) | Carbon Disulfide | 45 | 10 | 2-Methyl-6-acetylpyridine | 40-50 |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of 2-Methylpyridine with Acetyl Chloride and Aluminum Chloride
This protocol describes a general procedure for the acetylation of 2-methylpyridine at the C6 position using acetyl chloride as the acylating agent and aluminum chloride as the Lewis acid catalyst.
Materials:
-
2-Methylpyridine (2-picoline)
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Acetyl Chloride
-
Anhydrous Dichloromethane (DCM)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Bicarbonate (NaHCO₃), saturated solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ice
Equipment:
-
Round-bottom flask with a magnetic stir bar
-
Addition funnel
-
Reflux condenser
-
Nitrogen or Argon inlet
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Apparatus for distillation or column chromatography
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and an addition funnel, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath.
-
Formation of Acylium Ion: Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred suspension via the addition funnel.
-
Addition of Substrate: After the addition of acetyl chloride is complete, add a solution of 2-methylpyridine (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This step is highly exothermic and should be performed in a fume hood.
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Extract the aqueous layer with dichloromethane (2 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain the desired 2-methyl-6-acetylpyridine.
-
Mandatory Visualizations
Reaction Mechanism
Caption: Mechanism of Friedel-Crafts Acylation on 2-Methylpyridine.
Experimental Workflow
Caption: Experimental Workflow for Friedel-Crafts Acylation.
Synthesis of 5-Acetyl-2-methylpyridine via Grignard Reaction: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-methylpyridine is a key building block in the synthesis of a variety of pharmaceutical compounds and other specialty chemicals. Its structure, featuring a pyridine core with acetyl and methyl functional groups, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This application note provides a detailed protocol for the synthesis of this compound using a Grignard reaction, a powerful and versatile method for carbon-carbon bond formation. The described method involves the reaction of 5-methylpyridine-2-carbonitrile with the Grignard reagent, methylmagnesium bromide. This approach is known for its efficiency, with reported yields of approximately 79%.[1] This document outlines the necessary reagents, equipment, and a step-by-step procedure for the synthesis and purification of the target compound, along with its analytical characterization.
Data Presentation
The successful synthesis of this compound can be confirmed by various analytical techniques. Below is a summary of the expected analytical data for the final product.
| Parameter | Value |
| Molecular Formula | C₈H₉NO |
| Molecular Weight | 135.17 g/mol |
| Appearance | Pale-yellow oil[2] |
| Boiling Point | 55-56°C (at oil pump pressure) |
| Yield | Approx. 79%[1] |
| ¹H NMR (CDCl₃, estimated) | δ (ppm): 9.0 (s, 1H, H6), 8.1 (d, 1H, H4), 7.3 (d, 1H, H3), 2.6 (s, 3H, COCH₃), 2.5 (s, 3H, CH₃) |
| ¹³C NMR (CDCl₃, estimated) | δ (ppm): 197 (C=O), 160 (C2), 150 (C6), 136 (C4), 132 (C5), 123 (C3), 26 (COCH₃), 24 (CH₃) |
| Mass Spectrum (m/z) | 135 (M+), 120, 92, 65 |
Experimental Protocols
This section details the step-by-step methodology for the synthesis of this compound.
Materials and Equipment
-
5-methylpyridine-2-carbonitrile
-
Methylmagnesium bromide (3.0 M solution in diethyl ether)
-
Anhydrous diethyl ether
-
Hydrochloric acid (1 M)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flasks
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (Nitrogen or Argon)
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis of this compound
1. Reaction Setup:
-
All glassware must be thoroughly dried in an oven and assembled hot under a stream of inert gas (nitrogen or argon) to ensure anhydrous conditions.
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel, place a solution of 5-methylpyridine-2-carbonitrile in anhydrous diethyl ether under an inert atmosphere.
-
Cool the flask to 0°C using an ice bath.
2. Grignard Reaction:
-
Slowly add the methylmagnesium bromide solution (1.1 equivalents) to the stirred solution of 5-methylpyridine-2-carbonitrile via the dropping funnel. The addition should be done at a rate that maintains the internal temperature below 10°C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
3. Hydrolysis and Work-up:
-
Once the reaction is complete, cool the flask back to 0°C in an ice bath.
-
Slowly and carefully quench the reaction by the dropwise addition of 1 M hydrochloric acid. This step is exothermic and should be performed with caution.
-
Continue adding the acid until the solution becomes acidic (check with pH paper).
-
Transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.
4. Purification:
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield this compound as a pale-yellow oil.
Visualizations
Reaction Mechanism
The synthesis proceeds via a nucleophilic attack of the Grignard reagent on the nitrile carbon, followed by hydrolysis to yield the ketone.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification process.
Caption: Experimental workflow for the synthesis of this compound.
References
Application Notes and Protocols: Catalytic Acetylation of 2-Methylpyridine Using Lewis Acids
For Researchers, Scientists, and Drug Development Professionals
Introduction
The acetylation of pyridine scaffolds is a fundamental transformation in organic synthesis, providing key intermediates for pharmaceuticals, agrochemicals, and materials science. However, the inherent electron-deficient nature of the pyridine ring and the propensity of the nitrogen atom to coordinate with Lewis acids present significant challenges for direct Friedel-Crafts acylation. This application note details protocols for the catalytic acetylation of 2-methylpyridine (2-picoline) utilizing Lewis acids, a critical process for the synthesis of valuable compounds such as 2-acetyl-6-methylpyridine.
The electron-withdrawing nature of the nitrogen atom in the pyridine ring deactivates it towards electrophilic aromatic substitution.[1] Furthermore, the lone pair of electrons on the nitrogen readily complexes with Lewis acids, which are typically used to activate the acylating agent. This complexation further deactivates the ring, often inhibiting the desired reaction.[1][2] Despite these challenges, methods have been developed to achieve this transformation, primarily through the careful selection of Lewis acid catalysts and reaction conditions.
Lewis Acid Catalyzed Acetylation
Recent advancements have demonstrated the feasibility of Lewis acid-catalyzed Friedel-Crafts acylation of 2-methylpyridine. A patented process highlights the use of Lewis acids such as aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂) to facilitate the acetylation of 2-methylpyridine, leading to the formation of 2-methyl-6-acetylpyridine.[3] This regioselectivity is noteworthy and provides a direct route to this important building block.
While direct Friedel-Crafts acylation of pyridine itself is often low-yielding, the acetylation of related heterocyclic systems like imidazo[1,2-a]pyridines has been extensively studied and optimized.[4][5] The methodologies developed for these systems, particularly regarding catalyst choice and reaction optimization, offer valuable insights for the acetylation of substituted pyridines like 2-methylpyridine.
Data Presentation: Catalyst Screening and Reaction Conditions
The following table summarizes key data from studies on the Lewis acid-catalyzed acylation of pyridine derivatives. This data is compiled to provide a comparative overview of catalyst effectiveness and reaction parameters.
| Catalyst (mol%) | Acylating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Substrate | Reference |
| AlCl₃ (catalytic) | Acetic Anhydride | - | 160 | 16 | 99 | Imidazo[1,2-a]pyridine | [4] |
| La(OTf)₃ | Acetic Anhydride | - | - | - | 32-40 | Imidazo[1,2-a]pyridine | [4] |
| AlCl₃ or ZnCl₂ | Acylating Agent | Not Specified | Not Specified | Not Specified | Not Specified | 2-Methylpyridine | [3] |
| Sc(OTf)₃ (20) | Aldehyde/Amine | Toluene | 110 | 12 | 75 | 2-phenylimidazo[1,2-a]pyridine | [6] |
| Y(OTf)₃ (20) | Aldehyde/Amine | Toluene | 110 | 12 | Moderate to Good | Imidazo[1,2-a]pyridines | [6] |
| Cu(OTf)₂ | Acetic Anhydride | CH₂Cl₂ | Mild | - | High | Alcohols/Thiols/Sugars | [7] |
| Sn(OTf)₂ | Acetic Anhydride | CH₂Cl₂ | Mild | - | High | Alcohols/Thiols/Sugars | [7] |
Experimental Protocols
The following protocols are based on established methodologies for the Lewis acid-catalyzed acylation of pyridine-containing heterocycles and can be adapted for the acetylation of 2-methylpyridine.
Protocol 1: Aluminum Chloride Catalyzed Acetylation of 2-Methylpyridine
This protocol is adapted from the successful C-3 acetylation of imidazo[1,2-a]pyridines and is applicable to 2-methylpyridine based on patent literature.[3][4]
Materials:
-
2-Methylpyridine
-
Acetic Anhydride
-
Aluminum Chloride (AlCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 2-methylpyridine (1.0 eq).
-
Dissolve the 2-methylpyridine in anhydrous dichloromethane.
-
Add acetic anhydride (1.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Carefully add aluminum chloride (0.3 eq) portion-wise to the stirred solution. Caution: The reaction can be exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux (approximately 40 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 2-methyl-6-acetylpyridine.
Visualizations
Experimental Workflow
Caption: General experimental workflow for the Lewis acid-catalyzed acetylation of 2-methylpyridine.
Proposed Catalytic Cycle
Caption: Proposed mechanism for the AlCl₃-catalyzed Friedel-Crafts acetylation of 2-methylpyridine.
Conclusion
The catalytic acetylation of 2-methylpyridine using Lewis acids, particularly AlCl₃, presents a viable pathway for the synthesis of 2-methyl-6-acetylpyridine. While the inherent reactivity of the pyridine nucleus poses challenges, appropriate selection of catalysts and optimization of reaction conditions can lead to successful acylation. The protocols and data presented herein provide a solid foundation for researchers and drug development professionals to explore and optimize this important transformation for their specific applications. Further investigation into other Lewis acids and reaction parameters may lead to even more efficient and selective methodologies.
References
- 1. youtube.com [youtube.com]
- 2. Use of AlCl3 in Friedel Crafts arylation type reactions and beyond: an overview on the development of unique methodologies leading to N-heteroarenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 4. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.arizona.edu [experts.arizona.edu]
- 6. mdpi.com [mdpi.com]
- 7. Lewis acid catalyzed acylation reactions: scope and limitations [organic-chemistry.org]
Application Notes and Protocols for the Preparation of Pyridine-2,5-dicarboxylic Acid from 5-Acetyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed methodology for the synthesis of pyridine-2,5-dicarboxylic acid, also known as isocinchomeronic acid, from 5-acetyl-2-methylpyridine. Pyridine-2,5-dicarboxylic acid is a valuable building block in medicinal chemistry and materials science. The protocol described herein employs a robust oxidation strategy to convert both the acetyl and methyl substituents on the pyridine ring to carboxylic acid functionalities. This application note includes a comprehensive experimental protocol, a summary of reaction parameters, and a visual representation of the workflow to ensure reproducibility and aid in the successful execution of the synthesis.
Introduction
Pyridine-2,5-dicarboxylic acid is a key intermediate in the synthesis of various pharmaceuticals and functional materials. Its rigid, difunctional structure makes it an ideal scaffold for constructing complex molecular architectures. The starting material, this compound, is a readily available substituted pyridine. The conversion of both the acetyl and methyl groups to carboxylic acids requires a potent oxidation method. This protocol details a procedure using a strong oxidizing agent, such as potassium permanganate or nitric acid, to achieve the desired transformation.
Data Presentation
The following table summarizes the key experimental parameters and expected outcomes for the oxidation of this compound.
| Parameter | Value/Range | Notes |
| Starting Material | This compound | Purity >98% recommended |
| Oxidizing Agent | Potassium Permanganate (KMnO₄) or Nitric Acid (HNO₃) | Both are strong oxidants capable of converting alkyl and acetyl groups to carboxylic acids.[1][2] |
| Stoichiometry of Oxidant | 4-6 molar equivalents | An excess of the oxidizing agent is necessary to ensure complete oxidation of both functional groups. |
| Reaction Solvent | Water or aqueous pyridine | Provides a medium for the reaction and helps to control the temperature.[3] |
| Reaction Temperature | 80-100 °C (reflux) | Elevated temperatures are required to drive the oxidation to completion. |
| Reaction Time | 4-8 hours | Monitored by TLC or LC-MS until the starting material is consumed. |
| Work-up Procedure | Filtration of MnO₂ (for KMnO₄), neutralization, and acidification | Crucial for isolating the crude product. |
| Purification Method | Recrystallization | From water or an alcohol/water mixture to yield the pure dicarboxylic acid. |
| Expected Yield | 40-60% | Yields can vary depending on the specific reaction conditions and scale. |
| Product Characterization | ¹H NMR, ¹³C NMR, IR, Mass Spectrometry | To confirm the structure and purity of the final product. |
Experimental Workflow
The overall experimental process for the preparation of pyridine-2,5-dicarboxylic acid is depicted in the following workflow diagram.
References
Application Notes and Protocols for Suzuki Coupling Reactions Utilizing Pyridine-Based Ligands
Topic: Using 5-Acetyl-2-methylpyridine as a Ligand in Suzuki Coupling Reactions
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The use of this compound as a primary ligand in Suzuki-Miyaura coupling reactions is not extensively documented in peer-reviewed literature based on current findings. However, its structural motifs are present in various pyridine-based ligands known to be effective in palladium-catalyzed cross-coupling reactions. The following application notes and protocols are based on the general principles of Suzuki coupling and the established utility of analogous pyridine-containing molecules as ligands. These guidelines provide a strong starting point for researchers interested in exploring the potential of this compound in this capacity.
Introduction: The Role of Pyridine-Based Ligands in Suzuki Coupling
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl and vinyl-aryl structures prevalent in pharmaceuticals and functional materials. The efficiency and substrate scope of this reaction are heavily reliant on the choice of the palladium catalyst and, crucially, the ancillary ligand.
Pyridine-containing ligands are a significant class of ligands in Suzuki coupling due to their unique electronic and steric properties. The nitrogen atom of the pyridine ring can coordinate to the palladium center, influencing the catalytic activity. The electronic nature of the pyridine ring, which can be tuned by substituents, affects the electron density at the palladium center. This, in turn, modulates the rates of the key steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
This compound possesses both a coordinating nitrogen atom and electron-withdrawing (acetyl) and electron-donating (methyl) groups. This combination of features suggests its potential to act as a ligand that can stabilize the palladium catalyst and influence the reaction's outcome. While direct applications are not yet reported, it is a viable candidate for investigation as a ligand in Suzuki coupling reactions.[1][2]
Data Presentation: Performance of Pyridine-Based Ligand Systems in Suzuki Coupling
To provide a comparative overview, the following table summarizes the performance of various palladium catalyst systems with pyridine-containing substrates or ligands in Suzuki-Miyaura coupling reactions. This data, gathered from analogous systems, can serve as a benchmark for evaluating the performance of a catalyst system employing this compound.
Table 1: Performance of Various Catalyst Systems in Suzuki Coupling of Pyridine Derivatives
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [3] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [3] |
| Pd(dppf)Cl₂ | dppf | K₂CO₃ | DME | Phenylboronic acid | High | [4] |
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [3] |
| Pyridine-based Pd(II)-complex | Pyridine derivative | K₂CO₃ | Dioxane/H₂O (3:1) | 4-Tolylboronic acid | 95 |[5] |
Note: The yields are highly dependent on the specific substrates and reaction conditions.
Experimental Protocols
The following is a general and robust protocol for a Suzuki-Miyaura cross-coupling reaction that can be adapted for the use of this compound as a potential ligand.
General Protocol for Suzuki-Miyaura Coupling Using a Pyridine-Based Ligand
Materials:
-
Aryl halide (e.g., Aryl bromide, 1.0 mmol)
-
Arylboronic acid (1.2 - 1.5 mmol)
-
Palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃, 1-5 mol%)
-
This compound (as ligand, 2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 mmol)
-
Anhydrous and degassed solvent (e.g., 1,4-Dioxane, Toluene, DMF, 5-10 mL)
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium source (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and this compound (0.04 mmol, 4 mol%).
-
Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 2.0 mmol) to the flask. Then, add the degassed solvent (e.g., 1,4-Dioxane, 8 mL and water, 2 mL) via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C). The optimal temperature and reaction time should be determined by monitoring the reaction progress.
-
Monitoring: Monitor the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the desired biaryl product.
Mandatory Visualizations
Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura reaction. The ligand (L), in this hypothetical case this compound, plays a crucial role in stabilizing the palladium species throughout the cycle.
References
Applications of 5-Acetyl-2-methylpyridine in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Acetyl-2-methylpyridine is a versatile heterocyclic building block with significant applications in medicinal chemistry. Its unique structural features, including a reactive acetyl group and a nucleophilic pyridine ring, make it a valuable starting material and intermediate for the synthesis of a diverse range of biologically active molecules. This document provides detailed application notes on its use in the development of therapeutic agents, complete with experimental protocols for key synthetic transformations and biological assays. The pyridine moiety is a common scaffold in numerous approved drugs, and the specific substitution pattern of this compound offers opportunities for creating compounds with tailored pharmacological profiles.[1] Its derivatives have shown promise in various therapeutic areas, including anti-inflammatory, anticancer, and antibacterial applications.
I. Synthetic Applications and Key Transformations
This compound serves as a crucial precursor for a variety of more complex molecules. The acetyl and methyl groups, along with the pyridine ring itself, provide multiple reaction sites for chemical modification.
Synthesis of COX-2 Inhibitors: The Etoricoxib Intermediate
A prominent application of this compound derivatives is in the synthesis of the selective COX-2 inhibitor, Etoricoxib. While Etoricoxib itself does not contain the this compound core, a key intermediate in its synthesis is derived from a related pyridine structure. The synthesis of a key ketone intermediate for Etoricoxib has been developed from 5-hydroxy-2-methylpyridine, which is then converted to an acetyl derivative. This highlights the utility of substituted pyridines in constructing complex pharmaceutical agents.
Oxidation to Pyridine-2,5-dicarboxylic Acid
The methyl and acetyl groups of this compound can be oxidized to carboxylic acids, yielding pyridine-2,5-dicarboxylic acid. This diacid is a valuable building block in the synthesis of pharmaceuticals and coordination chemistry.
Experimental Protocol: Oxidation of this compound
This protocol describes the oxidation of this compound to pyridine-2,5-dicarboxylic acid using potassium permanganate.
Materials:
-
This compound
-
Potassium permanganate (KMnO₄)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Buchner funnel and filter paper
-
Beakers
-
pH paper or pH meter
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound in an aqueous solution of sodium hydroxide.
-
Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring. The addition should be done portion-wise to control the exothermic reaction.
-
After the complete addition of potassium permanganate, heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by the disappearance of the purple color of the permanganate.
-
Cool the reaction mixture to room temperature and filter off the manganese dioxide (MnO₂) precipitate using a Buchner funnel.
-
Wash the precipitate with a small amount of hot water to recover any adsorbed product.
-
Combine the filtrate and the washings.
-
Carefully acidify the filtrate with concentrated hydrochloric acid to a pH of 3-4. The pyridine-2,5-dicarboxylic acid will precipitate out of the solution.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the white precipitate by filtration, wash with cold water, and dry under vacuum to yield the final product.
Formation of Chalcones, Hydrazones, and Thiosemicarbazones
The acetyl group of this compound is readily condensed with various aldehydes and other reagents to form chalcones, hydrazones, and thiosemicarbazones. These classes of compounds are known to exhibit a wide range of biological activities.
Experimental Protocol: Synthesis of a Chalcone Derivative
This protocol outlines the Claisen-Schmidt condensation of this compound with a substituted benzaldehyde to form a chalcone.
Materials:
-
This compound
-
Substituted benzaldehyde (e.g., 4-chlorobenzaldehyde)
-
Ethanol
-
Potassium hydroxide (KOH)
-
Stirring plate and stir bar
-
Beaker
-
Ice bath
Procedure:
-
Dissolve this compound and the substituted benzaldehyde in ethanol in a beaker.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of potassium hydroxide in ethanol to the cooled mixture with continuous stirring.
-
Allow the reaction to stir at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
The chalcone product will precipitate out. Collect the solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure product.
II. Applications in Anticancer Drug Discovery
Pyridine derivatives are a well-established scaffold in the design of anticancer agents. Compounds derived from this compound, such as chalcones and other heterocyclic systems, have been investigated for their potential as cytotoxic agents.
Cyclin-Dependent Kinase (CDK) Inhibitors
Pyridine-based compounds have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle.[2][3] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive targets for cancer therapy.
dot
Caption: Simplified CDK2 signaling pathway in cell cycle progression.
Cytotoxicity Data for Pyridine Derivatives
The following table summarizes the in vitro anticancer activity of various pyridine derivatives, showcasing the potential of this scaffold. While not all are direct derivatives of this compound, they represent the therapeutic promise of this class of compounds.
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Pyridine Derivatives | HCT-116 | 31.3 - 49.0 | [4] |
| Pyridine Derivatives | MCF-7 | 19.3 - 55.5 | [4] |
| Pyridine Derivatives | HepG2 | 22.7 - 44.8 | [4] |
| Pyridine Derivatives | A549 | 36.8 - 70.7 | [4] |
| Thiazolo[4,5-d]pyrimidine | C32 | 24.4 | [5] |
| Thiazolo[4,5-d]pyrimidine | A375 | 29.8 | [5] |
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric method for assessing cell viability.
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After 24 hours, treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plates for 48-72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
dot
Caption: Workflow for the MTT cytotoxicity assay.
III. Applications in Antibacterial Drug Discovery
The emergence of antibiotic-resistant bacteria necessitates the development of new antimicrobial agents. Pyridine-containing compounds have demonstrated significant antibacterial activity.
Mechanism of Action
While the exact mechanisms can vary, some pyridine derivatives are thought to exert their antibacterial effects by disrupting the bacterial cell membrane or inhibiting essential enzymes.
Antibacterial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for some pyridine derivatives against various bacterial strains.
| Compound Class | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyridinium Salts | Staphylococcus aureus | Varies | [6] |
| Pyridinium Salts | Escherichia coli | Varies | [6] |
| Pyridine-based Oxazolidinones | Gram-positive bacteria | 32 - 64 | [7] |
| Thiosemicarbazones | Bacillus cereus | 10 | [4] |
Experimental Protocol: Broth Microdilution for MIC Determination
This protocol is used to determine the minimum inhibitory concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium.
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compounds (dissolved in DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Perform serial two-fold dilutions of the test compounds in MHB in a 96-well plate.
-
Add the standardized bacterial inoculum to each well.
-
Include a positive control (bacteria with a known antibiotic), a negative control (broth only), and a growth control (bacteria in broth with DMSO).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that shows no turbidity (visible growth). The MIC can also be determined by measuring the optical density at 600 nm.
IV. Anti-inflammatory Applications
Cyclooxygenase-2 (COX-2) Inhibition
As previously mentioned, derivatives of substituted pyridines are key in the synthesis of COX-2 inhibitors like Etoricoxib. COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are mediators of pain and inflammation.[1][8][9] Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
dot
Caption: The role of COX-2 in the inflammatory pathway.
Experimental Protocol: COX-2 Inhibitor Screening Assay
This is a general protocol for an in vitro assay to screen for COX-2 inhibitors.
Materials:
-
Recombinant human COX-2 enzyme
-
Arachidonic acid (substrate)
-
Assay buffer
-
Detection reagent (e.g., a fluorescent probe that reacts with prostaglandins)
-
96-well black microplates
-
Test compounds
-
Known COX-2 inhibitor (e.g., celecoxib) as a positive control
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control.
-
In a 96-well plate, add the assay buffer, the test compound or control, and the COX-2 enzyme.
-
Incubate for a short period to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation time, stop the reaction and add the detection reagent.
-
Measure the fluorescence intensity using a plate reader.
-
The percentage of inhibition is calculated by comparing the fluorescence in the wells with the test compound to the control wells.
-
Determine the IC50 value for active compounds.
Conclusion
This compound is a valuable and versatile scaffold in medicinal chemistry. Its utility as a synthetic intermediate for generating diverse molecular architectures with significant biological activities is well-established. The applications of its derivatives span across critical therapeutic areas, including the development of anti-inflammatory, anticancer, and antibacterial agents. The protocols provided herein offer a foundation for researchers to explore the synthesis and biological evaluation of novel compounds derived from this important heterocyclic building block. Further investigation into the structure-activity relationships of this compound derivatives will undoubtedly lead to the discovery of new and improved therapeutic agents.
References
- 1. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of 2-acetylpyridine-N-substituted thiosemicarbazonates of copper(ii) with high antimicrobial activity against methicillin resistant S. aureus, K. pneumoniae 1 and C. albicans - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis of New Thiazole-Privileged Chalcones as Tubulin Polymerization Inhibitors with Potential Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]
Application Notes and Protocols for 5-Acetyl-2-methylpyridine in Materials Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview of the potential uses of 5-Acetyl-2-methylpyridine in the development of advanced materials. The following sections detail its application in the synthesis of functional polymers and metal-organic frameworks (MOFs), including hypothetical experimental protocols and characterization data.
Application in Functional Polymers
This compound can be incorporated into polymer structures to modify their thermal and optical properties.[1][2] The pyridine ring, with its electron-withdrawing nature, and the acetyl group offer sites for further functionalization, making it a versatile building block for specialty polymers.[3]
Synthesis of a this compound-Containing Copolymer
This protocol describes the synthesis of a copolymer of styrene and a maleic acid derivative grafted with a pyridine moiety, adapted from a procedure for similar pyridine-based polymers.[4]
Experimental Protocol:
-
Synthesis of Poly(styrene-co-3-(4-acetylphenylcarbamoyl) acrylic acid) (PSA):
-
In a 250 mL round-bottom flask, dissolve 5.0 g of 3-(4-acetylphenylcarbamoyl) acrylic acid and 5.0 g of styrene in 100 mL of benzene.
-
Add 0.1 g of azobisisobutyronitrile (AIBN) as a radical initiator.
-
Heat the mixture at 85°C for 8 hours under a nitrogen atmosphere.
-
After cooling, precipitate the polymer by adding the solution to an excess of methanol.
-
Filter and dry the resulting PSA copolymer.
-
-
Grafting with a Pyridine Moiety (Hypothetical Adaptation for this compound):
-
Note: This step is a hypothetical adaptation of the Hantzsch pyridine synthesis for polymer grafting.
-
Dissolve 5.0 g of the PSA copolymer in 50 mL of benzene in a 250 mL round-bottom flask.
-
Add 2.1 g of a suitable benzaldehyde derivative, 1.0 g of malononitrile, and 6.3 g of ammonium acetate.
-
To incorporate the this compound functionality, one could hypothetically use a derivative of the target molecule in this step, or functionalize the acetyl group of the PSA polymer beforehand.
-
Heat the mixture at 85°C for 8 hours.
-
After the reaction, cool the mixture and remove the precipitated ammonium chloride by filtration.
-
Precipitate the grafted polymer in methanol, filter, and dry.
-
Experimental Workflow:
Characterization Data
The following data is adapted from a study on pyridine-grafted copolymers and is presented here as a representative example.[4]
Table 1: Thermal and Spectroscopic Properties of Pyridine-Grafted Copolymers
| Property | Value |
| Thermal Stability (TGA) | |
| Onset Decomposition Temp. | > 300 °C |
| Weight Loss (113-200 °C) | ~18% (attributed to water loss) |
| UV-Vis Absorption | |
| Solvent | Dimethylformamide (DMF) |
| Absorption Max (λmax) | 330 - 340 nm |
| Fluorescence Emission | |
| Excitation Wavelength | 293 nm |
| Emission Max (λem) | 538 nm (Strong blue fluorescence) |
Application in Metal-Organic Frameworks (MOFs)
This compound can be utilized as a functional ligand in the synthesis of Metal-Organic Frameworks (MOFs). The pyridine nitrogen can coordinate with metal centers, while the acetyl group can provide a site for post-synthetic modification or influence the framework's properties.
Synthesis of a MOF with a Functionalized Pyridine Ligand
This protocol is a general procedure for the solvothermal synthesis of a MOF using a functionalized pyridine ligand, which can be adapted for this compound or its derivatives.[5]
Experimental Protocol:
-
Preparation of the Reaction Mixture:
-
In a 20 mL glass vial, combine the metal salt (e.g., 0.2 mmol of Co(NO₃)₂·6H₂O) and the organic linkers.
-
The organic linkers would include a primary dicarboxylic acid linker (e.g., 0.2 mmol) and the functionalized pyridine ligand (e.g., 0.1 mmol of a derivative of this compound).
-
Add a solvent mixture, for example, 8 mL of DMF and 2 mL of ethanol.
-
-
Solvothermal Synthesis:
-
Seal the vial tightly.
-
Heat the vial in an oven at 100-120°C for 72 hours.
-
-
Product Isolation and Activation:
-
Allow the vial to cool to room temperature.
-
Collect the resulting crystals by filtration.
-
Wash the crystals with fresh DMF and then with a more volatile solvent like ethanol.
-
Dry the crystals under vacuum to activate the MOF.
-
Experimental Workflow:
Potential Application in Drug Delivery and Hypothetical Signaling Pathway
While direct evidence is limited, polymers and MOFs containing pyridine moieties have been explored for biomedical applications, including drug delivery.[5][6] The pyridine group can enhance biocompatibility and provide handles for attaching targeting molecules. A hypothetical application could involve the use of nanoparticles formulated from a this compound-based polymer for targeted drug delivery.
Hypothetical Cellular Uptake and Drug Release Pathway
The following diagram illustrates a hypothetical pathway for the cellular uptake of a drug-loaded nanoparticle made from a polymer containing this compound and subsequent intracellular drug release. The uptake mechanism is based on common endocytic pathways for nanoparticles.[7][8][9][10]
This proposed pathway suggests that the nanoparticles are internalized by the cell through endocytosis. Once inside, they are trafficked to endosomes and then lysosomes. The acidic environment of the lysosome could trigger the degradation of the polymer matrix, leading to the release of the encapsulated drug, which can then act on its intracellular target. The properties of the this compound within the polymer could be tuned to control the degradation rate and drug release profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound [myskinrecipes.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. bioengineer.org [bioengineer.org]
- 7. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanomaterials in Medicine: Understanding Cellular Uptake, Localization, and Retention for Enhanced Disease Diagnosis and Therapy [aginganddisease.org]
- 9. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJNANO - Different endocytotic uptake mechanisms for nanoparticles in epithelial cells and macrophages [beilstein-journals.org]
Application Notes and Protocols for the NMR Spectroscopic Characterization of 5-Acetyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the characterization of 5-Acetyl-2-methylpyridine using Nuclear Magnetic Resonance (NMR) spectroscopy. This document outlines the necessary protocols for sample preparation and data acquisition, and presents the expected spectral data based on analogous compounds.
Introduction
This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research.[1] NMR spectroscopy is a powerful analytical technique for the structural elucidation and purity assessment of such organic molecules. This document details the application of ¹H and ¹³C NMR for the unambiguous characterization of its molecular structure.
Experimental Protocols
Sample Preparation
Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for this compound:
Materials:
-
This compound sample
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
NMR tube (5 mm diameter)
-
Pasteur pipette
-
Glass vial
-
Cotton or glass wool plug
Procedure:
-
Weighing the sample: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry glass vial.
-
Solvent addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) to the vial.
-
Dissolution: Gently swirl the vial to completely dissolve the sample. Sonication may be used cautiously if dissolution is slow.
-
Filtration: To remove any particulate matter that could affect spectral quality, filter the solution through a small plug of cotton or glass wool in a Pasteur pipette directly into the NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Diagram of the NMR Sample Preparation Workflow:
Caption: A streamlined workflow for preparing a sample of this compound for NMR analysis.
NMR Data Acquisition
The following are general parameters for acquiring ¹H and ¹³C NMR spectra. Instrument-specific parameters may need to be optimized.
-
Spectrometer: 400 MHz or higher field NMR spectrometer
-
Nuclei: ¹H and ¹³C
-
Solvent: CDCl₃
-
Temperature: 298 K
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C) can be used as an internal reference.
Spectral Data and Interpretation
¹H NMR Data (5-Ethyl-2-methylpyridine in CDCl₃)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | 8.32 | d | 2.1 |
| H-4 | 7.38 | dd | 7.9, 2.1 |
| H-3 | 7.05 | d | 7.9 |
| -CH₂- (Ethyl) | 2.58 | q | 7.6 |
| -CH₃ (Pyridine) | 2.50 | s | - |
| -CH₃ (Ethyl) | 1.21 | t | 7.6 |
¹³C NMR Data (5-Ethyl-2-methylpyridine in CDCl₃)
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C-2 | 155.6 |
| C-6 | 148.7 |
| C-4 | 136.3 |
| C-5 | 136.0 |
| C-3 | 123.0 |
| -CH₂- (Ethyl) | 25.8 |
| -CH₃ (Pyridine) | 24.0 |
| -CH₃ (Ethyl) | 15.6 |
Structural Assignment and Logic
The assignment of the NMR signals is based on established principles of chemical shifts, spin-spin coupling, and comparison with data for analogous structures.
Diagram of this compound Structure and Expected ¹H NMR Correlations:
References
Application Notes and Protocols for Spectroscopic Analysis of 5-Acetyl-2-methylpyridine
This document provides detailed application notes and experimental protocols for the characterization of 5-Acetyl-2-methylpyridine using Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. These techniques are fundamental in confirming the molecular structure and quantifying the compound in various research and development settings, including pharmaceutical and materials science.
FT-IR Spectroscopy of this compound
Application Note
Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule.[1] When a molecule is irradiated with infrared light, its covalent bonds vibrate at specific frequencies corresponding to the energy of the radiation.[1] For this compound, FT-IR spectroscopy is instrumental in confirming the presence of its key structural features: the acetyl group (C=O), the methyl group (-CH₃), and the substituted pyridine ring.
The FT-IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the vibrational modes of its functional groups. The most prominent of these is the strong carbonyl (C=O) stretching vibration from the acetyl group, typically appearing in the 1680-1740 cm⁻¹ region.[2] The pyridine ring will show characteristic C=C and C=N stretching vibrations within the 1400-1600 cm⁻¹ range. Vibrations related to the C-H bonds of the methyl group and the aromatic ring will also be present.
Key Applications:
-
Structural Verification: Confirms the synthesis of this compound by identifying its characteristic functional groups.
-
Purity Assessment: Can be used to detect impurities by identifying unexpected peaks in the spectrum.
-
Reaction Monitoring: Monitors the progress of reactions involving the functional groups of the molecule, such as the oxidation of the acetyl group.
Predicted FT-IR Spectral Data
The following table summarizes the expected vibrational frequencies for the key functional groups in this compound.
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| C-H Stretch (Aromatic) | Pyridine Ring | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | -CH₃ (Acetyl & Ring) | 2850 - 3000 | Medium |
| C=O Stretch (Ketone) | -COCH₃ | 1680 - 1740 | Strong |
| C=C and C=N Stretch (Aromatic) | Pyridine Ring | 1400 - 1600 | Medium-Strong |
| C-H Bend (Aliphatic) | -CH₃ | 1350 - 1450 | Medium |
| C-C Stretch | Acetyl Group | 1150 - 1250 | Medium |
| Ring Bending (Out-of-Plane) | Pyridine Ring | 700 - 900 | Strong |
Experimental Protocol: FT-IR Analysis
This protocol describes the analysis of this compound, which is typically a liquid or low-melting solid, using the thin-film method.[3][4]
A. Materials and Equipment
-
This compound sample
-
FT-IR spectrometer (e.g., Thermo Fisher Nicolet iS50, PerkinElmer Spectrum Two)[2]
-
Salt plates (NaCl or KBr)
-
Dropper or pipette
-
Volatile solvent (e.g., dichloromethane or acetone) for cleaning
-
Lens tissue
B. Procedure
-
Instrument Preparation: Ensure the FT-IR spectrometer is purged with dry nitrogen or air to minimize atmospheric CO₂ and water vapor interference.[2]
-
Background Spectrum:
-
Clean the salt plates thoroughly with a suitable solvent and dry them completely.
-
Place the clean, empty salt plates in the spectrometer's sample holder.
-
Acquire a background spectrum. This will be subtracted from the sample spectrum to remove any instrument and atmospheric contributions.
-
-
Sample Preparation (Thin-Film Method):
-
Place one or two drops of the this compound sample onto the surface of one salt plate.
-
Carefully place the second salt plate on top, spreading the sample into a thin, uniform film. Avoid applying excessive pressure to prevent damage to the plates.
-
-
Sample Spectrum Acquisition:
-
Place the prepared sample assembly into the spectrometer's sample compartment.
-
Acquire the sample spectrum over the desired range (typically 4000 - 400 cm⁻¹). A resolution of 4 cm⁻¹ and an accumulation of 16-32 scans is generally sufficient.
-
-
Data Processing and Analysis:
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Perform any necessary data processing, such as baseline correction.[2]
-
Use the peak-picking tool to identify the wavenumbers of the major absorption bands.
-
Analyze the resulting spectrum by assigning the observed absorption bands to their corresponding molecular vibrations using correlation charts and the data in the table above.[2]
-
UV-Vis Spectroscopy of this compound
Application Note
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing information about its electronic transitions. For aromatic compounds like this compound, the primary electronic transitions observed are π → π* and n → π*. The pyridine ring and the acetyl group both act as chromophores.
The spectrum is expected to show strong absorption bands in the UV region, characteristic of the pyridine core. Pure pyridine exhibits an absorption maximum around 254 nm.[5] The presence of the acetyl and methyl substituents on the ring will influence the position and intensity of these absorption bands, likely causing a bathochromic (red) shift. This technique is particularly useful for quantitative analysis due to the direct relationship between absorbance and concentration, as described by the Beer-Lambert Law.
Key Applications:
-
Quantitative Analysis: Determines the concentration of this compound in a solution.
-
Purity Determination: Can be used to assess purity if the impurities have a different UV-Vis absorption profile.
-
Studying Electronic Properties: Provides insight into the electronic structure of the molecule and how it is affected by its environment (e.g., solvent polarity, pH).[6]
UV-Vis Spectral Data
The following table presents typical UV-Vis absorption data for pyridine derivatives. The exact values for this compound may vary depending on the solvent used.
| Solvent | Expected λₘₐₓ (nm) | Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) | Electronic Transition |
| Ethanol | ~230 - 280 | To be determined experimentally | π → π |
| Hexane | ~225 - 275 | To be determined experimentally | π → π |
| Water | ~230 - 280 | To be determined experimentally | π → π* |
Note: A weaker n → π transition may be observed as a shoulder on the main absorption band.*
Experimental Protocol: UV-Vis Analysis
This protocol outlines the steps for determining the concentration and absorption maximum (λₘₐₓ) of this compound.
A. Materials and Equipment
-
This compound sample
-
Dual-beam UV-Vis spectrophotometer
-
Spectroscopy-grade solvent (e.g., ethanol, methanol, or hexane)
-
Volumetric flasks and pipettes
-
Quartz cuvettes (1 cm path length)
B. Procedure
-
Preparation of Stock Solution:
-
Accurately weigh a small amount of this compound.
-
Dissolve it in a known volume of the chosen spectroscopic-grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 x 10⁻³ M).
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the stock solution to prepare a series of working solutions with concentrations spanning the expected linear range of the spectrophotometer (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M).
-
-
Instrument Setup:
-
Turn on the spectrophotometer and allow the lamps to warm up.
-
Set the desired wavelength range for scanning (e.g., 200 - 400 nm).
-
-
Baseline Correction:
-
Fill two quartz cuvettes with the pure solvent.
-
Place them in the reference and sample holders of the spectrophotometer.
-
Run a baseline scan to zero the instrument.
-
-
Determination of λₘₐₓ:
-
Empty the sample cuvette and rinse it with one of the prepared working solutions.
-
Fill the cuvette with the same working solution and place it back in the sample holder.
-
Perform a wavelength scan. The wavelength at which the highest absorbance is recorded is the λₘₐₓ.
-
-
Quantitative Measurement (Beer-Lambert Law Plot):
-
Set the spectrophotometer to measure absorbance at the determined λₘₐₓ.
-
Measure the absorbance of each of the prepared working solutions, starting from the least concentrated. Rinse the cuvette with the next solution before filling.
-
Plot a graph of absorbance versus concentration. The resulting straight line should pass through the origin. This is the calibration curve.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating the concentration from the calibration curve.
-
Visualized Workflows and Relationships
The following diagrams illustrate the logical workflows for the spectroscopic analyses and the relationship between the molecular structure and its spectral features.
Caption: General workflow for FT-IR and UV-Vis analysis.
Caption: Correlation of structure to spectral signals.
References
Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in 5-Acetyl-2-methylpyridine Synthesis
Welcome to the technical support center for the synthesis of 5-Acetyl-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity of this important synthetic transformation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis of this compound, with a focus on improving the yield of the desired 5-acetyl isomer.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield of acetylated products. | 1. Inactive Lewis Acid Catalyst: Aluminum chloride (AlCl₃) is highly hygroscopic and can be deactivated by moisture. 2. Insufficient Catalyst: Friedel-Crafts acylations often require at least a stoichiometric amount of the Lewis acid because the ketone product can form a complex with the catalyst, rendering it inactive.[1] 3. Low Reaction Temperature: The reaction may be too slow at lower temperatures. | 1. Catalyst Handling: Use freshly opened, anhydrous AlCl₃. Handle the catalyst under an inert atmosphere (e.g., nitrogen or argon) and use anhydrous solvents and reagents. 2. Catalyst Stoichiometry: Use at least 1.1 equivalents of AlCl₃ relative to the acylating agent (acetyl chloride or acetic anhydride). 3. Temperature Optimization: While higher temperatures can promote the reaction, they may also lead to side reactions. A systematic approach is to start at a lower temperature (e.g., 0°C) and gradually increase it, monitoring the reaction progress by TLC or GC-MS.[1] |
| Poor regioselectivity with a mixture of isomers (3-, 4-, and this compound). | 1. Reaction Conditions Favoring Multiple Isomers: The interplay of the ortho, para-directing methyl group and the meta-directing (upon coordination with a Lewis acid) pyridine nitrogen can lead to a mixture of products. 2. Inappropriate Lewis Acid: The nature of the Lewis acid can influence the steric and electronic environment of the reaction, affecting regioselectivity. 3. Solvent Effects: The polarity of the solvent can influence the stability of the intermediates and transition states, thereby affecting the isomer distribution. | 1. Strategic Catalyst and Temperature Control: The choice of Lewis acid is critical. While AlCl₃ is common, exploring other Lewis acids like zinc chloride (ZnCl₂) may offer better selectivity.[2] Controlling the reaction temperature is also crucial; lower temperatures often favor the thermodynamically more stable isomer. 2. Solvent Screening: Non-polar solvents like carbon disulfide or dichloromethane are often preferred for Friedel-Crafts acylations. Polar solvents like nitrobenzene can sometimes alter the regioselectivity.[1] A solvent screen is recommended to find the optimal medium for the desired isomer. 3. Alternative Synthetic Routes: Consider multi-step synthetic pathways that offer greater regiocontrol, such as starting from a pre-functionalized pyridine derivative. |
| Formation of significant amounts of byproducts. | 1. Di-acylation: At higher temperatures or with an excess of the acylating agent, di-acetylation of the pyridine ring can occur. 2. Polymerization/Degradation: Strong Lewis acids and high temperatures can lead to the degradation of the starting material or product. | 1. Control Stoichiometry: Use a slight excess of 2-methylpyridine relative to the acylating agent to minimize di-acylation. 2. Gradual Addition and Temperature Control: Add the acylating agent slowly to the reaction mixture at a low temperature to control the exotherm and minimize side reactions. Maintain the lowest effective temperature throughout the reaction. |
| Difficulty in purifying the desired 5-acetyl isomer. | 1. Similar Physical Properties of Isomers: The boiling points and polarities of the 3-, 4-, and this compound isomers can be very similar, making separation by distillation or standard column chromatography challenging. 2. Tailing on Silica Gel: The basic nature of the pyridine nitrogen can cause tailing on silica gel during column chromatography. | 1. Fractional Distillation under Reduced Pressure: Careful fractional distillation using a column with high theoretical plates may be effective. 2. Advanced Chromatographic Techniques: Consider using high-performance liquid chromatography (HPLC) for separation. For column chromatography, adding a small amount of a base like triethylamine to the eluent can help to mitigate tailing.[1] 3. Crystallization: If the desired isomer can be selectively crystallized from a suitable solvent system, this can be a highly effective purification method. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the synthesis of this compound?
A1: The main challenge is achieving high regioselectivity for the acylation at the 5-position of the 2-methylpyridine ring. The methyl group is an ortho, para-directing group, while the pyridine nitrogen, especially when complexed with a Lewis acid, influences the electrophilic substitution pattern, often leading to a mixture of 3-, 4-, and 5-acetyl isomers.
Q2: Which acylating agent is preferred: acetyl chloride or acetic anhydride?
A2: Both acetyl chloride and acetic anhydride are commonly used as acylating agents in Friedel-Crafts reactions.[3] Acetyl chloride is generally more reactive. The choice may depend on the specific reaction conditions and the desired reactivity. With either reagent, a Lewis acid catalyst is required.
Q3: Why is a stoichiometric amount of Lewis acid, like AlCl₃, often required?
A3: In Friedel-Crafts acylation, the ketone product forms a stable complex with the Lewis acid. This complexation deactivates the Lewis acid, preventing it from acting catalytically. Therefore, at least one equivalent of the Lewis acid per equivalent of the acylating agent is typically necessary to drive the reaction to completion.[1]
Q4: How can I monitor the progress and regioselectivity of the reaction?
A4: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction. It allows for the separation and identification of the different isomers and byproducts, providing a quantitative measure of the regioselectivity. Thin-layer chromatography (TLC) can also be used for qualitative monitoring of the reaction's progress.
Q5: Are there "greener" alternatives to traditional Lewis acids like AlCl₃?
A5: Research into more environmentally friendly catalysts is ongoing. Some alternatives that have been explored for Friedel-Crafts acylations in other systems include solid acid catalysts, zeolites, and certain ionic liquids. For the specific synthesis of this compound, a thorough literature search for such "green" alternatives is recommended.
Experimental Protocols
Protocol 1: General Procedure for Friedel-Crafts Acylation of 2-Methylpyridine
This protocol provides a general starting point for the synthesis of this compound. Optimization of the parameters outlined below is crucial for improving regioselectivity.
Materials:
-
2-Methylpyridine (2-picoline)
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Acetyl chloride or Acetic anhydride
-
Anhydrous Aluminum chloride (AlCl₃)
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Anhydrous Dichloromethane (DCM) or Carbon disulfide (CS₂)
-
Ice
-
Concentrated Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
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Magnetic stirrer
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Dropping funnel
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Reaction Setup: Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stirrer and a dropping funnel.
-
Catalyst Suspension: Suspend anhydrous AlCl₃ (1.1 equivalents) in the anhydrous solvent (e.g., DCM). Cool the suspension to 0°C in an ice bath.
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Acylating Agent Addition: Slowly add the acylating agent (acetyl chloride or acetic anhydride, 1.0 equivalent) to the cooled suspension with vigorous stirring.
-
Substrate Addition: Add 2-methylpyridine (1.0-1.2 equivalents) dropwise to the reaction mixture while maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Extraction: Separate the organic layer. Extract the aqueous layer with the solvent (e.g., DCM). Combine the organic layers.
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
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Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by fractional distillation under reduced pressure or column chromatography to isolate the this compound isomer.
Data Presentation
Optimizing reaction conditions is key to improving the regioselectivity of the acylation of 2-methylpyridine. The following table illustrates the hypothetical effect of different Lewis acids and solvents on the isomer distribution, based on general principles of Friedel-Crafts reactions. Experimental validation is necessary to confirm these trends for this specific reaction.
| Lewis Acid | Solvent | Temperature (°C) | 5-acetyl Isomer (%) | 3-acetyl Isomer (%) | 4-acetyl Isomer (%) |
| AlCl₃ | Dichloromethane | 0 | 60 | 25 | 15 |
| AlCl₃ | Carbon Disulfide | 0 | 65 | 20 | 15 |
| AlCl₃ | Nitrobenzene | 25 | 40 | 30 | 30 |
| ZnCl₂ | Dichloromethane | 25 | 75 | 15 | 10 |
| FeCl₃ | Dichloromethane | 25 | 55 | 30 | 15 |
Note: The data in this table is illustrative and intended to guide experimental design. Actual results may vary.
Visualizations
Logical Workflow for Improving Regioselectivity
Caption: A logical workflow for systematically optimizing reaction conditions to improve the regioselectivity in the synthesis of this compound.
Signaling Pathway of Friedel-Crafts Acylation
Caption: A simplified diagram illustrating the key steps in the Friedel-Crafts acylation of 2-methylpyridine.
References
minimizing byproduct formation in the synthesis of 5-Acetyl-2-methylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproduct formation during the synthesis of 5-Acetyl-2-methylpyridine.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of this compound via three primary routes: Friedel-Crafts acetylation of 2-methylpyridine, oxidation of 5-ethyl-2-methylpyridine, and the Grignard reaction with 5-methylpyridine-2-carbonitrile.
Route 1: Friedel-Crafts Acetylation of 2-Methylpyridine
The direct acetylation of 2-methylpyridine (2-picoline) presents a significant challenge in controlling regioselectivity. The primary goal is to introduce the acetyl group at the 5-position, but side reactions can lead to the formation of other isomers.
FAQs:
-
Q1: My reaction is producing a mixture of isomers. How can I improve the regioselectivity for the 5-acetyl product?
-
A1: Achieving high regioselectivity in Friedel-Crafts acylation of pyridines is inherently difficult due to the electron-deficient nature of the pyridine ring.[1] To favor the 5-acetyl isomer, consider the following:
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Catalyst Choice: Lewis acids like anhydrous aluminum trichloride are commonly used.[2] Experimenting with different Lewis acids (e.g., ZnCl₂, FeCl₃) and their stoichiometry can influence the isomeric ratio.
-
Reaction Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.
-
Solvent: The choice of solvent can impact the reactivity and selectivity. Less polar solvents may be beneficial.
-
-
-
Q2: I am observing a low yield of the desired product. What are the possible reasons?
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A2: Low yields can stem from several factors:
-
Deactivation of the Catalyst: Pyridine nitrogen can coordinate with the Lewis acid catalyst, deactivating it. Using an excess of the catalyst may be necessary.
-
Incomplete Reaction: Ensure sufficient reaction time and appropriate temperature. Monitoring the reaction progress by TLC or GC can help determine the optimal reaction time.
-
Product Isolation: this compound is a pale-yellow oil and may be challenging to isolate.[3] Effective extraction and purification techniques are crucial.
-
-
-
Q3: What are the likely byproducts in this reaction?
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A3: The primary byproducts are other positional isomers of acetyl-2-methylpyridine, such as 3-acetyl-2-methylpyridine and 4-acetyl-2-methylpyridine. Additionally, di-acetylation products may form under harsh conditions.
-
Route 2: Oxidation of 5-Ethyl-2-methylpyridine
This route involves the oxidation of the ethyl group of 5-ethyl-2-methylpyridine. While this method can be effective, over-oxidation and side reactions can lead to a range of byproducts.
FAQs:
-
Q1: My oxidation reaction is producing multiple byproducts, including acids. How can I selectively oxidize the ethyl group to an acetyl group?
-
A1: Controlling the extent of oxidation is key.
-
Oxidizing Agent: The choice and concentration of the oxidizing agent are critical. Milder oxidizing agents are preferred.
-
Reaction Conditions: Carefully control the reaction temperature and time to prevent over-oxidation to carboxylic acids like isocinchomeronic acid and nicotinic acid.[4]
-
-
-
Q2: I have identified several unexpected byproducts in my reaction mixture. What are they and how can I minimize them?
-
A2: Common byproducts include:
-
Di(5-ethyl)-2-pyridil and 3-acetylpyridine: These have been identified as intermediates and byproducts in the vapor phase oxidation of 5-ethyl-2-methylpyridine.[5] Optimizing catalyst and reaction conditions can minimize their formation.
-
Pyridine-2-aldehyde, Isocinchomeronic acid, and Nicotinic acid: These are products of over-oxidation.[4][5] Using a stoichiometric amount of the oxidizing agent and shorter reaction times can reduce their formation.
-
α-picoline: This can be a byproduct in the synthesis of the starting material, 5-ethyl-2-methylpyridine, and may carry over.[6]
-
-
Route 3: Grignard Reaction with 5-Methylpyridine-2-carbonitrile
This method involves the reaction of a methylmagnesium halide (Grignard reagent) with 5-methylpyridine-2-carbonitrile to form an imine intermediate, which is then hydrolyzed to the ketone.
FAQs:
-
Q1: The yield of my Grignard reaction is low. What are the critical factors for this synthesis?
-
A1: Grignard reactions are sensitive to reaction conditions.
-
Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous. The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).
-
Quality of Grignard Reagent: Use freshly prepared or high-quality commercial Grignard reagent.
-
Temperature Control: The addition of the Grignard reagent should be done slowly at a low temperature to control the exothermicity of the reaction and minimize side reactions.
-
-
-
Q2: I am observing the formation of byproducts other than the desired ketone. What are the possible side reactions?
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A2: Potential side reactions with Grignard reagents include:
-
Reaction with the Pyridine Ring: While the primary reaction is with the nitrile, the Grignard reagent can potentially react with the pyridine ring, although this is less common.
-
Enolate Formation: The Grignard reagent can act as a base and deprotonate the methyl group, leading to the formation of an enolate and subsequent side reactions.
-
Reduction of the Ketone Product: The newly formed ketone can be reduced by the Grignard reagent to a secondary alcohol, especially if the Grignard reagent is in large excess or the reaction temperature is high.
-
-
-
Q3: How can I effectively purify the product from the reaction mixture?
Data Presentation
Table 1: Overview of Synthetic Routes and Common Byproducts
| Synthetic Route | Starting Materials | Key Reagents | Common Byproducts |
| Friedel-Crafts Acetylation | 2-Methylpyridine | Acetyl chloride/anhydride, Lewis Acid (e.g., AlCl₃) | Positional isomers (e.g., 3-acetyl-2-methylpyridine, 4-acetyl-2-methylpyridine), Di-acetylated products |
| Oxidation | 5-Ethyl-2-methylpyridine | Oxidizing agent (e.g., HNO₃, KMnO₄) | Di(5-ethyl)-2-pyridil, 3-acetylpyridine, Pyridine-2-aldehyde, Isocinchomeronic acid, Nicotinic acid |
| Grignard Reaction | 5-Methylpyridine-2-carbonitrile | Methylmagnesium halide (e.g., CH₃MgBr) | Secondary alcohol (from reduction of ketone), Enolate-derived products |
Experimental Protocols
Protocol 1: Synthesis of this compound via Grignard Reaction
This protocol is adapted from literature procedures for the reaction of Grignard reagents with nitriles.
Materials:
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5-Methylpyridine-2-carbonitrile
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Methylmagnesium bromide (3 M solution in diethyl ether)
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Anhydrous tetrahydrofuran (THF)
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1 M Hydrochloric acid (HCl)
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Saturated sodium bicarbonate solution
-
Brine
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Anhydrous magnesium sulfate
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Diethyl ether
Procedure:
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Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Dissolve 5-methylpyridine-2-carbonitrile in anhydrous THF in the flask.
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Cool the solution to -10 °C in an ice-salt bath.
-
Slowly add the methylmagnesium bromide solution via the dropping funnel, maintaining the temperature below -5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2 hours.
-
Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M HCl.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by vacuum distillation or column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound via Grignard reaction.
Caption: Potential byproduct formation pathways during the oxidation of 5-ethyl-2-methylpyridine.
References
- 1. quora.com [quora.com]
- 2. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 3. This compound | 36357-38-7 [chemicalbook.com]
- 4. 5-Ethyl-2-methylpyridine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 5-Acetyl-2-methylpyridine by Column Chromatography
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the purification of 5-Acetyl-2-methylpyridine using column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the most common stationary phase for the purification of this compound?
A1: Silica gel is the most commonly used stationary phase for the column chromatography of this compound and other pyridine derivatives. Its polarity allows for effective separation of compounds with varying polarities.
Q2: I am observing significant tailing of my compound on the TLC plate and column. What is the cause and how can I prevent it?
A2: Peak tailing is a frequent issue when purifying pyridine derivatives like this compound on silica gel.[1] The basic nitrogen atom in the pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to poor peak shape.[1] To mitigate this, you can add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to your mobile phase.[2][3] This will neutralize the acidic sites on the silica gel and improve the chromatography.
Q3: My compound appears to be degrading on the silica gel column. What are my options?
A3: If you suspect your compound is unstable on silica gel, you have a couple of options. You can first try deactivating the silica gel by adding a base like triethylamine or ammonia to your eluent.[3] Alternatively, you can switch to a less acidic stationary phase, such as alumina.[3] To quickly check for degradation, you can run a 2D TLC. Spot your compound, run the TLC in a suitable solvent system, then rotate the plate 90 degrees and run it again in the same solvent system. If a new spot appears, it is likely a degradation product.
Q4: How do I choose the right solvent system (mobile phase) for my column?
A4: The ideal solvent system is typically determined by running preliminary thin-layer chromatography (TLC). A good starting point for many organic compounds, including pyridine derivatives, is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent such as ethyl acetate.[3] You should aim for a solvent system that gives your target compound, this compound, an Rf value between 0.2 and 0.4 on the TLC plate for optimal separation on the column.[3]
Q5: What is the best method for loading my sample onto the column?
A5: For the best separation, dry loading is often recommended, especially if your compound has limited solubility in the mobile phase.[3] This involves pre-adsorbing your crude sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of your packed column.[3]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation / Co-elution of Impurities | 1. Improper Solvent System: The polarity of the mobile phase is too high or too low. 2. Column Overloading: Too much sample has been loaded onto the column. 3. Poor Column Packing: The stationary phase is not packed evenly, leading to channeling. | 1. Optimize Mobile Phase: Use TLC to find a solvent system where the Rf of this compound is between 0.2 and 0.4.[3] Consider using a gradient elution, starting with a less polar solvent mixture and gradually increasing the polarity. 2. Reduce Sample Load: A general rule of thumb is to use 20-40 g of silica gel per 1 g of crude material.[3] 3. Repack the Column: Ensure the silica gel is packed as a uniform slurry to avoid air bubbles and channels. |
| Compound is Stuck on the Column (Does Not Elute) | 1. Mobile Phase is Not Polar Enough: The solvent system does not have sufficient polarity to move the compound down the column. 2. Strong Interaction with Stationary Phase: The basicity of the pyridine is causing it to bind very strongly to the acidic silica gel. | 1. Increase Mobile Phase Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate) in your mobile phase.[3] 2. Add a Basic Modifier: Incorporate a small amount of triethylamine (0.1-1%) in your eluent to reduce the interaction with the silica gel.[2][3] |
| Product Elutes Too Quickly (With the Solvent Front) | 1. Mobile Phase is Too Polar: The solvent system is too strong and is not allowing for sufficient interaction with the stationary phase. | 1. Decrease Mobile Phase Polarity: Reduce the proportion of the polar solvent in your eluent. Test with TLC first to find a suitable Rf value. |
| Tailing of the Compound Spot/Peak | 1. Interaction of Basic Pyridine with Acidic Silica: The lone pair on the pyridine nitrogen is strongly interacting with the silanol groups of the silica gel.[1] | 1. Add Triethylamine to Eluent: A small percentage (0.1-1%) of triethylamine will compete for the acidic sites on the silica, improving peak shape.[2][3] 2. Use a Different Stationary Phase: Consider using neutral or basic alumina if tailing persists. |
| Low Recovery of the Purified Compound | 1. Compound Degradation on the Column: The compound may be unstable on the acidic silica gel. 2. Irreversible Adsorption: The compound is too polar and is sticking irreversibly to the stationary phase. 3. Broad Bands Leading to Mixed Fractions: Poor separation can result in a significant portion of the product being in mixed fractions that are discarded. | 1. Deactivate Silica or Change Stationary Phase: Add triethylamine to the eluent or switch to alumina.[3] 2. Increase Eluent Polarity Drastically: Try a more polar solvent system to elute the compound. 3. Optimize Separation Conditions: Improve the separation by adjusting the mobile phase and ensuring proper column packing and loading to get sharper bands. |
Experimental Protocol: Column Chromatography of this compound
This protocol is a representative procedure for the purification of this compound by flash column chromatography on silica gel.
1. Materials:
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Crude this compound
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Silica gel (230-400 mesh)
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Hexane (or Heptane)
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Ethyl Acetate
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Triethylamine (optional, if tailing is observed)
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Chromatography column
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TLC plates, chamber, and UV lamp
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Collection tubes
2. TLC Analysis:
-
Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Spot the solution on a TLC plate.
-
Develop the plate in a sealed chamber with a mixture of Hexane and Ethyl Acetate. Start with a ratio of 4:1 and adjust as necessary to achieve an Rf value of approximately 0.2-0.3 for the desired product.[4]
3. Column Preparation:
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Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., Hexane:Ethyl Acetate = 4:1).
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Pour the slurry into the chromatography column and allow the silica to pack under gravity, gently tapping the column to ensure even packing and remove air bubbles.
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Add a thin layer of sand on top of the packed silica to prevent disturbance of the surface.
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Drain the excess solvent until the solvent level is just at the top of the sand.
4. Sample Loading (Dry Loading):
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Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane).
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Add a small amount of silica gel (approximately 2-3 times the mass of the crude product) to the solution.
-
Remove the solvent using a rotary evaporator to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
5. Elution and Fraction Collection:
-
Carefully add the mobile phase to the top of the column.
-
Begin elution, collecting fractions in test tubes or other suitable containers.
-
Monitor the elution of the compound by periodically checking the collected fractions with TLC.
-
If necessary, a gradient elution can be performed by gradually increasing the proportion of ethyl acetate in the mobile phase to elute more polar impurities.
6. Product Isolation:
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Combine the fractions that contain the pure this compound (as determined by TLC).
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Remove the solvent from the combined fractions under reduced pressure using a rotary evaporator to yield the purified product.
Quantitative Data Summary
The following table provides representative quantitative data for the column chromatography of a compound with similar characteristics to this compound.[4]
| Parameter | Value |
| Stationary Phase | Silica Gel |
| Mobile Phase | Hexane:Ethyl Acetate = 3:1 (v/v) |
| Rf of Product | ~0.2 |
| Loading Method | Dry Loading |
| Silica to Compound Ratio | ~30-50:1 (w/w) |
Troubleshooting Workflow
Caption: Troubleshooting workflow for the purification of this compound.
References
Technical Support Center: Acetylation of 2-Methylpyridine
Welcome to the technical support center for the acetylation of 2-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this reaction. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols.
Troubleshooting Guide
This section addresses specific issues that may arise during the acetylation of 2-methylpyridine. The primary challenge is controlling the site of acetylation: the pyridine nitrogen (N-acetylation) versus the methyl group (C-acetylation).
Issue 1: Low or No Yield of the Desired Product
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Possible Cause: Incorrect reaction conditions favoring an undesired pathway. Standard acetylating agents like acetic anhydride tend to react with the pyridine nitrogen due to its higher nucleophilicity compared to the methyl group.
-
Solution:
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For C-acetylation (acetylation of the methyl group): A two-step approach is generally required. First, deprotonate the methyl group using a strong base (e.g., n-butyllithium or LDA) under anhydrous conditions to form the 2-picolyl anion. This anion is a potent nucleophile that can then react with an acetylating agent like acetyl chloride.
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For N-acetylation (formation of N-acetyl-2-methylpyridinium salt): This is typically the more facile reaction. Using acetic anhydride, often with pyridine as a solvent or catalyst, will favor the formation of the N-acetylated product.
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Issue 2: Formation of a Dark, Tarry, or Polymeric Substance
-
Possible Cause: Side reactions, especially under harsh conditions. The N-acetylpyridinium intermediate is highly reactive and can undergo further reactions. Also, strong bases used for C-acetylation can be sensitive and lead to side reactions if not handled properly.
-
Solution:
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Maintain strict temperature control. For C-acetylation, the deprotonation step is usually carried out at low temperatures (-78 °C) to minimize side reactions.
-
Ensure all reagents and solvents are anhydrous, especially when using organolithium reagents.
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Use freshly distilled reagents.
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Issue 3: Difficulty in Product Isolation and Purification
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Possible Cause: The product may be unstable or difficult to separate from byproducts. N-acetylpyridinium salts can be hygroscopic and unstable. The C-acetylated product, 1-(pyridin-2-yl)propan-2-one, may undergo keto-enol tautomerism, which can affect its chromatographic behavior.[1][2][3][4][5]
-
Solution:
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For N-acetylated products, work-up procedures should be designed to handle potentially water-sensitive compounds.
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For C-acetylated products, purification is often achieved by column chromatography. It's important to choose an appropriate solvent system to separate the desired product from any unreacted starting material and side products. An aqueous workup with a mild base can help remove acidic impurities.
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Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the acetylation of 2-methylpyridine?
A1: The main challenge is regioselectivity. The pyridine nitrogen is generally more nucleophilic than the methyl group, leading to preferential N-acetylation under standard conditions. To achieve C-acetylation of the methyl group, a specific synthetic strategy involving deprotonation is required.
Q2: How can I favor C-acetylation over N-acetylation?
A2: To favor C-acetylation, you must first generate the 2-picolyl anion by treating 2-methylpyridine with a strong, non-nucleophilic base like n-butyllithium or lithium diisopropylamide (LDA) in an aprotic solvent like THF at low temperatures. This carbanion can then react as a nucleophile with an acetylating agent.
Q3: What are the typical reagents for the acetylation of 2-methylpyridine?
A3:
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For N-acetylation: Acetic anhydride is commonly used.
-
For C-acetylation (two-step):
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Deprotonation: n-Butyllithium (n-BuLi) or Lithium Diisopropylamide (LDA).
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Acetylation: Acetyl chloride or another suitable acetylating agent.
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Q4: What are the expected products of the acetylation of 2-methylpyridine?
A4:
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N-acetylation product: N-acetyl-2-methylpyridinium salt (e.g., N-acetyl-2-methylpyridinium chloride if acetyl chloride is used).
Q5: Are there any significant side reactions to be aware of?
A5: Yes. With strong bases, side reactions can occur if conditions are not carefully controlled (e.g., reaction with the solvent or impurities). The N-acetylated intermediate can also be reactive and may lead to the formation of colored byproducts or polymers.
Data Presentation
Table 1: Comparison of Reaction Conditions for N- vs. C-Acetylation
| Feature | N-Acetylation | C-Acetylation (via Deprotonation) |
| Reagents | 2-methylpyridine, Acetic Anhydride | 1. 2-methylpyridine, n-BuLi or LDA2. Acetyl Chloride |
| Solvent | Pyridine, or aprotic solvent | Anhydrous THF or Diethyl Ether |
| Temperature | Room temperature to mild heating | -78 °C to room temperature |
| Key Intermediate | N-acetyl-2-methylpyridinium cation | 2-picolyl anion |
| Work-up | Aqueous work-up | Careful quenching at low temperature, followed by aqueous work-up |
Experimental Protocols
Protocol 1: Synthesis of 1-(4-pyridinyl)-2-propanone (C-Acetylation of 4-Methylpyridine)
This protocol is for the 4-isomer but illustrates a potential method for C-acetylation.
Materials:
-
4-methylpyridine
-
Acetic anhydride
-
Acetyl chloride
-
Ethanol
-
Methylene chloride
-
Saturated sodium carbonate solution
-
Sodium sulfate
-
Toluene
Procedure:
-
To 10 g of 4-methylpyridine and 32.75 g of acetic anhydride at room temperature, add 1 ml of acetyl chloride dropwise over 5-10 minutes.[8]
-
Warm the solution to 50 °C for 6-16 hours.[8]
-
Cool the reaction mixture to 0 °C and add 100 ml of ethanol dropwise.[8]
-
Stir the mixture for 1 hour after the addition, then reflux for 4-12 hours.[8]
-
Remove the ethanol under reduced pressure.[8]
-
Dissolve the residue in 100-150 ml of methylene chloride.[8]
-
Wash the organic layer twice with 50 ml portions of saturated sodium carbonate solution.[8]
-
Dry the organic layer over sodium sulfate and evaporate the solvent under reduced pressure.[8]
-
Add toluene to the residue and remove excess 4-methylpyridine by azeotropic distillation under reduced pressure to yield 1-(4-pyridinyl)-2-propanone.[8]
Protocol 2: General Procedure for Deprotonation and C-Acylation of 2-Methylpyridine
This is a generalized protocol based on the known reactivity of 2-picoline.[9][10]
Materials:
-
2-methylpyridine
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes
-
Acetyl chloride
-
Saturated aqueous ammonium chloride solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), dissolve freshly distilled 2-methylpyridine (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of n-butyllithium in hexanes (1.05 eq) dropwise, maintaining the temperature at -78 °C. The solution will typically turn a deep red or brown color, indicating the formation of the 2-picolyl anion.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Slowly add a solution of acetyl chloride (1.1 eq) in anhydrous THF dropwise, keeping the temperature at -78 °C.
-
Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x 50 ml).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain 1-(pyridin-2-yl)propan-2-one.
Visualizations
Caption: Competing pathways in the acetylation of 2-methylpyridine.
Caption: Troubleshooting decision tree for acetylation of 2-methylpyridine.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. 22.1 KetoâEnol Tautomerism - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. 1-PYRIDIN-2-YL-PROPAN-2-ONE | 6302-02-9 [chemicalbook.com]
- 7. 1-(Pyridin-2-yl)propan-2-one | C8H9NO | CID 95910 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. prepchem.com [prepchem.com]
- 9. 2-Methylpyridine - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Friedel-Crafts Acylation of Pyridines
Welcome to the technical support center for the acylation of pyridines. This guide provides troubleshooting advice and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with this transformation.
Category 1: Fundamental Reaction Issues
Question: Why is my standard Friedel-Crafts acylation of pyridine failing or resulting in no product?
Answer: This is the most common issue encountered and is due to the fundamental electronic properties of pyridine. The reaction fails for two primary reasons:
-
Catalyst Sequestration: Pyridine's nitrogen atom possesses a lone pair of electrons, making it a Lewis base.[1][2] It readily reacts with and forms a stable complex with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction.[1][3] This neutralizes the catalyst, preventing it from activating the acylating agent.[2]
-
Ring Deactivation: The formation of the pyridine-Lewis acid complex places a positive charge on the nitrogen atom. This transforms the nitrogen into a powerful electron-withdrawing group, which strongly deactivates the entire pyridine ring towards electrophilic aromatic substitution, the core mechanism of the Friedel-Crafts reaction.[1][4][5]
Essentially, the pyridine substrate "poisons" its own catalyst while simultaneously rendering itself unreactive.
Caption: The core issue: Pyridine deactivates the Lewis acid catalyst.
Category 2: Troubleshooting Low Yield & Reaction Failure
Question: I am attempting to acylate a substituted pyridine and observing very low to no yield. How can I troubleshoot this?
Answer: Low yields are common, but can often be improved by addressing several factors. Use the following workflow to diagnose the issue.
Caption: A logical workflow for troubleshooting low-yield pyridine acylations.
Troubleshooting Steps:
-
Assess Your Substrate:
-
Deactivated Pyridines: If your pyridine substrate contains electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃), a classical Friedel-Crafts acylation is highly unlikely to succeed.[5][6] The ring is too electron-poor. You must use an alternative method (see Category 4).
-
Activated Pyridines: The reaction has a much higher chance of success with electron-rich pyridines, such as those containing alkoxy (-OR) or amino (-NR₂) groups.[7] These donating groups can sufficiently activate the ring to overcome the deactivating effect of the nitrogen.
-
-
Ensure Anhydrous Conditions:
-
Lewis acid catalysts like AlCl₃ are extremely sensitive to moisture.[5] Any water in your solvent, reagents, or glassware will decompose the catalyst, rendering it inactive.
-
Solution: Flame-dry all glassware before use, use anhydrous solvents, and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Check Catalyst Stoichiometry:
-
Unlike many catalytic reactions, Friedel-Crafts acylations often require stoichiometric amounts (1 equivalent or more) of the Lewis acid.[8] This is because the product, an aryl ketone, is also a Lewis base and will form a complex with the catalyst, effectively removing it from the reaction.
-
Solution: Ensure you are using at least one full equivalent of the Lewis acid relative to the pyridine substrate. For highly activated systems, you may sometimes use less.
-
-
Increase Reaction Temperature:
-
If the substrate is only moderately activated, increasing the temperature may provide the necessary energy to overcome the activation barrier. However, monitor the reaction closely for decomposition or side product formation.
-
Category 3: Regioselectivity
Question: If the reaction works, where will the acyl group add to the pyridine ring? How can I control the regioselectivity?
Answer: Controlling regioselectivity depends heavily on the chosen synthetic method.
-
Classical Electrophilic Substitution: For the rare cases where direct Friedel-Crafts acylation works (e.g., on activated pyridines), the position of acylation is determined by the directing effects of the existing substituents. For an unsubstituted pyridine ring, electrophilic attack is electronically favored at the 3-position (meta to the nitrogen).
-
Alternative Methods for Controlled Regioselectivity: Modern methods offer excellent control over the position of acylation.
-
C2-Acylation: Can be achieved via directed ortho-metalation or through photoredox catalysis using N-methoxypyridinium salts.[9]
-
C3-Acylation: Palladium-catalyzed C-H functionalization methods have been developed that show high selectivity for the 3-position.[10]
-
C4-Acylation: Can be achieved via photoredox catalysis using N-aminopyridinium salts.[9] Acylation of pyridine-N-oxides also tends to favor the 4-position.[1][11]
-
The choice of strategy is therefore critical for directing the acyl group to the desired position.
Category 4: Alternative Acylation Strategies
Question: Since direct Friedel-Crafts acylation is not working, what are the most effective alternative methods to synthesize acylpyridines?
Answer: For most pyridine substrates, especially those that are not highly electron-rich, alternative strategies are necessary. The following methods are generally more reliable and versatile.
Caption: Decision workflow for choosing a pyridine acylation strategy.
Key Alternative Methods:
-
Metalation followed by Acylation: This is one of the most robust and widely used methods. The pyridine ring is first deprotonated with a strong base (e.g., LDA, n-BuLi) to form a highly nucleophilic pyridyl anion. This anion is then quenched with an electrophilic acylating agent like an ester or acyl chloride.[7] This method offers excellent control of regioselectivity based on the position of metalation.
-
Acylation of Pyridine-N-Oxides: The pyridine is first oxidized to the corresponding N-oxide. This modification activates the ring, particularly at the C2 and C4 positions, for electrophilic attack.[1][11] After acylation, the N-oxide can be removed via deoxygenation (e.g., with PCl₃) to yield the acylated pyridine.
-
Radical Acylation: Acyl radicals, generated from aldehydes or carboxylic acid derivatives, can add to protonated pyridinium species.[7][9] This method often proceeds under milder conditions than ionic pathways.
-
Acyl-desilylation: A silyl group (e.g., -TMS) can be installed on the pyridine ring, typically at the 2-position. This silylated pyridine can then react with an acyl chloride in a process that bypasses the traditional Friedel-Crafts mechanism to yield the 2-acylpyridine.[12]
Data Presentation: Comparison of Acylation Methods & Conditions
The following tables summarize quantitative data for different acylation strategies.
Table 1: Friedel-Crafts C-3 Acetylation of Imidazo[1,2-a]pyridine Derivatives [13] (Note: Imidazo[1,2-a]pyridines are more activated than simple pyridines)
| Entry | Lewis Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | AlCl₃ (0.25 eq) | Acetonitrile | 80 | 48 | 85 |
| 2 | La(OTf)₃ (0.10 eq) | Acetic Anhydride | 120 | 24 | 40 |
| 3 | Sc(OTf)₃ (0.10 eq) | Acetic Anhydride | 120 | 24 | <10 |
| 4 | AlCl₃ (1.00 eq) | Dichloromethane | 40 | 24 | 45 |
| 5 | AlCl₃ (0.25 eq) | Toluene | 110 | 24 | 15 |
Table 2: Selected Yields from Alternative Acylation Strategies
| Substrate | Method | Reagents | Position Acylated | Yield (%) | Reference |
| 2-Chloropyridine | Metalation | 1. LiTMP, 2. PhCOCl | C-3 | 98 | [7] |
| 2,6-Dimethoxypyridine | Electrophilic | (EtCO)₂O, TiCl₄ | C-3 | High Yield | [7] |
| 2-(TMS)-Pyridine | Acyl-desilylation | PhCOCl | C-2 | 98 | [12] |
| Pyridine | Radical Acylation | Benzyl alcohol, K₂S₂O₈ | C-2 / C-4 mix | 82 | [7] |
| 4-CN-Pyridine N-Oxide | N-Oxide Acylation | PhCOCl, THF | C-2 | 58 | [14] |
Category 5: Experimental Protocols
Question: Can you provide a detailed protocol for a reliable pyridine acylation method?
Answer: The following protocol details the acylation of 2-chloropyridine via a directed metalation strategy, which is a reliable alternative to the classical Friedel-Crafts reaction.
Protocol: Synthesis of (2-chloropyridin-3-yl)(phenyl)methanone via Metalation [7]
Materials:
-
2-Chloropyridine
-
Lithium tetramethylpiperidide (LiTMP)
-
Benzoyl chloride (PhCOCl)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, flame-dried under vacuum
-
Syringes and needles for transfer under inert atmosphere
Procedure:
-
Reaction Setup:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add anhydrous THF.
-
Cool the flask to -75 °C using a dry ice/acetone bath.
-
-
Metalation (Deprotonation):
-
To the cold THF, add a solution of lithium tetramethylpiperidide (LiTMP) in THF/hexane dropwise via syringe, ensuring the internal temperature does not rise significantly.
-
Once the addition is complete, add 2-chloropyridine dropwise to the reaction mixture.
-
Stir the resulting solution at -75 °C for 1 hour to ensure complete formation of the lithiated intermediate.
-
-
Acylation (Electrophilic Quench):
-
Slowly add a solution of benzoyl chloride in anhydrous THF to the reaction mixture via syringe.
-
After the addition is complete, allow the reaction to stir at -75 °C for an additional 30 minutes.
-
Remove the cooling bath and allow the reaction to warm to room temperature.
-
-
Work-up and Isolation:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by silica gel column chromatography to afford the pure (2-chloropyridin-3-yl)(phenyl)methanone. The reported yield for this procedure is excellent (98%).[7]
-
Safety Note: Strong bases like LiTMP and n-BuLi are pyrophoric and moisture-sensitive. Always handle them under an inert atmosphere using proper techniques. The reaction should be performed in a well-ventilated fume hood.
References
- 1. The chemistry of pyridine under friedel - crafts acylation | Filo [askfilo.com]
- 2. quora.com [quora.com]
- 3. quora.com [quora.com]
- 4. brainly.in [brainly.in]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Friedel-Crafts Acylation [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pd(II)–Catalyzed C3-selective arylation of pyridine with (hetero)arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the Technical Support Center for the synthesis of substituted pyridines. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: I am consistently observing a low yield in my pyridine synthesis. What are the general factors I should investigate?
A1: Low yields in pyridine synthesis can stem from several factors, irrespective of the specific synthetic route. Key areas to investigate include:
-
Purity of Starting Materials: Impurities in reactants can lead to undesired side reactions, consuming starting materials and lowering the yield of the target pyridine.
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can result in incomplete reactions or the formation of degradation products.
-
Stoichiometry of Reactants: Incorrect molar ratios of starting materials can lead to the formation of side products and unreacted starting materials.
-
Solvent Effects: The choice of solvent can significantly influence the reaction pathway and the formation of byproducts.
-
Catalyst Activity: In catalyzed reactions, ensure the catalyst is active and not poisoned by impurities.
Q2: How can I effectively purify my substituted pyridine product from the reaction mixture?
A2: Purification of pyridine derivatives can be challenging due to their basic nature. Common and effective purification techniques include:
-
Acid-Base Extraction: As basic compounds, pyridines can be protonated with a dilute acid (e.g., 1M HCl) and extracted into the aqueous phase, separating them from non-basic impurities. The pyridine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Column Chromatography: Silica gel chromatography is a versatile method. To prevent tailing of basic pyridine compounds, the eluent can be modified by adding a small amount of a base, such as triethylamine (typically 0.1-1%).
-
Crystallization: If the substituted pyridine is a solid, crystallization from a suitable solvent system can be a highly effective method for obtaining a high-purity product.
-
Distillation: For volatile pyridine derivatives, distillation under atmospheric or reduced pressure can be an efficient purification method.
Troubleshooting Guides for Specific Pyridine Syntheses
Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a four-component reaction that can be prone to side reactions, impacting both yield and purity.
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield of Pyridine | Incomplete oxidation of the intermediate 1,4-dihydropyridine (1,4-DHP). | Ensure the correct stoichiometry of the oxidizing agent. Consider using milder and more efficient oxidizing agents like iodine in methanol or ceric ammonium nitrate (CAN). |
| Formation of 1,2-dihydropyridine (1,2-DHP) byproduct. | Adjusting reaction conditions, such as solvent polarity and temperature, can favor the formation of the 1,4-DHP isomer[1]. | |
| Over-oxidation or degradation of the pyridine ring. | Use milder oxidizing agents and monitor the reaction closely by TLC to avoid prolonged reaction times. | |
| Formation of Michael Adducts | Side reaction between the β-ketoester and the aldehyde. | Pre-forming the enamine or the Knoevenagel condensation product before the final cyclization step can minimize this side reaction. |
Experimental Protocol: Minimizing Byproducts in Hantzsch Synthesis
This protocol is designed to favor the formation of the desired 1,4-dihydropyridine intermediate and its subsequent clean oxidation.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (2 mmol)
-
Ammonium acetate (1.2 mmol)
-
Ethanol (5 mL)
-
Ceric Ammonium Nitrate (CAN) (2.2 mmol)
-
Water (10 mL)
Procedure:
-
In a round-bottom flask, dissolve the aldehyde and β-ketoester in ethanol.
-
Add ammonium acetate and stir the mixture at room temperature. Monitor the formation of the 1,4-dihydropyridine intermediate by TLC.
-
Once the formation of the 1,4-DHP is complete, add a solution of CAN in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature until the oxidation is complete (as monitored by TLC).
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Reaction Scheme and Side Reactions
Bohlmann-Rahtz Pyridine Synthesis
This two-step synthesis involves the formation of an aminodiene intermediate, which can be prone to incomplete cyclization.
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield of Pyridine | Incomplete cyclodehydration of the aminodiene intermediate. | High temperatures are often required. The use of Brønsted or Lewis acid catalysts (e.g., acetic acid, Yb(OTf)₃) can promote cyclodehydration at lower temperatures[2]. |
| Decomposition of acid-sensitive starting materials. | For acid-sensitive substrates, consider using milder conditions, such as Amberlyst-15 ion exchange resin, or performing the reaction in ethanol without an acid catalyst[2]. | |
| Isolation of stable E/Z isomers of the aminodiene that do not cyclize. | Heat-induced E/Z isomerization is necessary for cyclization. Ensure sufficient heating time and temperature, or use a catalyst to facilitate isomerization[2][3]. |
Experimental Protocol: One-Pot Bohlmann-Rahtz Synthesis
This modified protocol circumvents the need to isolate the aminodiene intermediate.
Materials:
-
Enamine (1 mmol)
-
Ethynylketone (1.1 mmol)
-
Glacial Acetic Acid (0.5 mL)
-
Toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere, add the enamine and the ethynylketone.
-
Add the mixture of toluene and glacial acetic acid.
-
Heat the reaction mixture to 80-100 °C and monitor the progress by TLC.
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the substituted pyridine.
Troubleshooting Workflow
Guareschi-Thorpe Pyridine Synthesis
This condensation reaction can be sensitive to reaction conditions, potentially leading to hydrolysis and other side reactions.
Common Issues and Troubleshooting
| Issue | Potential Cause | Troubleshooting Strategy |
| Low Yield of Pyridone | Hydrolysis of the cyanoacetamide or cyanoacetic ester starting material. | Use of an aqueous buffered system, such as ammonium carbonate in water, can minimize hydrolysis and act as the nitrogen source[4][5][6]. |
| Incomplete cyclization. | Ensure adequate reaction time and temperature. Monitor the reaction by TLC to determine the optimal endpoint. | |
| Formation of polymeric byproducts. | Strict temperature control is crucial to prevent polymerization, which can be initiated by localized overheating. |
Experimental Protocol: Advanced Guareschi-Thorpe Synthesis in Aqueous Medium
This environmentally friendly protocol utilizes ammonium carbonate to improve yield and simplify work-up[4][5][6].
Materials:
-
Ethyl cyanoacetate (1 mmol)
-
1,3-Dicarbonyl compound (e.g., ethyl acetoacetate) (1 mmol)
-
Ammonium carbonate (2 mmol)
-
Water (2 mL)
Procedure:
-
Combine ethyl cyanoacetate, the 1,3-dicarbonyl compound, and ammonium carbonate in a sealed vessel.
-
Add water and stir the mixture at 80 °C.
-
Monitor the reaction progress by TLC. The product often precipitates from the reaction mixture upon completion.
-
Cool the reaction mixture to room temperature and collect the solid product by filtration.
-
Wash the product with cold water and dry under vacuum.
Reaction Pathway Comparison
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Stille, Heck)
These powerful methods for C-C bond formation can be affected by side reactions that consume starting materials or generate difficult-to-remove impurities.
Common Issues and Troubleshooting in Suzuki Coupling
| Issue | Potential Cause | Troubleshooting Strategy |
| Homocoupling of Boronic Acid | Presence of oxygen, which oxidizes the active Pd(0) catalyst. | Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Ar or N₂). |
| Protodeboronation | Presence of water or protic solvents, leading to the cleavage of the C-B bond. | Use anhydrous solvents and reagents. Consider using more stable boronate esters (e.g., pinacol esters). |
| Low or No Conversion | Catalyst inhibition by the pyridine nitrogen. | Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands. |
Common Issues and Troubleshooting in Stille and Heck Couplings
| Reaction | Issue | Potential Cause | Troubleshooting Strategy |
| Stille Coupling | Homocoupling of the Organostannane | Reaction of the organostannane with the Pd(II) precatalyst or radical processes. | Use of additives like Cu(I) salts can sometimes suppress homocoupling[7][8]. |
| Difficulty in Removing Tin Byproducts | High toxicity and low polarity of tin compounds. | Workup procedures involving fluoride sources (e.g., KF) can help to precipitate tin salts for easier removal. | |
| Heck Reaction | Formation of Reductive Heck Product | β-Hydride elimination from an undesired intermediate. | The choice of base, solvent, and temperature can influence the selectivity. |
| Low Reactivity of Pyridyl Halides | Electron-deficient nature of the pyridine ring. | The use of specific ligand systems and additives like tetrabutylammonium bromide (TBAB) can enhance reactivity. |
Experimental Protocol: General Procedure for Suzuki Coupling of a Pyridyl Halide
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
Pyridyl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
SPhos (0.04 mmol)
-
K₃PO₄ (2 mmol, finely ground)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To a flame-dried Schlenk flask, add the pyridyl halide, arylboronic acid, Pd₂(dba)₃, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add anhydrous, degassed 1,4-dioxane via syringe.
-
Heat the reaction mixture to 100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle and Common Side Reactions in Suzuki Coupling
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 3. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. Advanced Guareschi-Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. Stille Coupling [organic-chemistry.org]
Technical Support Center: Storage and Handling of 5-Acetyl-2-methylpyridine
Welcome to the technical support center for 5-Acetyl-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and purity of the compound during storage. Improper handling can lead to oxidation, affecting experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound to prevent oxidation?
To maintain the integrity of this compound, it is crucial to store it under conditions that minimize exposure to oxygen, light, and moisture. The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1][2] For long-term stability, refrigeration is recommended.
Data Presentation: Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | -20°C (Long-term)[3] | Reduces the rate of potential degradation and oxidation reactions. |
| Room Temperature (15-25°C) (Short-term)[1][4][5] | Acceptable for brief periods, but risk of degradation increases over time. | |
| Atmosphere | Inert Gas (Argon or Nitrogen)[5] | Displaces oxygen, a key reactant in oxidation pathways. |
| Light | Protect from light (Amber/Opaque Container)[6] | Prevents photochemical degradation. |
| Container | Tightly sealed, appropriate material[1][2][7] | Prevents ingress of atmospheric oxygen and moisture. |
Q2: What are the visible signs of oxidation or degradation in my sample?
The primary signs of degradation are visual. Fresh, pure this compound is typically a pale-yellow oil or liquid.[8] Oxidation can lead to a noticeable change in color, often darkening to a yellow-brown or brown hue. The presence of solid precipitates may also indicate the formation of degradation byproducts, such as pyridine-2,5-dicarboxylic acid, which can result from the oxidation of the acetyl and methyl groups.[8][9]
Q3: What type of container and cap should I use for storage?
For optimal chemical resistance and to prevent degradation, the following container system is recommended:
-
Container: Borosilicate glass bottle, preferably amber or another opaque material to protect from light.[6]
-
Cap/Liner: A screw cap with a Polytetrafluoroethylene (PTFE) liner (e.g., Teflon) is highly recommended.[6] PTFE provides an excellent chemical barrier and ensures a tight seal, which is superior to standard polyethylene or polypropylene liners that may degrade or allow gas exchange over time.
Q4: How can I analytically confirm if my sample has oxidized?
If you suspect oxidation, you can use several analytical techniques to assess the purity of your sample and identify degradation products.[10]
-
Gas Chromatography (GC): A GC analysis, particularly with a Flame Ionization Detector (FID) or Mass Spectrometry (MS) detector, is effective for separating and quantifying volatile and semi-volatile compounds like this compound and its potential impurities.[10][11][12] A decrease in the main peak area and the appearance of new peaks would indicate degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is another robust method for purity assessment.[10][11][13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can reveal the presence of impurities by showing new signals or changes in the integration of characteristic peaks corresponding to the parent compound.
Q5: What substances are incompatible with this compound during storage?
To prevent hazardous reactions and degradation, store this compound away from incompatible materials.[1][2][14]
Data Presentation: Incompatible Materials
| Material Class | Examples | Hazard |
| Strong Oxidizing Agents | Peroxides, Nitrates, Perchlorates | Can initiate vigorous or explosive oxidation reactions.[1][2][14] |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid, Nitric Acid | Can cause violent reactions and degradation.[1][2][14] |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Can promote degradation pathways.[1] |
| Strong Reducing Agents | Hydrides, Alkali Metals | May react with the acetyl group or pyridine ring.[1][2][14] |
Troubleshooting Guides
This section provides logical workflows to address common issues encountered during the storage and use of this compound.
Troubleshooting Workflow: Sample Discoloration Observed
If you observe that your sample has darkened, follow this workflow to determine the appropriate course of action.
Caption: Workflow for addressing discolored samples of this compound.
Troubleshooting Logic: Inconsistent Experimental Results
Use this decision tree if you suspect that degradation of this compound may be the cause of unreliable or irreproducible experimental data.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Experimental Protocols
Protocol: Purity Analysis by Gas Chromatography (GC-FID)
This protocol outlines a standard method for determining the purity of a this compound sample using Gas Chromatography with a Flame Ionization Detector (GC-FID).
1. Objective: To quantify the purity of this compound and detect the presence of volatile impurities or degradation products.
2. Materials:
-
This compound sample
-
High-purity solvent for dilution (e.g., Methanol or Dichloromethane, HPLC grade)
-
Volumetric flasks (10 mL)
-
Microsyringes
-
GC vials with caps
3. Instrumentation and Conditions:
| Parameter | Setting |
| Instrument | Gas Chromatograph with FID |
| Column | DB-5 or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Carrier Gas | Helium or Hydrogen, 1.0 mL/min constant flow |
| Inlet Temperature | 250°C |
| Injection Volume | 1.0 µL |
| Split Ratio | 50:1 |
| Oven Program | Start at 100°C, hold for 2 min. Ramp at 10°C/min to 250°C, hold for 5 min. |
| Detector | FID |
| Detector Temp. | 280°C |
| Hydrogen Flow | 30 mL/min |
| Air Flow | 300 mL/min |
| Makeup Gas (N₂) | 25 mL/min |
4. Sample Preparation:
-
Prepare a stock solution by accurately weighing ~50 mg of the this compound sample into a 10 mL volumetric flask.
-
Dilute to the mark with the chosen solvent (e.g., Methanol) and mix thoroughly. This creates a ~5 mg/mL solution.
-
Transfer an aliquot of the solution into a 2 mL GC vial and cap securely.
5. Analysis Procedure:
-
Equilibrate the GC system with the specified method conditions.
-
Inject 1.0 µL of the prepared sample into the GC.
-
Acquire the chromatogram for the full duration of the temperature program.
-
Integrate all peaks in the resulting chromatogram.
6. Data Interpretation:
-
Calculate the purity by the area percent method:
-
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
-
-
The retention time of the main peak should be consistent with a reference standard.
-
The presence of significant peaks other than the main compound and the solvent indicates impurities or degradation. A pure sample should exhibit a purity value of >97%.
References
- 1. benchchem.com [benchchem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. This compound [myskinrecipes.com]
- 4. carlroth.com [carlroth.com]
- 5. This compound CAS#: 36357-38-7 [m.chemicalbook.com]
- 6. Sciencemadness Discussion Board - Storage of pyridine? - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. This compound | 36357-38-7 [chemicalbook.com]
- 9. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 10. atsdr.cdc.gov [atsdr.cdc.gov]
- 11. benchchem.com [benchchem.com]
- 12. osha.gov [osha.gov]
- 13. helixchrom.com [helixchrom.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Technical Support Center: 5-Acetyl-2-methylpyridine Production for Research and Development
Welcome to the technical support center for the synthesis and scale-up of 5-Acetyl-2-methylpyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful production.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthesis routes for this compound suitable for scale-up?
A1: The two primary routes for the synthesis of this compound that are often considered for scale-up are:
-
Friedel-Crafts Acylation of 2-Methylpyridine (2-Picoline): This method involves the reaction of 2-picoline with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a Lewis acid catalyst (e.g., anhydrous aluminum trichloride).[1]
-
Grignard Reaction with 5-Methylpyridine-2-carbonitrile: This route utilizes the reaction of a Grignard reagent, specifically methylmagnesium bromide, with 5-methylpyridine-2-carbonitrile.
Q2: What are the critical safety considerations when scaling up the production of this compound?
A2: Both primary synthesis routes involve hazardous reagents and exothermic reactions, requiring careful safety protocols during scale-up. Key considerations include:
-
Exotherm Control: The Friedel-Crafts acylation is highly exothermic. Inadequate heat dissipation in larger reactors can lead to a runaway reaction. Proper reactor design, cooling systems, and controlled addition of reagents are crucial.
-
Handling of Pyrophoric and Corrosive Reagents: Grignard reagents are pyrophoric and react violently with moisture. Anhydrous aluminum trichloride is corrosive and reacts exothermically with water. All manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) and with appropriate personal protective equipment (PPE).
-
Solvent Safety: Many organic solvents used in these syntheses are flammable and may have associated health risks. Ensure adequate ventilation and use of explosion-proof equipment.
Q3: How does the impurity profile of this compound change during scale-up?
A3: The impurity profile can be significantly affected by the scale of the reaction. Longer reaction times, temperature gradients, and less efficient mixing in larger reactors can lead to the formation of different and potentially higher levels of impurities. Common impurities may include unreacted starting materials, isomers from non-selective acylation, and byproducts from side reactions. It is essential to develop robust analytical methods to monitor the impurity profile at each stage of the process.
Q4: What are the recommended methods for purifying this compound at an industrial scale?
A4: The primary method for purifying this compound on a large scale is fractional distillation under reduced pressure.[1] This technique separates the product from lower and higher boiling point impurities based on differences in their boiling points. For higher purity requirements, crystallization of the product or a suitable derivative may be employed.
Troubleshooting Guides
Friedel-Crafts Acylation of 2-Picoline
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inactive Lewis acid catalyst (e.g., AlCl₃) due to moisture exposure. | Ensure all glassware is thoroughly dried before use. Use fresh, anhydrous aluminum trichloride. Handle the catalyst under an inert atmosphere. |
| Deactivation of the pyridine ring. | The electron-withdrawing nature of the pyridine nitrogen can deactivate the ring towards electrophilic substitution. Ensure sufficient catalyst loading and consider optimizing the reaction temperature to overcome the activation energy. | |
| Insufficiently reactive acetylating agent. | Acetyl chloride is generally more reactive than acetic anhydride. Consider using acetyl chloride if yields with acetic anhydride are low. | |
| Formation of Multiple Isomers | Non-selective acylation. | The acylation of 2-picoline can potentially occur at different positions on the pyridine ring. Control of reaction temperature and the choice of Lewis acid can influence regioselectivity. Lower temperatures often favor the formation of the desired 5-acetyl isomer. |
| Dark Reaction Mixture and Tar Formation | Reaction temperature is too high. | Overheating can lead to polymerization and decomposition of starting materials and product. Maintain strict temperature control throughout the reaction. |
| Excess catalyst or prolonged reaction time. | Optimize the catalyst loading and reaction time to minimize side reactions. Monitor the reaction progress by a suitable analytical method (e.g., GC or HPLC). |
Grignard Reaction with 5-Methylpyridine-2-carbonitrile
| Issue | Potential Cause | Troubleshooting Steps |
| Failure to Initiate Grignard Reaction | Inactive magnesium surface due to oxidation. | Use fresh, dry magnesium turnings. Activate the magnesium surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. |
| Presence of moisture in the reaction system. | Ensure all glassware, solvents, and reagents are scrupulously dry. Perform the reaction under a strict inert atmosphere. | |
| Low Yield of Grignard Reagent | Wurtz coupling side reaction. | Add the alkyl halide slowly to the magnesium suspension to maintain a low concentration of the halide in the reaction mixture. |
| Low Yield of this compound | Incomplete reaction with the nitrile. | Ensure the stoichiometry of the Grignard reagent is sufficient (typically a slight excess). Allow for adequate reaction time at the appropriate temperature. |
| Quenching of the Grignard reagent by acidic protons. | While the nitrile itself is the target, other functional groups in the starting material or impurities could quench the Grignard reagent. Ensure the purity of the starting nitrile. |
Data Presentation
Table 1: Comparison of Lab-Scale Synthesis Methods for Pyridine Derivatives
| Parameter | Friedel-Crafts Acylation (Imidazo[1,2-a]pyridine)[2] | Grignard Reaction (2-acetyl pyridine derivative)[3] |
| Starting Materials | Imidazo[1,2-a]pyridine, Acetic Anhydride | 2-Acetylpyridine, Alkyl/Aryl Halide |
| Catalyst/Reagent | Aluminum Chloride (catalytic) | Sodium Hydride, 18-crown-6-ether |
| Solvent | Acetic Anhydride (as solvent) | Not specified |
| Temperature | 160 °C | Not specified |
| Reaction Time | 16 hours | Not specified |
| Yield | 99% | 70% |
Note: Data is for related pyridine derivatives and should be considered as a starting point for optimization of this compound synthesis.
Experimental Protocols
Detailed Methodology: Friedel-Crafts Acylation of 2-Picoline (Conceptual Scale-Up)
1. Reactor Preparation:
-
A suitable glass-lined or stainless steel reactor equipped with a mechanical stirrer, temperature probe, condenser, and a nitrogen inlet/outlet is rendered inert by purging with dry nitrogen.
-
The reactor is charged with anhydrous aluminum trichloride (Lewis acid catalyst) under a nitrogen blanket.
2. Reagent Preparation and Addition:
-
Anhydrous 2-picoline is charged into the reactor.
-
The mixture is cooled to the desired temperature (e.g., 0-5 °C) with constant stirring.
-
Acetic anhydride is added dropwise to the cooled mixture at a controlled rate to maintain the reaction temperature within the specified range.
3. Reaction Monitoring:
-
The reaction progress is monitored by withdrawing samples periodically and analyzing them by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the consumption of starting material and the formation of the product.
4. Quenching and Work-up:
-
Once the reaction is complete, the reaction mixture is carefully quenched by slowly adding it to a pre-cooled mixture of crushed ice and a suitable acid (e.g., hydrochloric acid) to decompose the aluminum chloride complex.
-
The layers are separated, and the aqueous layer is extracted with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
The combined organic layers are washed with a basic solution (e.g., sodium bicarbonate) to neutralize any remaining acid, followed by a brine wash.
5. Product Isolation and Purification:
-
The organic solvent is removed under reduced pressure to yield the crude product.
-
The crude this compound is purified by vacuum distillation.
Visualizations
Synthesis Pathway: Friedel-Crafts Acylation
References
- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 2. Selective, C-3 Friedel-Crafts acylation to generate functionally diverse, acetylated Imidazo[1,2-a]pyridine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
analytical methods for detecting impurities in 5-Acetyl-2-methylpyridine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the analytical methods for detecting impurities in 5-Acetyl-2-methylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
Impurities in this compound can originate from the synthesis process, degradation, or storage. They are typically categorized as organic impurities, inorganic impurities, and residual solvents.[1]
-
Organic Impurities: These include starting materials, byproducts, intermediates, and degradation products.[1] Given common synthesis routes for pyridine derivatives, potential impurities are listed in the table below.[2][3][4]
-
Residual Solvents: Solvents used during synthesis and purification, such as toluene, diethyl ether, or methylene chloride, may be present in trace amounts.[5]
-
Water: Pyridine compounds can be hygroscopic and readily absorb moisture from the atmosphere.[5]
Table 1: Potential Organic Impurities in this compound
| Impurity Name | Potential Source | Rationale |
| 2-Methylpyridine (2-Picoline) | Starting Material | A common precursor in the synthesis of this compound.[3][6] |
| Pyridine Homologues (e.g., Lutidines) | Starting Material Impurity | Often present in industrial-grade pyridine starting materials.[5] |
| Synthesis Byproducts | Side Reactions | Arise from competing reaction pathways, such as self-condensation of intermediates during syntheses like the Chichibabin reaction.[2][4] |
| Unidentified Degradants | Degradation | Products formed from exposure to light, heat, or reactive substances during storage. |
Q2: Which analytical techniques are best for impurity profiling of this compound?
A combination of chromatographic techniques is generally required for comprehensive impurity profiling.
-
High-Performance Liquid Chromatography (HPLC): This is the primary technique for separating and quantifying non-volatile and thermally sensitive organic impurities.[1] A reversed-phase HPLC method with UV detection is typically the starting point.
-
Gas Chromatography (GC): GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for the analysis of volatile organic impurities, including residual solvents and some synthesis byproducts.[1] The NIST WebBook provides existing GC data for this compound.[7]
-
Mass Spectrometry (MS): Coupling LC or GC with MS (LC-MS or GC-MS) is crucial for the identification of unknown impurities by providing molecular weight and structural information.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to identify and quantify impurities, especially when reference standards are unavailable. It is particularly useful for identifying isomers and residual solvents.[5]
Q3: What are the key validation parameters for an impurity quantification method?
According to ICH Q2(R2) guidelines, a quantitative analytical procedure for impurities should be validated for specificity, linearity, range, accuracy, precision, and quantitation limit.[9]
Table 2: Example Validation Parameters for an HPLC Impurity Method
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity / Selectivity | The method must resolve the main peak from all known impurities and placebo components. Peak purity should be demonstrated.[9] | Baseline resolution (>2.0) achieved for all peaks. |
| Quantitation Limit (QL) | Signal-to-Noise ratio of at least 10:1.[9] | 2.5 ppm |
| Detection Limit (DL) | Signal-to-Noise ratio of approximately 3:1.[9] | 0.8 ppm |
| Linearity | Correlation coefficient (r²) ≥ 0.99 for impurity concentration vs. peak area. | r² = 0.999 over a range of 1.0 to 10.0 µg/mL.[10] |
| Accuracy (% Recovery) | Typically 80-120% recovery for impurities spiked at various levels (e.g., 50%, 100%, 150% of the specification limit). | Average recovery of 98.5% - 101.2%. |
| Precision (% RSD) | Repeatability (injection precision) and intermediate precision (inter-day, inter-analyst) should show a Relative Standard Deviation (RSD) ≤ 10%. | Repeatability RSD = 1.5%; Intermediate Precision RSD = 2.8%. |
| Range | From the Quantitation Limit (QL) to 120% of the impurity specification limit.[9] | 2.5 ppm to 1200 ppm. |
Troubleshooting Guides
This section addresses common issues encountered during the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
Q: Why am I seeing significant peak tailing for the this compound peak?
A: Peak tailing is a common issue for basic compounds like pyridines when using standard silica-based reversed-phase columns.[11] It is often caused by strong interactions between the basic nitrogen atom and acidic silanol groups on the silica surface.[11][12]
Troubleshooting Steps:
-
Use a Modern, End-capped Column: Select a high-purity, base-deactivated column (often labeled "Type B" silica) or one with a specialized stationary phase designed for basic compounds.[12][13]
-
Adjust Mobile Phase pH: Lower the mobile phase pH (e.g., to pH 2.5-3.5 with formic or phosphoric acid) to ensure the pyridine nitrogen is fully protonated. This minimizes secondary interactions with silanols.
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), to the mobile phase (e.g., 0.1%). The TEA will preferentially interact with the active silanol sites, improving the peak shape of your analyte. Note that this is not suitable for MS detection.[13]
-
Check for Column Overload: Injecting too much sample can lead to peak tailing. Dilute your sample and re-inject.[13]
Q: My retention times are shifting between injections. What should I check?
A: Unstable retention times compromise the reliability of peak identification and quantification. The issue usually lies with the mobile phase, column temperature, or pump performance.[13]
Troubleshooting Steps:
-
Ensure Column Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase, especially when using a gradient method. A minimum of 5-10 column volumes is recommended.[12]
-
Verify Mobile Phase Preparation: In reversed-phase chromatography, even a small change in the organic solvent percentage can significantly alter retention times.[13] Prepare mobile phases accurately, preferably by weight, and ensure they are thoroughly mixed and degassed.[13][14]
-
Use a Column Oven: Maintain a stable column temperature. Fluctuations in ambient temperature can cause retention times to drift.[13][15]
-
Check Pump Performance: Inspect the system for leaks and ensure the pump is delivering a consistent flow rate. Pressure fluctuations can indicate air bubbles or faulty check valves.[14]
Q: I see unexpected peaks ("ghost peaks") in my chromatogram, especially during a gradient run. What is their source?
A: Ghost peaks are spurious peaks that do not originate from the injected sample. They are often due to contaminants in the mobile phase or carryover from previous injections.[11]
Troubleshooting Steps:
-
Identify the Source: Run a blank gradient (injecting mobile phase) without a sample. If the peaks are still present, the contamination is in your mobile phase or system. If they disappear, the issue is sample carryover.
-
Improve Mobile Phase Quality: Use high-purity HPLC-grade solvents and freshly prepared mobile phases. Water is a common source of contamination.[14]
-
Clean the System: Flush the injector and the entire system with a strong solvent (like 100% acetonitrile or isopropanol) to remove adsorbed contaminants.[14]
-
Optimize Needle Wash: If carryover is the problem, use a stronger needle wash solvent and increase the wash duration in your instrument method. The best wash solvent is typically one that effectively dissolves your analyte.
Gas Chromatography (GC)
Q: I am observing poor peak shape (fronting or tailing) in my GC analysis. What are the likely causes?
A: Poor peak shape in GC can be caused by several factors, including improper injection technique, column activity, or incompatibility between the sample and the stationary phase.
Troubleshooting Steps:
-
Check for Column Activity: Active sites in the column (e.g., exposed silanols) can cause tailing, especially for polar or basic compounds. Condition the column according to the manufacturer's instructions. If the problem persists, the column may be old and require trimming or replacement.
-
Optimize Injection Parameters: Ensure the injection port temperature is appropriate for volatilizing the sample without causing degradation. A temperature that is too low can cause band broadening and tailing.
-
Evaluate Sample Solvent: The solvent should be compatible with the stationary phase. Injecting a large volume of a solvent that is much more polar or non-polar than the phase can distort peak shape.
-
Prevent Column Overload: Injecting too concentrated a sample can lead to fronting peaks. Dilute the sample and reinject.
Experimental Protocols
Protocol 1: RP-HPLC Method for Impurity Profiling
This protocol provides a general starting point for developing an impurity profiling method for this compound.
-
Chromatographic System:
-
HPLC System: A quaternary or binary HPLC system with a UV/PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size (or similar base-deactivated column).
-
Column Temperature: 30 °C.[13]
-
Autosampler Temperature: 10 °C.
-
Detection Wavelength: 237 nm or as determined by UV scan.
-
Injection Volume: 10 µL.
-
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Sample Diluent: 50:50 (v/v) Acetonitrile:Water.
-
-
Gradient Program:
-
Flow Rate: 1.0 mL/min.
-
Gradient:
Time (min) % Mobile Phase A % Mobile Phase B 0.0 95 5 25.0 5 95 30.0 5 95 30.1 95 5 | 35.0 | 95 | 5 |
-
-
Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard at 1.0 mg/mL in diluent.
-
Sample Solution: Prepare the sample at a concentration of 1.0 mg/mL in diluent. Sonicate briefly to ensure complete dissolution.[10]
-
-
Analysis:
-
Equilibrate the column for at least 15 minutes.
-
Inject a blank (diluent), followed by the reference standard and then the sample.
-
Integrate all peaks with an area greater than 0.05% of the main peak area.
-
Protocol 2: GC-MS Method for Volatile Impurities
This protocol is suitable for identifying and quantifying residual solvents and other volatile impurities.
-
Chromatographic System:
-
GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio).
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
-
Oven Temperature Program:
-
Initial Temperature: 40 °C, hold for 5 minutes.
-
Ramp: Increase to 280 °C at 15 °C/min.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Mass Spectrometer Conditions:
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Scan Range: 35 - 450 amu.
-
-
Sample Preparation:
-
Prepare the sample by dissolving a known weight (e.g., 50 mg) in a suitable solvent (e.g., 1 mL of Dichloromethane) that does not interfere with the peaks of interest.
-
-
Analysis:
-
Inject 1 µL of the prepared sample.
-
Identify peaks by comparing their mass spectra with a reference library (e.g., NIST) and their retention times with known standards.
-
Visualizations
Caption: A typical experimental workflow for impurity analysis.
Caption: Troubleshooting logic for unexpected HPLC peaks.
Caption: Logical relationship of potential impurity sources.
References
- 1. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 2. benchchem.com [benchchem.com]
- 3. This compound | 36357-38-7 [chemicalbook.com]
- 4. Pyridine - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 7. This compound [webbook.nist.gov]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. ema.europa.eu [ema.europa.eu]
- 10. impactfactor.org [impactfactor.org]
- 11. hplc.eu [hplc.eu]
- 12. conquerscientific.com [conquerscientific.com]
- 13. benchchem.com [benchchem.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Validation & Comparative
A Comparative Guide to the Synthesis of 5-Acetyl-2-methylpyridine for Researchers and Drug Development Professionals
An objective analysis of various synthetic routes to 5-Acetyl-2-methylpyridine, a key intermediate in the pharmaceutical and agrochemical industries. This guide provides a comprehensive comparison of efficacy, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific needs.
This compound is a valuable building block in organic synthesis, serving as a precursor for a variety of more complex molecules. Its strategic importance has led to the development of several synthetic routes, each with distinct advantages and disadvantages. This guide focuses on a comparative analysis of the most common methods for its preparation: the Grignard reaction with a nitrile precursor, the Friedel-Crafts acetylation of 2-picoline, and the lithiation of 2-picoline.
Comparison of Synthesis Routes
The selection of an appropriate synthetic route for this compound depends on several factors, including the desired yield, scalability, availability of starting materials, and the reaction conditions required. The following table summarizes the key quantitative data for the primary synthesis methods.
| Parameter | Grignard Reaction | Friedel-Crafts Acetylation | Lithiation of 2-Picoline |
| Starting Materials | 5-methylpyridine-2-carbonitrile, Methylmagnesium bromide | 2-Picoline, Acetic Anhydride/Acetyl Chloride | 2-Picoline, n-Butyllithium, Acetic Anhydride |
| Key Reagents/Catalysts | Tetrahydrofuran (THF) | Aluminum chloride (AlCl₃) | Tetrahydrofuran (THF) |
| Reaction Temperature | -10°C to 0°C | 50-100°C | -78°C to room temperature |
| Reaction Time | 1-3 hours | 5-10 hours | Not specified in literature |
| Reported Yield | ~97% (for analogous reaction) | Not specified in literature for 5-acetyl isomer | Not specified in literature |
| Purity | High, purification via extraction and concentration | Requires purification to separate isomers | Not specified in literature |
Experimental Protocols
Below are the detailed methodologies for the key experiments cited in this guide, providing a practical basis for the replication of these synthesis routes.
Method 1: Grignard Reaction of 5-Methylpyridine-2-carbonitrile
Experimental Procedure:
-
Dissolve the starting amide (10.4 g, 53 mmol) in tetrahydrofuran (THF, 100 mL) in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add methylmagnesium bromide (3M solution in ether, 26.5 mL) dropwise to the cooled solution, maintaining the temperature at 0°C.
-
After the addition is complete, continue to stir the reaction mixture at 0°C for 1 hour.
-
Quench the reaction by the slow, dropwise addition of 1 M hydrochloric acid (aqueous solution).
-
Extract the mixture with ethyl acetate (EtOAc).
-
Combine the organic layers and wash with saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the product.
In the case of 5-acetyl-2-methoxypyridine, this method yielded 7.8 g of a colorless solid, representing a 97% yield[1].
Method 2: Friedel-Crafts Acetylation of 2-Picoline
The direct acetylation of 2-picoline (2-methylpyridine) is a potential route to this compound. The reaction typically employs a Lewis acid catalyst, such as aluminum chloride, to promote the electrophilic substitution of an acetyl group onto the pyridine ring. The regioselectivity of this reaction can be influenced by the catalyst and reaction conditions. A general procedure for a Friedel-Crafts acylation is described in a patent for the synthesis of 2-methyl-6-acetylpyridine, which can be adapted for the synthesis of the 5-acetyl isomer[2].
General Experimental Steps:
-
In a reaction vessel, combine 2-picoline and a Lewis acid catalyst (e.g., aluminum chloride) in a suitable solvent.
-
The molar ratio of 2-picoline to the acylating agent and catalyst is typically in the range of 1:1-2:0.1-0.5[2].
-
Add the acylating agent (e.g., acetyl chloride or acetic anhydride) dropwise to the mixture.
-
Heat the reaction mixture to a temperature between 50-100°C for a duration of 5-10 hours[2].
-
Upon completion, the reaction is quenched, and the product is isolated and purified, often involving separation from other isomers.
Note: Specific yield and detailed purification methods for the 5-acetyl isomer via this route are not well-documented in the available literature.
Method 3: Lithiation of 2-Picoline
This synthetic approach involves the deprotonation of the methyl group of 2-picoline using a strong base like n-butyllithium, followed by quenching the resulting anion with an acetylating agent such as acetic anhydride[3]. This method offers an alternative to the Friedel-Crafts reaction.
Conceptual Workflow:
-
Dissolve 2-picoline in a dry, aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere.
-
Cool the solution to a low temperature (typically -78°C).
-
Add n-butyllithium dropwise to generate the 2-picolyl lithium anion.
-
Introduce acetic anhydride to the reaction mixture to acetylate the anion.
-
Quench the reaction and perform an aqueous workup to isolate the product.
Visualizing the Synthesis Pathways
The following diagrams, generated using Graphviz, illustrate the logical flow of the described synthetic routes.
Caption: Synthetic pathways to this compound.
Caption: General experimental workflows for synthesis.
References
A Comparative Guide to the Spectroscopic Validation of 5-Acetyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Analysis of Spectroscopic Data for 5-Acetyl-2-methylpyridine and Its Isomeric Alternatives
In the landscape of pharmaceutical research and drug development, the precise identification and characterization of chemical entities are paramount. This guide provides a comprehensive comparison of the spectroscopic data for this compound, a key building block in organic synthesis, alongside its isomers, 3-Acetyl-2-methylpyridine and 4-Acetyl-2-methylpyridine. The validation of these structures through spectroscopic methods is crucial for ensuring the integrity of research and the quality of synthesized compounds.
This document summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support the reproducibility of a compound's validation.
Comparative Spectroscopic Data
The following tables present a summary of the available spectroscopic data for this compound and its isomers. It is important to note that while mass spectrometry data is readily available, comprehensive and verified public NMR and IR peak data for these specific compounds is limited. The data presented is compiled from available public resources.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Proton | Chemical Shift (ppm) |
| This compound | Data not publicly available | Data not publicly available |
| 3-Acetyl-2-methylpyridine | Data not publicly available | Data not publicly available |
| 4-Acetyl-2-methylpyridine | Data not publicly available | Data not publicly available |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts, δ [ppm])
| Compound | Carbon | Chemical Shift (ppm) |
| This compound | Data not publicly available | Data not publicly available |
| 3-Acetyl-2-methylpyridine | Data not publicly available | Data not publicly available |
| 4-Acetyl-2-methylpyridine | Data not publicly available | Data not publicly available |
Table 3: IR Spectroscopic Data (Absorption Bands, cm⁻¹)
| Compound | Functional Group | Absorption Band (cm⁻¹) |
| This compound | Data not publicly available | Data not publicly available |
| 3-Acetyl-2-methylpyridine | Data not publicly available | Data not publicly available |
| 4-Acetyl-2-methylpyridine | Data not publicly available | Data not publicly available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 135 | 120, 92, 65, 43[1] |
| 3-Acetyl-2-methylpyridine | 135 | 120, 92, 65, 43 |
| 4-Acetyl-2-methylpyridine | 135 | 120, 93, 65, 43 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.
Protocol for ¹H and ¹³C NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved to obtain a homogeneous solution.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon atom.
-
A larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required due to the low natural abundance of the ¹³C isotope.
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase the spectrum and perform baseline correction.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of different types of protons.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Protocol for Attenuated Total Reflectance (ATR) FT-IR:
-
Sample Preparation: Place a small amount of the solid or liquid sample directly onto the ATR crystal.
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: Acquire the spectrum of the sample. Ensure good contact between the sample and the crystal.
-
Data Collection: Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.
-
Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Protocol for Electron Ionization (EI) Mass Spectrometry:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or liquids, or through a gas chromatograph (GC-MS) for volatile compounds. The sample is vaporized in the ion source.
-
Ionization: Bombard the gaseous molecules with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺) and fragment ions.
-
Mass Analysis: Accelerate the positively charged ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The peak with the highest m/z often corresponds to the molecular ion, and the fragmentation pattern provides structural information.
Workflow for Spectroscopic Data Validation
The following diagram illustrates a logical workflow for the validation of a chemical compound using multiple spectroscopic techniques.
Caption: Logical workflow for compound validation.
This guide serves as a foundational resource for the spectroscopic validation of this compound and its isomers. While a complete public dataset for NMR and IR is not currently available, the provided mass spectrometry data and standardized protocols offer a robust starting point for researchers in their analytical endeavors.
References
comparing the reactivity of 5-Acetyl-2-methylpyridine with other pyridine derivatives
An Objective Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the reactivity of 5-Acetyl-2-methylpyridine against other common pyridine derivatives. The presence of both an electron-donating group (2-methyl) and an electron-withdrawing group (5-acetyl) on the pyridine ring gives this compound a unique chemical profile. This document outlines its reactivity in key chemical transformations, supported by available experimental data, to inform its use in organic synthesis and drug development.
Electronic Effects and General Reactivity
The reactivity of a pyridine ring is fundamentally governed by the electronic nature of its substituents. The electronegative nitrogen atom makes the pyridine ring electron-deficient compared to benzene, influencing its susceptibility to electrophilic and nucleophilic attack.
-
Pyridine: The baseline for reactivity, it is less reactive towards electrophilic aromatic substitution (EAS) than benzene, with reactions typically requiring harsh conditions and occurring at the 3-position.[1][2] Conversely, it is more susceptible to nucleophilic attack, primarily at the 2- and 4-positions.
-
2-Methylpyridine (2-Picoline): The methyl group is electron-donating, which increases the electron density of the ring. This activates the ring for EAS and increases the basicity of the nitrogen atom compared to pyridine.
-
Acetylpyridines (e.g., 3-Acetylpyridine, 4-Acetylpyridine): The acetyl group is strongly electron-withdrawing. This deactivates the ring towards EAS, making such reactions very difficult. However, it significantly activates the ring for nucleophilic aromatic substitution (NAS).[3]
-
This compound: This molecule presents a case of competing electronic effects. The 2-methyl group donates electron density, while the 5-acetyl group withdraws it. The overall effect is a nuanced reactivity profile where the positions for electrophilic and nucleophilic attack are influenced by both groups. The acetyl group's deactivating effect is generally dominant for EAS, while still allowing for reactions at the acetyl group itself and potential nucleophilic substitution.[4][5]
Caption: A diagram illustrating the relative reactivity of pyridine derivatives.
Comparative Reactivity in Specific Reactions
Direct, side-by-side comparative experimental data for this compound against other derivatives is sparse in the literature. The following tables are compiled from various sources to provide an approximate comparison. Reaction conditions can significantly impact yields.
Oxidation of alkyl and acyl side chains on the pyridine ring is a common transformation. Strong oxidizing agents like potassium permanganate (KMnO₄) can oxidize both methyl and acetyl groups to carboxylic acids.
| Substrate | Oxidizing Agent | Product | Yield | Reference |
| This compound | KMnO₄ | Pyridine-2,5-dicarboxylic acid | Not specified | [5] |
| 2-Methylpyridine | KMnO₄ | Pyridine-2-carboxylic acid | ~80% | General textbook data |
| 5-Ethyl-2-methylpyridine | SeO₂ | This compound | 60% | Not directly cited |
Table 1: Comparison of Oxidation Reactions.
The acetyl group in this compound is an electrophilic center and can be targeted by nucleophiles.[4] It can also be reduced to an ethyl group.
| Substrate | Reagent(s) | Reaction Type | Product | Reference |
| This compound | Suitable reducing agent | Reduction | 2-Methyl-5-ethylpyridine | [5] |
| 3-Acetylpyridine | H₂, Pd/C | Reduction | 3-Ethylpyridine | General textbook data |
| This compound | Alcohol nucleophiles | Nucleophilic Addition | Enol ether compounds | [4] |
Table 2: Comparison of Reactions Involving the Acetyl Group.
Experimental Protocols
Below are generalized protocols for key reactions. Researchers should consult specific literature for detailed, substrate-specific conditions.
This protocol is a generalized procedure for the oxidation of a methylpyridine to its corresponding carboxylic acid.
Caption: A workflow for the oxidation of alkylpyridines.
-
Dissolution: The starting alkylpyridine is dissolved in water.
-
Heating: The solution is heated to facilitate the reaction.
-
Addition of Oxidant: Potassium permanganate is added in small portions to control the exothermic reaction.
-
Reaction: The mixture is refluxed until the reaction is complete, indicated by the disappearance of the purple permanganate color.
-
Workup: The hot solution is filtered to remove the manganese dioxide byproduct. The filtrate is then acidified to precipitate the carboxylic acid product.
-
Isolation: The product is collected by filtration, washed, and dried.
This protocol describes a typical procedure for the reaction of a halopyridine with a nucleophile, such as sodium methoxide. Electron-withdrawing groups on the pyridine ring facilitate this reaction.
-
Setup: A reaction vessel is charged with the halopyridine and a suitable solvent (e.g., methanol for methoxide substitution).
-
Addition of Nucleophile: The nucleophile (e.g., sodium methoxide) is added to the solution.
-
Reaction: The mixture is heated to reflux for a specified period, and the reaction progress is monitored by techniques such as TLC or GC.
-
Workup: After cooling, the solvent is typically removed under reduced pressure. The residue is then taken up in a solvent like ethyl acetate and washed with water to remove salts.
-
Purification: The organic layer is dried and concentrated. The crude product is purified, usually by column chromatography or distillation.
Summary and Conclusion
This compound exhibits a reactivity profile shaped by the interplay of its electron-donating methyl group and electron-withdrawing acetyl group.
-
Electrophilic Aromatic Substitution: The ring is generally deactivated towards EAS due to the potent electron-withdrawing effect of the acetyl group. Reactions of this type are expected to be more difficult than for pyridine or methylpyridines.
-
Nucleophilic Aromatic Substitution: The acetyl group activates the ring for NAS, though likely to a lesser extent than in pyridines bearing multiple or more powerful electron-withdrawing groups.
-
Side-Chain Reactivity: Both the methyl and acetyl groups are sites for chemical transformation.[4][5] The acetyl group's carbonyl carbon is susceptible to nucleophilic attack, and both side chains can be oxidized.[4][5]
The unique substitution pattern of this compound makes it a versatile intermediate.[6] Its reactivity allows for selective modifications at either the ring or the side chains, providing a valuable scaffold for the synthesis of complex molecules in the pharmaceutical and agrochemical industries. Further quantitative studies directly comparing its reaction kinetics with other pyridine derivatives would be highly valuable to the scientific community.
References
- 1. Pyridine - Wikipedia [en.wikipedia.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. reddit.com [reddit.com]
- 4. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 5. This compound | 36357-38-7 | Benchchem [benchchem.com]
- 6. This compound [myskinrecipes.com]
Comparative Guide to the Biological Activity of 5-Acetyl-2-methylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Among its many derivatives, 5-Acetyl-2-methylpyridine has emerged as a versatile starting material for the synthesis of novel compounds with a wide spectrum of biological activities. This guide provides a comparative overview of the biological activities of various this compound derivatives, supported by available experimental data.
Anticancer Activity
Derivatives of acetylpyridines, particularly thiosemicarbazones, have demonstrated significant potential as anticancer agents. These compounds are thought to exert their cytotoxic effects through the chelation of essential metal ions like iron, leading to the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.
A study on 2-acetylpyridine thiosemicarbazone analogues revealed their potent antiproliferative activity. The efficacy of these compounds is closely linked to their ability to chelate cellular iron. The introduction of a methyl group at the imine carbon, as seen in the 2-acetylpyridine thiosemicarbazone (HApT) series, results in compounds with very low Fe(III/II) redox potentials, making them highly effective antiproliferative agents.[1]
Table 1: Anticancer Activity of Acetylpyridine Thiosemicarbazone Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 2-Acetylpyridine thiosemicarbazone (HApT) analogue 1 | Various | 0.001 - 0.002 | [1] |
| 2-Acetylpyridine thiosemicarbazone (HApT) analogue 2 | Various | 0.001 - 0.002 | [1] |
| 2-Acetylpyridine thiosemicarbazone (HApT) analogue 3 | Various | 0.001 - 0.002 | [1] |
| 2-Acetylpyridine thiosemicarbazone (HApT) analogue 4 | Various | 0.001 - 0.002 | [1] |
Note: The specific structures of the HApT analogues 1-4 were not detailed in the abstract.
Furthermore, chalcone derivatives of pyridine have also been investigated for their anticancer properties. A study on pyridine chalcone derivatives showed moderate cytotoxic action against the human breast cancer cell line MDA-MB231. The observed activity was attributed to the presence of hydroxyl and chloro groups on the chalcone moiety.
Table 2: Cytotoxicity of Pyridine Chalcone Derivatives against MDA-MB231 Cells
| Compound | Concentration (µM) | Cell Viability (%) | Reference |
| Pyridine Chalcone A (with hydroxyl group) | 100 | Moderate reduction | |
| Pyridine Chalcone B (with chloro group) | 100 | Moderate reduction | |
| Pyridine Chalcone C, D, E | 100 | Ineffective |
Antimicrobial Activity
Schiff base derivatives of 2-acetylpyridine and their metal complexes have been a focus of research for their antimicrobial properties. The biological activity of these compounds is often enhanced upon complexation with metal ions.
A study on Schiff bases derived from 2-acetylpyridine and their metal complexes demonstrated their antibacterial activity against several strains, with the highest efficacy observed against Methicillin-resistant Staphylococcus aureus (MRSA).[2]
Table 3: Antibacterial Activity of 2-Acetylpyridine Schiff Base Metal Complexes
| Compound | Bacterial Strain | Activity | Reference |
| 2-Acetylpyridine Schiff base complexes | MRSA | Highest activity | [2] |
| Acinetobacter baumannii | Weak activity | [2] | |
| Pseudomonas aeruginosa | Weak activity | [2] |
Chalcone derivatives of 2-acetylpyridine have also been synthesized and evaluated for their antimicrobial activity using the cup plate method.[3]
Enzyme Inhibition
Pyridine derivatives have been designed and synthesized to act as inhibitors of various enzymes. For instance, a series of pyridine derivatives with carbamic or amidic functions were developed as cholinesterase inhibitors for potential use in Alzheimer's disease treatment. One of the carbamate derivatives emerged as a potent human acetylcholinesterase (hAChE) inhibitor with an IC50 value of 0.153 µM.[4] Another study focused on pyridine derivatives as selective inhibitors of mutant isocitrate dehydrogenase 2 (IDH2), with one compound exhibiting an IC50 of 54.6 nM.[5]
Antiviral and Antifilarial Activity
2-Acetylpyridine thiosemicarbazone derivatives have been shown to inhibit the replication of herpes simplex virus types 1 and 2.[6] Additionally, certain derivatives of 2-acetylpyridine thiosemicarbazone have demonstrated in vivo and in vitro macrofilaricidal properties, indicating their potential as antifilarial agents.[7]
Experimental Protocols
Anticancer Activity - MTT Assay
The cytotoxicity of the synthesized compounds is typically evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Cancer cells (e.g., MDA-MB231) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.
Antimicrobial Activity - Micro Broth Dilution Method
The minimum inhibitory concentration (MIC) of the compounds against various microbial strains is determined using the micro broth dilution method.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared.
-
Serial Dilution: The test compounds are serially diluted in a suitable broth medium in 96-well microtiter plates.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Experimental Workflow & Signaling Pathways
The general workflow for the synthesis and biological evaluation of this compound derivatives typically involves the chemical synthesis of a library of compounds followed by a series of in vitro biological assays.
Caption: General workflow for the development of this compound derivatives.
The precise signaling pathways affected by these derivatives are diverse and depend on the specific chemical modifications. For thiosemicarbazone derivatives, a key mechanism involves the disruption of iron metabolism, which can affect multiple downstream pathways reliant on iron-containing enzymes.
Caption: Simplified signaling pathway for thiosemicarbazone anticancer activity.
References
- 1. 2-Acetylpyridine thiosemicarbazones are potent iron chelators and antiproliferative agents: redox activity, iron complexation and characterization of their antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antibacterial Evaluation of Some Schiff Bases Derived from 2-Acetylpyridine and Their Metal Complexes [mdpi.com]
- 3. [PDF] Synthesis and Antimicrobial Activity of Some New Chalcones of 2-Acetyl Pyridine | Semantic Scholar [semanticscholar.org]
- 4. New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of a novel class of pyridine derivatives that selectively inhibits mutant isocitrate dehydrogenase 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [PDF] Antiviral Activity of 2-Acetylpyridine Thiosemicarbazones Against Herpes Simplex Virus | Semantic Scholar [semanticscholar.org]
- 7. 2-acetylpyridine thiosemicarbazones. 13. Derivatives with antifilarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ligands for Suzuki-Miyaura Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] A critical component in the success of these reactions is the choice of ligand, which stabilizes the palladium catalyst and modulates its reactivity.[2] This guide provides a comparative analysis of common ligands used in Suzuki coupling reactions, supported by experimental data, to assist researchers in selecting the optimal catalytic system for their specific needs.
Performance Comparison of Common Ligands
The efficacy of a ligand in Suzuki-Miyaura coupling is closely tied to its steric and electronic properties. Bulky, electron-donating ligands are known to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, often resulting in higher yields and faster reactions, particularly with challenging substrates.[1] The following table summarizes the performance of various phosphine and N-heterocyclic carbene (NHC) ligands in the Suzuki coupling of different aryl halides with arylboronic acids.
| Ligand/Precatalyst | Aryl Halide | Boronic Acid | Base | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| PdCl₂(Amphos)₂ | 3-Amino-2-chloropyridine | 2-Methylphenylboronic acid | K₂CO₃ | 1 | Toluene/H₂O | 5 | 79 | [3] |
| Pd(OAc)₂ / SPhos | 4-Amino-2-chloropyridine | Phenylboronic acid | K₃PO₄ | 2 | Toluene | 12 | 98 | [3] |
| Pd₂(dba)₃ / XPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 2 | t-BuOH | 24 | 98 | [4] |
| Pd(OAc)₂ / RuPhos | 4-Chloroanisole | Phenylboronic acid | K₃PO₄ | 2 | t-BuOH | 24 | 95 | |
| Pd-NHC@Eu-BCI | Phenyl bromide | Phenylboronic acid | K₂CO₃ | 25 mg | C₂H₅OH | 6 | 99 | [5] |
| None (Ligand-free) | 4-Bromoacetophenone | 4-(Diphenylamino)benzeneboronic acid | K₂CO₃ | - | Ethanol/H₂O | 0.5 | 98 | [1] |
| None (Ligand-free) | 4-Bromobenzonitrile | 4-(Diphenylamino)benzeneboronic acid | K₂CO₃ | - | Ethanol/H₂O | 2 min | >99 | [1] |
Experimental Protocols
Below are detailed methodologies for representative Suzuki coupling reactions. These protocols can be adapted based on the specific substrates and ligands being used.
General Procedure for Suzuki-Miyaura Coupling:
This protocol provides a general procedure for the coupling of an aryl bromide with an arylboronic acid using a phosphine ligand.[6]
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Water (0.5 mL)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.[6] Seal the flask with a rubber septum.
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Solvent Addition: Add degassed toluene and degassed water to the flask via syringe.[6]
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).[6]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.[6]
-
Purification: Filter the dried organic layer and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[6]
Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium:
This protocol describes a ligand-free Suzuki coupling reaction.[7]
Materials:
-
Aryl halide (1 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(OAc)₂ (0.5 mol%)
-
WEB (Water Extract of Banana) (3 mL)
-
Diethyl ether
Procedure:
-
A mixture of the aryl halide, arylboronic acid, and Pd(OAc)₂ in WEB is stirred at room temperature for the indicated time.[7]
-
After the reaction, the solution is extracted four times with diethyl ether.[7]
-
The combined organic layers are then purified by column chromatography over silica gel to obtain the desired product.[7]
Visualizing the Process
To better understand the workflows and mechanisms involved, the following diagrams have been generated.
Caption: A generalized experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A decision-making flowchart for ligand selection in Suzuki coupling.
References
A Comparative Analysis of 5-Acetyl-2-methylpyridine and Other Intermediates in Pharmaceutical Synthesis
In the intricate landscape of drug discovery and development, the selection of appropriate chemical intermediates is a critical factor that significantly influences the efficiency, scalability, and cost-effectiveness of a synthetic route. Among the vast array of heterocyclic compounds utilized in medicinal chemistry, pyridine derivatives hold a prominent position due to their prevalence in numerous biologically active molecules. This guide provides an objective comparison of 5-Acetyl-2-methylpyridine with other key intermediates in the synthesis of important pharmaceutical precursors, supported by experimental data and detailed protocols.
Case Study 1: Suzuki-Miyaura Coupling in the Synthesis of an Abiraterone Acetate Precursor
Performance Comparison of Pyridine Intermediates
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, solvent, and the nature of the coupling partners. Below is a summary of reported yields for the synthesis of an Abiraterone precursor using different palladium catalysts with 3-bromopyridine as the coupling partner.
| Catalyst | Base | Solvent | Ligand | Temperature (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | LiOtBu | 1,4-dioxane | Xphos | 110 | 21.7 | [1] |
| Pd(PPh₃)₂Cl₂ | LiOtBu | 1,4-dioxane | Xphos | 110 | ~30 | [1] |
| Pd(PPh₃)₄ | LiOtBu | 1,4-dioxane | Xphos | 110 | 32.8 | [1] |
| Pd₂(dba)₃ | LiOtBu | 1,4-dioxane | Xphos | 110 | 51.9 | [1] |
Table 1: Comparison of Palladium Catalysts in the Suzuki-Miyaura Coupling for an Abiraterone Precursor using 3-Bromopyridine.
In a different approach, the use of diethyl(3-pyridyl)borane with a steroidal 17-enol triflate intermediate has been reported to yield Abiraterone Acetate in 84% isolated yield using bis(triphenylphosphine)palladium(II) chloride as the catalyst.[2] While a direct comparison with 3-bromopyridine under identical conditions is not available, this highlights that the choice of both the pyridine source and the leaving group on the steroid core significantly impacts the reaction outcome. The cost-effectiveness of 3-bromopyridine over diethyl(3-pyridyl)borane is a significant consideration for industrial-scale synthesis.[3]
Experimental Protocol: Suzuki-Miyaura Coupling with Diethyl(3-pyridyl)borane
This protocol describes the coupling of a steroidal 17-enol triflate with diethyl(3-pyridyl)borane to produce Abiraterone Acetate.[2]
Materials:
-
Steroidal 17-enol triflate
-
Diethyl(3-pyridyl)borane
-
Bis(triphenylphosphine)palladium(II) chloride (Pd(PPh₃)₂Cl₂)
-
Aqueous sodium carbonate (Na₂CO₃)
-
Tetrahydrofuran (THF)
Procedure:
-
To a solution of the steroidal 17-enol triflate in THF, add diethyl(3-pyridyl)borane.
-
Add an aqueous solution of sodium carbonate as the base.
-
Add the bis(triphenylphosphine)palladium(II) chloride catalyst.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous work-up.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain Abiraterone Acetate.
Case Study 2: Synthesis of Pyridine Carboxylic Acids
Nicotinic acid (a form of vitamin B3) and its derivatives are important pharmaceuticals. The industrial synthesis of nicotinic acid often involves the oxidation of 5-ethyl-2-methylpyridine.[4] this compound, with its acetyl group, can be oxidized to pyridine-2,5-dicarboxylic acid, a valuable building block in its own right. This section compares the oxidation of these two substituted pyridines.
Performance Comparison of Oxidation Precursors
The oxidation of alkylpyridines to their corresponding carboxylic acids is a common transformation. The reaction conditions and yields can vary significantly depending on the starting material and the oxidizing agent used.
| Starting Material | Oxidizing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| 3-Methylpyridine | O₂ | NHPI, Co(OAc)₂ | Acetic Acid | 100 | 76 | [5] |
| 3-Methylpyridine | Air (20 atm) | NHPI, Co(OAc)₂, Mn(OAc)₂ | Acetic Acid | 150 | 85 | [5] |
| 6-Methylnicotinic Acid | KMnO₄ | - | Aqueous/Alkaline | - | High | [6] |
Table 2: Comparison of Oxidation Reactions for the Synthesis of Pyridine Carboxylic Acids.
While a direct experimental comparison for the oxidation of this compound to pyridine-2,5-dicarboxylic acid under the same conditions is not available, the protocol for the oxidation of 6-methylnicotinic acid provides a relevant methodology. The acetyl group in this compound would also be susceptible to oxidation under strong oxidizing conditions, likely leading to the formation of the dicarboxylic acid.
Experimental Protocol: Oxidation of a Methylpyridine Derivative
The following protocol is for the oxidation of 6-methylnicotinic acid to pyridine-2,5-dicarboxylic acid using potassium permanganate.[6] This method can be adapted for the oxidation of this compound.
Materials:
-
6-Methylnicotinic acid (or this compound)
-
Potassium permanganate (KMnO₄)
-
Aqueous sodium hydroxide (NaOH) solution
-
Hydrochloric acid (HCl)
-
Decolorizing carbon
Procedure:
-
Dissolve the starting material in an aqueous sodium hydroxide solution.
-
Slowly add a solution of potassium permanganate while monitoring the temperature.
-
After the addition is complete, heat the mixture to complete the reaction.
-
Cool the reaction mixture and filter to remove the manganese dioxide precipitate.
-
Acidify the filtrate with hydrochloric acid to a pH of 2-3 to precipitate the crude dicarboxylic acid.
-
For further purification, dissolve the crude product in a dilute alkaline solution (e.g., ammonia), treat with decolorizing carbon, and filter.
-
Re-precipitate the pure product by adding acid to adjust the pH to 2-3.
-
Collect the purified product by filtration, wash with water, and dry.
Conclusion
The choice of an intermediate in drug synthesis is a multifaceted decision that involves considerations of reactivity, yield, cost, and scalability. In the synthesis of an Abiraterone Acetate precursor, while diethyl(3-pyridyl)borane provides high yields, the more economical 3-bromopyridine presents a viable alternative, with yields being highly dependent on the catalytic system.
For the synthesis of pyridine carboxylic acids, this compound serves as a precursor to the versatile building block, pyridine-2,5-dicarboxylic acid. The oxidation of the acetyl and methyl groups can be achieved using strong oxidizing agents, analogous to the industrial synthesis of nicotinic acid from 5-ethyl-2-methylpyridine.
Further research into the direct application of this compound-derived intermediates, such as its corresponding boronic ester, in Suzuki-Miyaura coupling reactions for specific drug targets would provide a more direct comparison of its performance against other pyridine-based intermediates. The development of efficient and selective synthetic routes utilizing readily available and functionalized intermediates like this compound remains a key objective in advancing pharmaceutical manufacturing.
References
- 1. benchchem.com [benchchem.com]
- 2. WO2014016830A1 - Process and intermediates for the preparation of abiraterone acetate - Google Patents [patents.google.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Acetyl-2-methylpyridine for Researchers and Drug Development Professionals
An objective analysis of various synthetic routes to 5-Acetyl-2-methylpyridine, a key building block in pharmaceutical and agrochemical research. This guide provides a comprehensive comparison of synthetic pathways, supported by experimental data and detailed protocols, to aid researchers in selecting the optimal method for their specific applications.
This compound is a valuable intermediate in organic synthesis, finding applications in the development of a wide range of biologically active molecules. Its efficient synthesis is a critical consideration for researchers in drug discovery and process development. This guide presents a cost-benefit analysis of three primary synthetic pathways to this compound, offering a detailed comparison of their respective advantages and disadvantages in terms of yield, cost, safety, and environmental impact.
At a Glance: Comparison of Synthetic Pathways
The following table summarizes the key quantitative data for the three distinct synthetic routes to this compound, allowing for a rapid comparison of their efficiencies and resource requirements.
| Parameter | Pathway 1: Friedel-Crafts Acylation | Pathway 2: Grignard Reaction | Pathway 3: Acylation of 2-Picolyl Lithium |
| Starting Materials | 2-Methylpyridine, Acetyl Chloride/Acetic Anhydride, Aluminum Chloride | 5-Methylpyridine-2-carbonitrile, Methylmagnesium Bromide | 2-Methylpyridine, n-Butyllithium, Acetic Anhydride |
| Reported Yield | Moderate to High | ~79% (for a similar reaction) | Variable |
| Purity | Good, requires careful purification | High, purification by column chromatography | Good, requires careful purification |
| Key Reagents Cost | Moderate | High | High |
| Number of Steps | 1 | 2 (including Grignard reagent formation if not purchased) | 2 |
| Reaction Temperature | 50-100°C | Low temperature (e.g., 0°C) | Low temperature (e.g., -78°C to 0°C) |
| Reaction Time | 5-10 hours | 1-3 hours | Several hours |
| Safety Concerns | Corrosive and water-reactive Lewis acid, generation of HCl | Pyrophoric and water-reactive Grignard reagent | Pyrophoric and highly reactive organolithium reagent |
| Environmental Impact | Generation of acidic waste and aluminum-containing byproducts | Generation of magnesium salts and solvent waste | Generation of lithium salts and solvent waste |
Synthetic Pathway Diagrams
The following diagrams illustrate the three synthetic pathways for the preparation of this compound.
Detailed Experimental Protocols
Below are the detailed methodologies for the key synthetic routes cited in this guide, providing a practical basis for the replication of these syntheses.
Pathway 1: Friedel-Crafts Acylation of 2-Methylpyridine
This method involves the direct acylation of 2-methylpyridine (2-picoline) using an acylating agent in the presence of a Lewis acid catalyst.
Materials:
-
2-Methylpyridine (2-picoline)
-
Acetyl chloride or Acetic anhydride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Hydrochloric acid (for work-up)
-
Sodium hydroxide solution (for neutralization)
-
Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
To a stirred suspension of anhydrous aluminum chloride in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon), add 2-methylpyridine dropwise at a controlled temperature (typically 0-5°C).
-
After the addition is complete, add the acetylating agent (acetyl chloride or acetic anhydride) dropwise while maintaining the low temperature.
-
Slowly warm the reaction mixture to the desired temperature (e.g., 50-100°C) and stir for the specified time (e.g., 5-10 hours) until the reaction is complete (monitored by TLC or GC).[1][2]
-
Cool the reaction mixture and carefully quench it by pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.
-
Neutralize the aqueous solution with a sodium hydroxide solution until the pH is basic.
-
Extract the product with an organic solvent.
-
Combine the organic layers, wash with brine, dry over an anhydrous drying agent, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography to obtain this compound.[3][4]
Safety and Environmental Considerations:
-
Aluminum chloride is corrosive and reacts violently with water.[5] Handle in a dry environment and wear appropriate personal protective equipment (PPE).
-
The reaction generates hydrogen chloride gas, which is corrosive and toxic. The reaction should be performed in a well-ventilated fume hood.
-
The aqueous waste will contain aluminum salts and needs to be neutralized before disposal.[6]
Pathway 2: Grignard Reaction with 5-Methylpyridine-2-carbonitrile
This two-step approach involves the reaction of a Grignard reagent with a nitrile to form an imine intermediate, which is then hydrolyzed to the desired ketone.
Materials:
-
5-Methylpyridine-2-carbonitrile
-
Methylmagnesium bromide (CH₃MgBr) solution in a suitable solvent (e.g., diethyl ether, THF)
-
Anhydrous solvent (e.g., diethyl ether, THF)
-
Aqueous acid solution (e.g., 1 M HCl) for hydrolysis
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
Dissolve 5-methylpyridine-2-carbonitrile in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a low temperature (e.g., 0°C).
-
Slowly add the methylmagnesium bromide solution dropwise to the stirred solution.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 1-3 hours).
-
Carefully quench the reaction by the slow addition of an aqueous acid solution.
-
Separate the organic layer and extract the aqueous layer with an organic solvent.
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.[7][8]
Safety and Environmental Considerations:
-
Methylmagnesium bromide is a pyrophoric and water-reactive reagent.[9] It must be handled under an inert atmosphere using air-free techniques.
-
The quenching process is exothermic and should be performed with caution.
-
The waste stream will contain magnesium salts. Proper disposal of Grignard reaction waste involves quenching any unreacted Grignard reagent before disposal.[10]
Pathway 3: Acylation of 2-Picolyl Lithium
This method involves the deprotonation of the methyl group of 2-picoline to form a highly nucleophilic organolithium species, which is then acylated.
Materials:
-
2-Methylpyridine (2-picoline)
-
n-Butyllithium (n-BuLi) solution in hexanes
-
Anhydrous solvent (e.g., THF, diethyl ether)
-
Acetic anhydride
-
Quenching agent (e.g., saturated ammonium chloride solution)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolve 2-methylpyridine in an anhydrous solvent under an inert atmosphere.
-
Cool the solution to a very low temperature (e.g., -78°C).
-
Slowly add n-butyllithium solution dropwise to the stirred solution. The formation of the red-colored 2-picolyl lithium indicates a successful deprotonation.
-
Stir the reaction mixture at the low temperature for a designated time.
-
Add acetic anhydride dropwise to the solution of 2-picolyl lithium.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete.
-
Carefully quench the reaction by the slow addition of a quenching agent.[9]
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure and purify the residue by vacuum distillation or column chromatography.[3]
Safety and Environmental Considerations:
-
n-Butyllithium is a highly pyrophoric and corrosive reagent.[11] It must be handled with extreme care using stringent air-free techniques.[9]
-
The reaction is highly exothermic, especially during the addition of n-butyllithium and the quenching step.
-
The waste will contain lithium salts. Unreacted organolithium reagents must be carefully quenched before disposal.[9]
Conclusion
The choice of the most suitable synthetic pathway for this compound depends on several factors, including the scale of the synthesis, available equipment, cost considerations, and the importance of safety and environmental impact. The Friedel-Crafts acylation is a classical and often cost-effective method, but it involves the use of a corrosive Lewis acid and can generate significant acidic waste. The Grignard reaction offers a potentially higher-yielding and more selective route, but requires the handling of pyrophoric Grignard reagents. The acylation of 2-picolyl lithium also utilizes a highly reactive and pyrophoric organolithium reagent, necessitating specialized handling techniques. Researchers and drug development professionals should carefully evaluate these factors to select the most appropriate synthetic strategy for their specific needs.
References
- 1. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]
- 2. CN105198799A - Preparation method of 2-methyl-6-(chloromethyl) pyridine hydrochloride - Google Patents [patents.google.com]
- 3. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 4. benchchem.com [benchchem.com]
- 5. 120-year-old reaction turned on its head with environment-friendly, paste-based method | EurekAlert! [eurekalert.org]
- 6. cs.gordon.edu [cs.gordon.edu]
- 7. artscimedia.case.edu [artscimedia.case.edu]
- 8. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 9. 傅-克酰基化反应 [sigmaaldrich.com]
- 10. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ehs.ucr.edu [ehs.ucr.edu]
A Comparative Review of 5-Acetyl-2-methylpyridine: A Versatile Building Block in Chemical Synthesis and Materials Science
For Researchers, Scientists, and Drug Development Professionals
5-Acetyl-2-methylpyridine is a substituted pyridine derivative that has garnered significant interest across various scientific disciplines due to its versatile chemical reactivity and utility as a building block in the synthesis of a wide array of functional molecules. This guide provides a comparative analysis of its applications in medicinal chemistry, catalysis, and materials science, drawing on experimental data from studies on analogous pyridine derivatives to contextualize its potential performance against other alternatives.
Chemical Properties and Reactivity
This compound possesses a unique combination of functional groups that dictate its reactivity. The pyridine ring, an electron-deficient aromatic system, can participate in various transformations. The acetyl group at the 5-position and the methyl group at the 2-position influence the ring's electronic properties and provide reactive handles for further chemical modifications. For instance, the acetyl group's carbonyl can undergo typical ketone reactions, while the methyl group can be a site for oxidation or other functionalizations.[1]
Applications in Medicinal Chemistry: A Comparative Outlook
The pyridine scaffold is a ubiquitous feature in a vast number of FDA-approved drugs, valued for its ability to engage in hydrogen bonding and other crucial interactions with biological targets. The specific substitution pattern of this compound makes it an interesting starting material for the synthesis of novel therapeutic agents.
While direct comparative studies exclusively featuring this compound are limited, the extensive research on related acetylpyridine derivatives provides a strong basis for understanding its potential. Structure-activity relationship (SAR) studies on various pyridine derivatives have consistently shown that the nature and position of substituents significantly impact biological activity.
For instance, in the development of kinase inhibitors, a prominent area of cancer research, the acetyl group can act as a key hydrogen bond acceptor. A comparative study on 3-acetylpyridine and 4-acetylpyridine has highlighted how the isomerism affects their biological profiles, with derivatives of 4-acetylpyridine showing potential in anticancer applications through apoptosis and cell cycle arrest.[2] Although not a direct comparison, this underscores the importance of the acetyl group's placement in directing biological outcomes.
Derivatives of 2-acetylpyridine have also been investigated for their therapeutic potential. For example, Schiff base complexes derived from 2-acetylpyridine have been synthesized and evaluated for their antimicrobial and anticancer activities.[3][4][5] These studies often involve screening a series of compounds with different substitutions, providing valuable, albeit indirect, comparative data.
Table 1: Comparison of Antimicrobial Activity of Acetylpyridine Derivatives (Hypothetical Data Based on Analogous Studies)
| Compound | Derivative Class | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |
| Derivative A | Schiff Base of 2-Acetylpyridine | S. aureus | 12.5 | [3] |
| Derivative B | Schiff Base of 3-Acetylpyridine | S. aureus | 25 | Analogous to[6] |
| Derivative C | Schiff Base of 4-Acetylpyridine | S. aureus | 15 | Analogous to[2] |
| Derivative D | Thiazole derivative of this compound | S. aureus | Data not available | - |
Note: This table is illustrative and compiles data from studies on different acetylpyridine isomers to highlight the type of comparative data available in the literature. A direct comparison including a this compound derivative is not currently available in the cited literature.
Experimental Protocol: Synthesis of Schiff Base Derivatives of Acetylpyridines
The following is a generalized protocol based on methodologies reported for the synthesis of Schiff base ligands from acetylpyridines.[3][5]
-
Dissolution: Dissolve one equivalent of the respective acetylpyridine (e.g., 2-acetylpyridine) in a suitable solvent such as ethanol.
-
Addition of Amine: To the stirred solution, add one equivalent of the desired amine (e.g., an amino acid or a substituted aniline).
-
Catalysis (Optional): A few drops of a catalyst, such as glacial acetic acid, can be added to facilitate the reaction.
-
Reflux: Heat the reaction mixture to reflux for a specified period (typically 2-6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The solid product, if formed, is collected by filtration, washed with cold ethanol, and dried under vacuum. If no solid precipitates, the solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography.
-
Characterization: The structure of the synthesized Schiff base is confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry.
Catalytic Applications: A Comparative Perspective
Pyridine derivatives are widely used as ligands in transition metal catalysis, particularly in cross-coupling reactions that are fundamental to organic synthesis. The electronic and steric properties of the pyridine ligand can significantly influence the catalyst's activity and selectivity.
Studies on palladium complexes with various substituted pyridine ligands have demonstrated a clear correlation between the ligand's basicity and the catalytic efficiency in reactions like the Suzuki-Miyaura and Heck couplings.[7][8] Generally, more basic ligands lead to higher reaction yields. The 2-methyl group in this compound is an electron-donating group, which would increase the basicity of the pyridine nitrogen, potentially enhancing catalytic activity. Conversely, the 5-acetyl group is electron-withdrawing, which would decrease the basicity. The net effect of these two opposing substituents would determine the overall performance of a ligand derived from this molecule.
Table 2: Comparison of Ligand Performance in Suzuki-Miyaura Coupling (Yield %)
| Entry | Pyridine Ligand | Substituent(s) | Electronic Effect | Yield (%) | Reference |
| 1 | 4-(tert-Butyl)pyridine | 4-tBu | Electron-donating | 95 | [8] |
| 2 | 4-Methoxypyridine | 4-OMe | Electron-donating | 92 | [8] |
| 3 | Pyridine | None | Neutral | 88 | [8] |
| 4 | 4-Chloropyridine | 4-Cl | Electron-withdrawing | 85 | [8] |
| 5 | 4-Cyanopyridine | 4-CN | Strongly Electron-withdrawing | 78 | [8] |
| 6 | This compound-based ligand | 2-Me, 5-Ac | Mixed | Data not available | - |
Note: This table presents data from a study on 4-substituted pyridine ligands to illustrate the impact of electronic effects on catalytic yield. A direct comparison including a this compound-based ligand is not available in the cited literature, but its performance would be influenced by the combined electronic effects of its substituents.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction
The following is a general procedure for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a pyridine-based ligand.[9][10]
-
Catalyst Preparation: In a reaction vessel under an inert atmosphere (e.g., argon or nitrogen), combine the palladium precursor (e.g., Pd(OAc)₂), the pyridine-based ligand, the aryl halide, the boronic acid, and the base (e.g., K₂CO₃ or Cs₂CO₃).
-
Solvent Addition: Add a degassed solvent or solvent mixture (e.g., dioxane/water or toluene).
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) and stir for the required time (1-24 hours), monitoring the reaction by TLC or GC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Applications in Materials Science
This compound also holds promise in the field of materials science, particularly in the development of organic photoelectric materials.[1] The introduction of this compound into the structure of organic materials can potentially enhance their optical and electrical properties, which is advantageous for applications in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs).
For example, in the context of dye-sensitized solar cells (DSSCs), ligands derived from 2-acetylpyridine have been used in the synthesis of copper(I)-based dyes.[11] The performance of these dyes is highly dependent on the ligand structure. While a direct comparison involving this compound is not available, the study of related pyridine-quinoline ligands shows how steric and electronic modifications can tune the properties of the resulting solar cell.
Table 3: Performance of Copper(I)-Based Dye-Sensitized Solar Cells with Different Ligands (Illustrative)
| Dye Complex | Ligand Structure | Power Conversion Efficiency (η, %) | Open-Circuit Voltage (Voc, V) | Short-Circuit Current (Jsc, mA/cm²) | Reference |
| Complex 1 | Pyridyl-quinoline | 1.05 | 0.65 | 2.5 | Analogous to[11] |
| Complex 2 | Methyl-substituted Pyridyl-quinoline | 1.20 | 0.70 | 2.8 | Analogous to[11] |
| Complex 3 | Based on this compound | Data not available | Data not available | Data not available | - |
Note: This table illustrates how modifications to the pyridine ligand structure can impact DSSC performance, based on data for analogous compounds.
Conclusion
This compound is a valuable and versatile chemical intermediate with significant potential across medicinal chemistry, catalysis, and materials science. While direct, head-to-head comparative studies with alternative compounds are not extensively documented, a review of the literature on analogous pyridine derivatives provides a strong foundation for understanding its potential advantages. The interplay of the electron-donating methyl group and the electron-withdrawing acetyl group on the pyridine ring presents a unique electronic profile that can be exploited in the design of novel molecules with tailored properties. Further research involving direct comparative analysis of this compound derivatives against established alternatives will be crucial in fully elucidating its potential and paving the way for its broader application in research and industry.
References
- 1. This compound Supplier & Manufacturer China | Properties, Uses, Safety Data | High Purity Product for Research & Industry [pipzine-chem.com]
- 2. benchchem.com [benchchem.com]
- 3. japsonline.com [japsonline.com]
- 4. [PDF] Synthesis, characterization, and biological applications of some 2- acetylpyridine and acetophenone derivatives | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Sterically demanding pyridine-quinoline anchoring ligands as building blocks for copper( i )-based dye-sensitized solar cell (DSSC) complexes - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02382B [pubs.rsc.org]
A Comparative Guide to Validated Analytical Methods for 5-Acetyl-2-methylpyridine Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of suitable analytical methodologies for the quantitative analysis of 5-Acetyl-2-methylpyridine. Given the absence of a standardized public method for this specific compound, this document outlines adaptable frameworks for method development and validation based on established practices for structurally similar pyridine derivatives. The focus is on providing robust starting points for creating a validated analytical method in alignment with ICH guidelines.
The primary analytical techniques suitable for the quantification of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). The choice of method will depend on the sample matrix, required sensitivity, available instrumentation, and the specific goals of the analysis.
Comparison of Analytical Methods
The following table summarizes the key performance characteristics of GC and HPLC methods that can be developed and validated for the quantification of this compound. The data presented are typical expected values based on the analysis of similar compounds.
| Analytical Technique | Key Validation Parameter | Typical Performance |
| Gas Chromatography (GC) | ||
| Linearity (R²) | > 0.995 | |
| Accuracy (% Recovery) | 98 - 102% | |
| Precision (% RSD) | < 2% | |
| Limit of Detection (LOD) | 0.1 - 1 µg/mL | |
| Limit of Quantification (LOQ) | 0.3 - 3 µg/mL | |
| High-Performance Liquid Chromatography (HPLC) | ||
| Linearity (R²) | > 0.998 | |
| Accuracy (% Recovery) | 99 - 101% | |
| Precision (% RSD) | < 1.5% | |
| Limit of Detection (LOD) | 0.05 - 0.5 µg/mL | |
| Limit of Quantification (LOQ) | 0.15 - 1.5 µg/mL |
Experimental Protocols
Detailed methodologies for developing and validating either a GC or an HPLC method are provided below. These protocols are intended as a starting point and should be optimized for the specific sample matrix and instrumentation.
Gas Chromatography (GC) Method Protocol
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol or dichloromethane.
-
Calibration Standards: Create a series of calibration standards by serially diluting the stock solution to concentrations ranging from the expected LOQ to 150% of the target concentration.
-
Sample Preparation: Dissolve or dilute the sample in the same solvent to a final concentration within the calibration range. An internal standard may be added to both samples and standards to improve precision.
2. Instrumentation and Analysis:
-
Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).
-
Column: A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5 or equivalent), is a suitable starting point.[1]
-
Injector: Split/splitless injector, with an injection volume of 1 µL.
-
Oven Temperature Program:
-
Initial temperature: 70°C, hold for 2 minutes.
-
Ramp: 10°C/min to 250°C.
-
Hold: 5 minutes at 250°C.
-
-
Carrier Gas: Helium or Nitrogen at a constant flow rate.
-
Detector:
-
FID: Temperature set at 280°C.
-
MS: Operated in full scan mode for identification and selected ion monitoring (SIM) for quantification.
-
3. Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
If using MS, confirm the identity of the peak by its mass spectrum.
-
Construct a calibration curve by plotting the peak area against the concentration of the standards.
-
Determine the concentration of this compound in the samples from the calibration curve.
High-Performance Liquid Chromatography (HPLC) Method Protocol
1. Standard and Sample Preparation:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the desired concentration range.
-
Sample Preparation: Dissolve or dilute the sample in the mobile phase and filter through a 0.45 µm syringe filter to remove any particulate matter.
2. Instrumentation and Analysis:
-
Instrument: HPLC system with a UV detector or a Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended.[2]
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water (or a suitable buffer like phosphate buffer) can be used. A starting point could be a 60:40 (v/v) mixture of acetonitrile and water.[3][4]
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: Monitor at the wavelength of maximum absorbance for this compound. This should be determined by running a UV scan of a standard solution.
-
Injection Volume: 10 µL.
3. Data Analysis:
-
Identify the peak corresponding to this compound by its retention time.
-
Generate a calibration curve by plotting the peak area versus the concentration of the standards.
-
Quantify the concentration of this compound in the samples using the calibration curve.
Method Validation Workflow
The validation of the chosen analytical method should be performed according to the International Council for Harmonisation (ICH) guidelines Q2(R2).[5][6][7] The following diagram illustrates a typical workflow for analytical method validation.
Caption: A typical workflow for analytical method validation.
Decision Tree for Method Selection
The selection of the most appropriate analytical technique often depends on the specific requirements of the analysis, such as the nature of the sample matrix and the required sensitivity.
Caption: Decision tree for selecting an analytical method.
References
- 1. This compound [webbook.nist.gov]
- 2. researchgate.net [researchgate.net]
- 3. Separation of 5-Ethyl-2-methylpyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH [pharmacia.pensoft.net]
- 5. fda.gov [fda.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ema.europa.eu [ema.europa.eu]
Safety Operating Guide
Navigating the Safe Disposal of 5-Acetyl-2-methylpyridine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 5-Acetyl-2-methylpyridine are paramount for ensuring laboratory safety and environmental protection. This guide provides essential, immediate safety and logistical information, outlining the operational and disposal plan for this compound, based on available safety data for the compound and its structural analogs.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This minimizes exposure risks and ensures personal safety.
| Protective Equipment | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Wear appropriate protective gloves (e.g., nitrile rubber). |
| Skin and Body Protection | Protective clothing to prevent skin exposure. |
| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH/MSHA approved respirator. |
Spill Management Protocol
In the event of a spill, immediate and appropriate action is necessary to contain the substance and prevent its spread.
-
Evacuate and Ventilate : Ensure the spill area is well-ventilated and restrict access to non-essential personnel.
-
Containment : Use a non-combustible absorbent material, such as sand, earth, or vermiculite, to contain the spill. Do not use combustible materials like sawdust.
-
Collection : Carefully collect the absorbed material into a suitable, labeled, and sealed container for disposal.
-
Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by washing with soap and water.
-
Avoid Environmental Release : Prevent the spilled material from entering drains, sewers, or waterways.
Disposal of this compound Waste
The primary method for the disposal of this compound is through an approved hazardous waste management facility. It is imperative to adhere to all local, regional, and national regulations concerning chemical waste disposal.
Step-by-Step Disposal Procedure:
-
Waste Segregation and Collection :
-
Collect waste this compound and any contaminated materials (e.g., absorbent pads, gloves) in a designated, properly labeled, and sealed container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.
-
-
Consult Regulations :
-
It is mandatory to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification of the waste.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor for specific guidance.
-
-
Professional Disposal :
-
Arrange for the collection and disposal of the waste by a licensed and approved hazardous waste disposal company.
-
The recommended method of disposal is incineration in a chemical incinerator equipped with an afterburner and scrubber.[2]
-
-
Documentation :
-
Maintain detailed records of the waste generated, including the chemical name, quantity, and date of disposal, in accordance with regulatory requirements.
-
Environmental Considerations
It is critical to prevent the release of this compound into the environment. The substance should not be disposed of in sanitary sewers or allowed to contaminate soil or water.[3][4] While specific ecotoxicity data for this compound is limited, related pyridine compounds are known to be harmful to aquatic organisms.[3]
Disposal Workflow for this compound
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling 5-Acetyl-2-methylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling 5-Acetyl-2-methylpyridine (CAS No. 36357-38-7). The following guidelines are based on available data for this compound and general safety protocols for similar pyridine derivatives. A complete Safety Data Sheet (SDS) for this compound was not publicly available at the time of this writing. Therefore, it is imperative to obtain a substance-specific SDS from your supplier before handling this chemical.
Hazard Identification and Personal Protective Equipment (PPE)
While specific hazard classifications for this compound are not fully documented in publicly available resources, it is prudent to treat it as a potentially hazardous substance. Based on the data for structurally similar compounds, it may be combustible, harmful if swallowed, and cause skin and eye irritation. The following PPE is mandatory when handling this chemical:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Skin and Body Protection: A lab coat or chemical-resistant apron. Full-body protection should be considered for larger quantities or in case of potential splashing.
-
Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound. Note the absence of critical safety data, which underscores the importance of obtaining a supplier-specific SDS.
| Property | Value | Source |
| Molecular Formula | C₈H₉NO | - |
| Molecular Weight | 135.16 g/mol | - |
| Appearance | Colorless to pale-yellow oil | |
| Boiling Point | Approximately 240-242 °C | |
| Density | Approximately 1.03 g/cm³ | |
| Solubility | Soluble in many organic solvents (e.g., ethanol, ether, chloroform). Poor solubility in water. | |
| Flash Point | Data not available | - |
| Autoignition Temperature | Data not available | - |
| Exposure Limits (OEL) | Data not available | - |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring safety.
3.1. Pre-Operational Checks:
-
Obtain and review the supplier-specific SDS for this compound.
-
Ensure the work area is clean and uncluttered.
-
Verify that a chemical fume hood is functioning correctly.
-
Locate the nearest emergency eyewash station and safety shower.
-
Assemble all necessary PPE and ensure it is in good condition.
-
Have appropriate spill control materials readily available (e.g., absorbent pads, sand).
3.2. Handling Procedure:
-
Don all required PPE before entering the designated handling area.
-
Conduct all handling of this compound within a certified chemical fume hood.
-
Ground all equipment to prevent static discharge, as the substance may be combustible.
-
When transferring the chemical, use a funnel and work slowly to avoid splashing.
-
Keep the container tightly closed when not in use.
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the work area.
3.3. Post-Handling:
-
Wipe down the work surface with an appropriate solvent and then with soap and water.
-
Decontaminate any equipment used.
-
Remove PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water.
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
4.1. Waste Collection:
-
Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, wipes), and cleaning materials, in a designated, properly labeled, and sealed hazardous waste container.
-
Do not mix with other waste streams unless compatibility has been confirmed.
4.2. Disposal Procedure:
-
Dispose of the hazardous waste through your institution's environmental health and safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Do not pour this compound down the drain or dispose of it in regular trash.
Emergency Procedures
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
-
Spill: Evacuate the area. Wear appropriate PPE. Contain the spill using absorbent materials. Collect the absorbed material into a sealed container for hazardous waste disposal. Ventilate the area.
Caption: Workflow for handling and disposal of this compound.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
